1-Methoxy-1-propene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
CAS No. |
7319-16-6 |
|---|---|
Molecular Formula |
C4H8O |
Molecular Weight |
72.11 g/mol |
IUPAC Name |
1-methoxyprop-1-ene |
InChI |
InChI=1S/C4H8O/c1-3-4-5-2/h3-4H,1-2H3 |
InChI Key |
QHMVQKOXILNZQR-UHFFFAOYSA-N |
SMILES |
CC=COC |
Isomeric SMILES |
C/C=C/OC |
Canonical SMILES |
CC=COC |
Other CAS No. |
7319-16-6 4188-68-5 4188-69-6 |
Pictograms |
Flammable; Irritant |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 1-Methoxy-1-propene: Properties, Synthesis, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methoxy-1-propene (CH₃OCH=CHCH₃) is a volatile organic compound belonging to the enol ether class of molecules. Its utility as a versatile building block in organic synthesis makes it a compound of interest for researchers in pharmaceuticals and agrochemicals.[1] This technical guide provides a comprehensive overview of the CAS numbers, physicochemical properties, synthesis, and analytical methodologies related to this compound and its isomers. Due to a lack of specific studies on the direct biological activities and signaling pathway interactions of this compound, this guide will also touch upon the general reactivity and toxicological considerations for the broader class of vinyl ethers.
Isomers and CAS Numbers
This compound exists as two geometric isomers: the (Z)- or cis-isomer and the (E)- or trans-isomer. A generic CAS number is also assigned to the unspecified mixture of these isomers.
| Isomer/Mixture | CAS Number |
| This compound (unspecified isomers) | 7319-16-6 |
| (Z)-1-Methoxy-1-propene (cis) | 4188-68-5 |
| (E)-1-Methoxy-1-propene (trans) | 4188-69-6 |
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the tables below. Data for the individual isomers are provided where available.
General Properties
| Property | Value |
| Molecular Formula | C₄H₈O |
| Molecular Weight | 72.11 g/mol |
Physical Properties of Isomers and Mixture
| Property | (Z)-1-Methoxy-1-propene | (E)-1-Methoxy-1-propene | This compound (Mixture) |
| Boiling Point | 36.4 °C at 760 mmHg[2] | No specific data available | 48.3-48.4 °C |
| Density | 0.762 g/cm³[2] | No specific data available | 0.762 g/cm³ |
| Refractive Index | 1.389[2] | No specific data available | 1.389 |
| Vapor Pressure | 504 mmHg at 25°C[2] | No specific data available | No specific data available |
| Melting Point | No specific data available | No specific data available | No specific data available |
| Solubility | No specific data available | No specific data available | No specific data available |
Synthesis and Reactivity
Enol ethers like this compound are valuable synthetic intermediates due to their electron-rich double bond.
General Synthesis Approach
A common method for the synthesis of enol ethers is the elimination of an alcohol from an acetal (B89532) or ketal. For this compound, this would typically involve the acid-catalyzed or base-mediated elimination of methanol (B129727) from 1,1-dimethoxypropane. The specific conditions of the reaction, including the choice of catalyst and temperature, can influence the ratio of the (Z) and (E) isomers produced.
Another potential synthetic route is the dehydrohalogenation of a haloether. For instance, (Z)-1,3-dibromo-2-methoxypropene can be prepared by the dehydrohalogenation of 1,2,3-tribromo-2-methoxypropane.[3] A similar principle could be applied to synthesize this compound isomers from appropriate precursors.
Caption: Generalized synthesis of this compound.
Chemical Reactivity
The double bond in this compound is highly reactive towards electrophiles due to the electron-donating nature of the methoxy (B1213986) group.[4] It readily undergoes hydrolysis in the presence of acids to yield propanal and methanol. When treated with hydroiodic acid (HI), the likely products are an aldehyde and an alkyl iodide.[5]
Caption: Acid-catalyzed hydrolysis of this compound.
Experimental Protocols
Synthesis of this compound (General Procedure)
-
Reaction Setup: A reaction flask equipped with a magnetic stirrer, a dropping funnel, and a distillation apparatus is charged with a high-boiling inert solvent and a catalytic amount of a strong, non-nucleophilic base (e.g., potassium tert-butoxide) or a strong acid (e.g., p-toluenesulfonic acid).
-
Reaction Execution: 1,1-Dimethoxypropane is added dropwise to the heated reaction mixture. The product, this compound, is continuously removed by distillation as it is formed to shift the equilibrium towards the product.
-
Purification: The collected distillate is washed with a mild aqueous base (if an acid catalyst was used) or water, dried over an anhydrous drying agent (e.g., MgSO₄), and fractionally distilled to separate the (Z) and (E) isomers if desired.
Analytical Methodologies
Gas Chromatography (GC)
-
Objective: To determine the purity of this compound and to separate and quantify the (Z) and (E) isomers.
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: A non-polar or mid-polarity capillary column (e.g., DB-1, DB-5, or HP-5) is suitable for separating the isomers.
-
General GC Conditions:
-
Injector Temperature: 200 °C
-
Detector Temperature: 250 °C
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Oven Temperature Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 150 °C) to ensure good separation of the volatile isomers from any less volatile impurities.
-
Sample Preparation: The sample should be diluted in a volatile solvent (e.g., dichloromethane (B109758) or diethyl ether) to an appropriate concentration (e.g., 1 mg/mL).
-
Caption: Workflow for the GC analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the chemical structure and determine the isomeric ratio of this compound.
-
Instrumentation: A standard NMR spectrometer (e.g., 300 or 400 MHz for ¹H NMR).
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Expected ¹H NMR Chemical Shifts (approximated):
-
(Z)-isomer: The vinyl protons will likely show a smaller coupling constant (J-value) compared to the (E)-isomer.
-
(E)-isomer: The vinyl protons will exhibit a larger coupling constant.
-
The methoxy group protons will appear as a singlet, likely in the range of 3.5-4.0 ppm.
-
The methyl group protons on the double bond will appear as a doublet.
-
Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern of this compound.
-
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS).
-
Ionization Method: Electron Ionization (EI) is typically used.
-
Expected Fragmentation: The molecular ion peak (M⁺) at m/z 72 would be expected. Common fragmentation pathways for enol ethers include loss of a methyl group (CH₃), a methoxy group (OCH₃), or cleavage of the C-O bond.[6][7]
Biological Activity and Signaling Pathways
Currently, there is a significant lack of specific data in the scientific literature regarding the direct biological activities, metabolic pathways, and interactions with signaling pathways of this compound.
General Considerations for Vinyl Ethers
-
Metabolism: In general, the metabolism of ethers in biological systems can involve enzymes such as cytochrome P450s. The double bond in vinyl ethers makes them susceptible to epoxidation, which could be a potential metabolic pathway.
Given the lack of specific data, any research or development involving this compound, particularly for applications in drug development, would necessitate a thorough in-house investigation of its metabolic fate, toxicological profile, and potential biological activities.
Safety and Handling
This compound is a flammable liquid. Standard laboratory safety precautions should be followed, including working in a well-ventilated fume hood and avoiding sources of ignition. Personal protective equipment, such as safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable chemical intermediate with well-defined physical properties for its isomers. While detailed experimental protocols for its synthesis and analysis are not explicitly published, established methods for related compounds can be readily adapted. The most significant knowledge gap lies in its biological activity and interaction with cellular signaling pathways. This area requires further investigation to fully assess its potential in the field of drug development and life sciences research.
References
- 1. Unraveling the Potential of Vinyl Ether as an Ethylene Surrogate in Heteroarene C─H Functionalization via the Spin‐Center Shift - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-Propene, 3-methoxy- [webbook.nist.gov]
- 3. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 4. researchgate.net [researchgate.net]
- 5. When 1-methoxy prop-1-ene is treated with Hl acid the products are [allen.in]
- 6. Fragmentation of 1- and 3-methoxypropene ions another part of the C4H 8O (+•) potential energy surface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide on the Chemical Structure of (E)-1-methoxyprop-1-ene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, spectroscopic data, and synthetic methodologies related to (E)-1-methoxyprop-1-ene. The information is intended to support research and development activities where this compound is of interest.
Chemical Structure and Identification
(E)-1-methoxyprop-1-ene is a vinyl ether with the methoxy (B1213986) group and the ethylidene group in the trans configuration across the double bond.
| Identifier | Value |
| IUPAC Name | (E)-1-methoxyprop-1-ene[1] |
| CAS Number | 4188-69-6[1] |
| Molecular Formula | C₄H₈O[1] |
| Molecular Weight | 72.11 g/mol [1] |
| SMILES | C/C=C/OC[1] |
| InChI Key | QHMVQKOXILNZQR-ONEGZZNKSA-N[1] |
Spectroscopic Data
Detailed spectroscopic data is essential for the unambiguous identification and characterization of (E)-1-methoxyprop-1-ene. While publicly available experimental spectra are limited, the following data has been compiled from various sources.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry (MS)
The National Institute of Standards and Technology (NIST) database includes Gas Chromatography-Mass Spectrometry (GC-MS) data for 1-methoxy-1-propene.[2] This information is critical for identifying the compound in complex mixtures and for confirming its molecular weight.
Infrared (IR) Spectroscopy
Specific experimental IR data for (E)-1-methoxyprop-1-ene is not available in the searched public databases. However, characteristic vibrational modes for similar vinyl ethers can be predicted. Key expected absorptions include C=C stretching and C-O stretching frequencies.
Experimental Protocols
The synthesis of (E)-1-methoxyprop-1-ene can be approached through several synthetic routes. Below are detailed methodologies for two plausible methods: a Wittig reaction for direct synthesis and the isomerization of a readily available starting material.
Synthesis via Wittig Reaction
The Wittig reaction provides a reliable method for the stereoselective synthesis of alkenes. For (E)-1-methoxyprop-1-ene, the reaction would involve methoxymethyltriphenylphosphonium chloride and acetaldehyde (B116499). Stabilized ylides, such as the one derived from methoxymethyltriphenylphosphonium chloride, generally favor the formation of the (E)-alkene.
Experimental Protocol:
-
Preparation of the Ylide: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend methoxymethyltriphenylphosphonium chloride in anhydrous tetrahydrofuran (B95107) (THF). Cool the suspension to -78 °C in a dry ice/acetone bath. Add a strong base, such as n-butyllithium, dropwise with stirring. Allow the reaction mixture to warm to 0 °C and stir for one hour, during which the characteristic reddish color of the ylide should develop.
-
Wittig Reaction: Cool the ylide solution back to -78 °C. Add a solution of freshly distilled acetaldehyde in anhydrous THF dropwise. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Work-up and Purification: Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by fractional distillation or column chromatography on silica (B1680970) gel to yield (E)-1-methoxyprop-1-ene.
Isomerization of Allyl Methyl Ether
The isomerization of allyl ethers to the corresponding vinyl ethers is a well-established transformation, often catalyzed by transition metal complexes. This method can provide a high yield of the thermodynamically more stable (E)-isomer. Ruthenium and iridium complexes have been shown to be effective catalysts for this transformation.
Experimental Protocol:
-
Catalyst Activation (if required): Some iridium catalysts, for example, may require activation with hydrogen gas prior to use.[3] Follow the specific literature procedure for the chosen catalyst.
-
Isomerization Reaction: In a Schlenk flask under an inert atmosphere, dissolve the chosen ruthenium or iridium catalyst in a suitable anhydrous solvent (e.g., tetrahydrofuran or dioxane). Add allyl methyl ether to the catalyst solution.
-
Reaction Monitoring and Work-up: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by gas chromatography (GC) or thin-layer chromatography (TLC). Once the starting material is consumed, remove the solvent under reduced pressure. The catalyst can often be removed by passing the crude product through a short plug of silica gel.
-
Purification: The resulting mixture of (E)- and (Z)-1-methoxyprop-1-ene can be purified and the isomers separated by fractional distillation.
Mandatory Visualizations
Chemical Structure of (E)-1-methoxyprop-1-ene
Caption: Skeletal structure of (E)-1-methoxyprop-1-ene.
Synthesis Pathway: Wittig Reaction
Caption: Wittig reaction pathway for the synthesis of (E)-1-methoxyprop-1-ene.
References
- 1. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]
- 2. NIST 23 Mass Spectral Library, NIST 2023/2020/2017 Database, Agilent Format Available [sisweb.com]
- 3. Isomerisation of allyl ethers catalysed by the cationic iridium complex [Ir(cyclo-octa-1,5-diene)(PMePh2)2]PF6. A highly stereoselective route to trans-propenyl ethers - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
(Z)-1-methoxyprop-1-ene: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physical characteristics of (Z)-1-methoxyprop-1-ene, a valuable building block in organic synthesis. The information is curated for researchers, scientists, and professionals in drug development who require precise data for experimental design and computational modeling. This document summarizes key physical properties, details relevant experimental protocols for their determination, and presents a logical workflow for the characterization of such compounds.
Core Physical and Chemical Properties
(Z)-1-methoxyprop-1-ene, also known as cis-1-methoxypropene, is a volatile organic compound with the molecular formula C₄H₈O.[1][2][3] Its chemical structure features a methoxy (B1213986) group attached to a propenyl chain with a Z (cis) configuration around the double bond.
Quantitative Physical Data
The following table summarizes the key physical properties of (Z)-1-methoxyprop-1-ene. These values are essential for predicting its behavior in various chemical and physical processes.
| Property | Value | Units | Conditions |
| Molecular Weight | 72.1057 | g/mol | |
| Boiling Point | 36.4 | °C | at 760 mmHg |
| Density | 0.762 | g/cm³ | |
| Refractive Index | 1.389 | ||
| Vapor Pressure | 503.5 ± 0.1 | mmHg | at 25°C (Predicted) |
Experimental Protocols
Precise determination of physical characteristics is paramount for the reliable application of a chemical compound in research and development. The following sections outline the general experimental methodologies applicable to a volatile organic compound like (Z)-1-methoxyprop-1-ene.
Determination of Boiling Point
The boiling point of a volatile liquid can be accurately determined using a simple distillation method.[4][5]
Apparatus:
-
Distilling flask
-
Condenser
-
Receiving flask
-
Thermometer
-
Heating mantle or oil bath
-
Boiling chips
Procedure:
-
A sample of the liquid (at least 5 mL) is placed in the distilling flask along with a few boiling chips to ensure smooth boiling.
-
The distillation apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distilling flask to accurately measure the temperature of the vapor.
-
The liquid is heated gently.
-
The temperature is recorded when the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. This constant temperature is the boiling point of the liquid at the recorded atmospheric pressure.[5]
Determination of Density
The density of a liquid organic compound can be determined using a pycnometer or a volumetric flask.[6]
Apparatus:
-
Volumetric flask (e.g., 10 mL) with a stopper
-
Analytical balance
Procedure:
-
An empty, clean, and dry volumetric flask with its stopper is weighed accurately (W1).
-
The flask is filled to the mark with the liquid, and the stopper is replaced. The outside of the flask is carefully dried.
-
The filled flask is weighed again (W2).
-
The mass of the liquid is calculated by subtracting the initial weight from the final weight (W2 - W1).
-
The density is then calculated by dividing the mass of the liquid by the volume of the flask.
Determination of Refractive Index
The refractive index of a liquid is a measure of how much the path of light is bent, or refracted, when entering the liquid. It is a characteristic property that can be measured using a refractometer.
Apparatus:
-
Abbe refractometer
-
Dropper or pipette
-
Constant temperature water bath (optional, for high precision measurements)
Procedure:
-
The prism of the Abbe refractometer is cleaned with a suitable solvent (e.g., ethanol (B145695) or acetone) and allowed to dry completely.
-
A few drops of the liquid sample are placed on the prism using a dropper.
-
The prism is closed and the light source is switched on.
-
The adjustment knob is used to bring the dividing line between the light and dark fields into the center of the crosshairs in the eyepiece.
-
The refractive index is read directly from the instrument's scale. For accurate measurements, the temperature should be controlled and recorded, as the refractive index is temperature-dependent.
Logical Workflow for Physical Characterization
The following diagram illustrates the logical workflow for the physical characterization of a volatile organic compound like (Z)-1-methoxyprop-1-ene.
Caption: Logical workflow for the synthesis, purification, and comprehensive physical and spectroscopic characterization of (Z)-1-methoxyprop-1-ene.
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl group on the oxygen, the methyl group on the double bond, and the two vinylic protons. The coupling constants between the vinylic protons would be indicative of the cis (Z) stereochemistry.
-
¹³C NMR: The carbon NMR spectrum would display four distinct signals corresponding to the four carbon atoms in the molecule, with the chemical shifts of the sp² hybridized carbons of the double bond being characteristic.
-
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show a characteristic C=C stretching vibration for the double bond, as well as C-O stretching vibrations for the ether linkage.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (72.11 g/mol ), along with fragmentation patterns characteristic of an unsaturated ether.
This technical guide provides a foundational understanding of the physical characteristics of (Z)-1-methoxyprop-1-ene. For further, more specific applications, it is recommended that these properties be experimentally verified using the protocols outlined.
References
- 1. Page loading... [wap.guidechem.com]
- 2. (Z)-1-methoxyprop-1-ene | 4188-68-5 [m.chemicalbook.com]
- 3. (1Z)-1-methoxyprop-1-ene | 4188-68-5 [chemnet.com]
- 4. vernier.com [vernier.com]
- 5. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 6. alrasheedcol.edu.iq [alrasheedcol.edu.iq]
Technical Guide: 1-Methoxy-1-propene in Synthetic Chemistry
Audience: Researchers, scientists, and drug development professionals.
Core Properties of 1-Methoxy-1-propene
This compound is a versatile organic compound that serves as a valuable intermediate in various synthetic applications, including the development of pharmaceuticals and agrochemicals.[1][2] Its chemical reactivity, primarily centered around the electron-rich carbon-carbon double bond, makes it a useful building block in organic synthesis.
Molecular Identity
The fundamental identifiers for this compound are its molecular formula and molecular weight.
Physicochemical Data
A summary of the key physical and chemical properties of this compound is provided in the table below. This data is essential for its handling, storage, and application in experimental settings.
| Property | Value |
| Molecular Formula | C₄H₈O |
| Molecular Weight | 72.11 g/mol |
| Boiling Point | 48.3-48.4 °C |
| Density | 0.762 ± 0.06 g/cm³ (Predicted) |
| Appearance | Colorless liquid |
| Odor | Sweet |
| Flammability | Highly flammable liquid and vapor |
(Data sourced from various chemical databases and supplier information.)[2][3][4]
Synthesis and Handling
While various methods exist for the synthesis of vinyl ethers, a common conceptual approach involves the elimination of an alcohol from an acetal (B89532). For this compound, this could involve the acid-catalyzed elimination of methanol (B129727) from 1,1-dimethoxypropane.
General Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis of an enol ether like this compound from an acetal precursor.
Caption: Generalized synthetic workflow for this compound.
Experimental Protocols: Application in [4+2] Cycloaddition
A significant application of this compound in organic synthesis is its participation as an electron-rich dienophile in Diels-Alder reactions. This pericyclic reaction is a powerful tool for the formation of six-membered rings.[4]
Representative Protocol: Diels-Alder Reaction with an α,β-Unsaturated Ketone
This protocol describes a general procedure for the reaction of this compound with a generic α,β-unsaturated ketone, such as methyl vinyl ketone, to form a substituted cyclohexene (B86901) derivative.
Materials:
-
This compound
-
Methyl vinyl ketone (or other suitable dienophile)
-
Toluene (B28343) (anhydrous)
-
Lewis acid catalyst (e.g., Zinc Chloride, optional for rate enhancement)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Nitrogen or Argon gas supply for inert atmosphere
Procedure:
-
Reaction Setup: A dry, 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser is flushed with an inert gas (Nitrogen or Argon).
-
Charging the Flask: Under the inert atmosphere, add anhydrous toluene (50 mL) to the flask.
-
Addition of Reactants: To the stirred solvent, add the α,β-unsaturated ketone (1.0 equivalent). Subsequently, add this compound (1.2 equivalents) dropwise.
-
Catalyst Addition (Optional): If a Lewis acid catalyst is used to increase the reaction rate and selectivity, it should be added at this stage under the inert atmosphere.
-
Reaction Conditions: The reaction mixture is heated to reflux (approximately 110°C for toluene) and maintained at this temperature. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Once the reaction is complete, the mixture is cooled to room temperature. The solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is then purified by column chromatography on silica (B1680970) gel to yield the desired substituted cyclohexene product.
Reaction Mechanism: The Diels-Alder Pathway
The following diagram illustrates the concerted mechanism of the Diels-Alder reaction between this compound and an α,β-unsaturated ketone.
Caption: Mechanism of the Diels-Alder reaction.
Applications in Drug Development
The utility of this compound as a synthetic intermediate extends to the pharmaceutical industry. Its ability to participate in the construction of complex molecular scaffolds makes it a valuable precursor in the synthesis of a wide array of pharmaceutical agents.[1][2] The methoxy (B1213986) group, in particular, is a prevalent substituent in many natural product-derived and synthetic drugs, where it can influence ligand-target binding, physicochemical properties, and metabolic stability.
References
Spectral Data for 1-Methoxy-1-propene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for 1-Methoxy-1-propene, a molecule of interest in various chemical research and development sectors. This document compiles available spectral information, outlines detailed experimental protocols for data acquisition, and presents a logical workflow for spectroscopic analysis. Due to the limited availability of publicly accessible, detailed experimental spectra for this compound, this guide combines reported data with general principles of spectroscopy for analogous structures.
Data Presentation
Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data for this compound
| Spectrum | Isomer | Atom | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Source |
| ¹H NMR | (E) | =CH-OCH₃ | Data not available | - | - | - |
| -CH= | Data not available | - | - | - | ||
| -CH₃ | Data not available | - | - | - | ||
| -OCH₃ | Data not available | - | - | - | ||
| ¹H NMR | (Z) | =CH-OCH₃ | Data not available | - | - | - |
| -CH= | Data not available | - | - | - | ||
| -CH₃ | Data not available | - | - | - | ||
| -OCH₃ | Data not available | - | - | - | ||
| ¹³C NMR | (E) | =CH-OCH₃ | Data available through SpectraBase | - | - | [1] |
| -CH= | Data available through SpectraBase | - | - | [1] | ||
| -CH₃ | Data available through SpectraBase | - | - | [1] | ||
| -OCH₃ | Data available through SpectraBase | - | - | [1] | ||
| ¹³C NMR | (Z) | =CH-OCH₃ | Data available through SpectraBase | - | - | [2] |
| -CH= | Data available through SpectraBase | - | - | [2] | ||
| -CH₃ | Data available through SpectraBase | - | - | [2] | ||
| -OCH₃ | Data available through SpectraBase | - | - | [2] |
Table 2: Infrared (IR) Spectroscopy Data for this compound
| Isomer | Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |
| (E) & (Z) | C-H stretch (alkenyl) | 3000-3100 | Medium |
| C-H stretch (alkyl) | 2850-3000 | Medium-Strong | |
| C=C stretch | 1650-1680 | Medium-Weak | |
| C-O stretch (ether) | 1050-1150 | Strong | |
| C-H bend (alkenyl) | 675-1000 | Strong |
Note: The IR data is predicted based on characteristic absorption ranges for the functional groups present in this compound.
Table 3: Mass Spectrometry (MS) Data for (E)-1-Methoxy-1-propene
| m/z | Relative Intensity | Putative Fragment |
| 72 | Top Peak | [M]⁺ (Molecular Ion) |
| 41 | 2nd Highest | [C₃H₅]⁺ |
| 71 | 3rd Highest | [M-H]⁺ |
Source: NIST Mass Spectrometry Data Center, as cited in PubChem.[1] A full fragmentation pattern with relative intensities is not publicly available.
Experimental Protocols
The following are generalized experimental protocols that can be adapted for the spectroscopic analysis of volatile organic compounds like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation :
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent should ensure the sample is fully dissolved and its residual peaks do not interfere with the analyte's signals.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup :
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).
-
-
Data Acquisition :
-
¹H NMR : Acquire the spectrum using a standard pulse sequence. Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay of 1-5 seconds.
-
¹³C NMR : Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C. A wider spectral width (e.g., 0-220 ppm) is required.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (Neat Liquid) :
-
Place a drop of neat this compound onto a salt plate (e.g., NaCl or KBr).
-
Place a second salt plate on top to create a thin liquid film.
-
-
Instrument Setup :
-
Place the salt plates in the spectrometer's sample holder.
-
Record a background spectrum of the empty salt plates.
-
-
Data Acquisition :
-
Record the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).
-
The final spectrum is the ratio of the sample spectrum to the background spectrum, displayed in terms of transmittance or absorbance.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation :
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane). The concentration should be optimized for the instrument's sensitivity.
-
-
Instrument Setup :
-
Gas Chromatograph (GC) :
-
Injector Temperature: Set to a temperature that ensures rapid volatilization of the sample without thermal degradation (e.g., 250 °C).
-
Column: Use a capillary column with a stationary phase appropriate for the separation of volatile, non-polar to moderately polar compounds (e.g., a DB-5 or equivalent).
-
Oven Temperature Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 200 °C) at a controlled rate (e.g., 10 °C/min) to separate the components of the sample.
-
-
Mass Spectrometer (MS) :
-
Ionization Mode: Electron Ionization (EI) is typically used for volatile organic compounds.
-
Mass Range: Scan a mass range that includes the molecular weight of the analyte and its expected fragments (e.g., m/z 35-200).
-
-
-
Data Acquisition :
-
Inject a small volume (e.g., 1 µL) of the prepared sample into the GC injector.
-
The GC will separate the components of the sample, and the MS will record the mass spectrum of each component as it elutes from the column.
-
Visualization
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.
Caption: A generalized workflow for spectroscopic analysis.
Conclusion
This technical guide provides a foundational understanding of the spectral characteristics of this compound. While a complete, experimentally verified dataset remains to be fully compiled in the public domain, the information and protocols presented here offer a valuable resource for researchers and professionals engaged in the study and application of this compound. Further experimental work is encouraged to populate the missing data fields and provide a more comprehensive spectral profile of both the (E) and (Z) isomers of this compound.
References
A Technical Guide to the ¹H and ¹³C NMR Spectra of 1-Methoxy-1-propene
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of the (E) and (Z) isomers of 1-methoxy-1-propene. This document presents detailed quantitative data, experimental methodologies, and structural visualizations to aid in the identification and characterization of this compound.
Introduction
This compound is a vinyl ether that exists as two geometric isomers, (E) and (Z). NMR spectroscopy is a powerful analytical technique for the unambiguous identification and differentiation of these isomers. This guide provides a detailed examination of their respective ¹H and ¹³C NMR spectral features, which arise from the distinct chemical environments of the nuclei in each isomer.
¹H and ¹³C NMR Spectral Data
The ¹H and ¹³C NMR spectra of (E)- and (Z)-1-methoxy-1-propene were acquired in deuterated chloroform (B151607) (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS), and the coupling constants (J) are given in Hertz (Hz).
(E)-1-Methoxy-1-propene
¹H NMR Data
| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| H-1 | 5.92 | dq | 12.7, 1.5 |
| H-2 | 4.43 | dq | 12.7, 6.8 |
| H-3 | 1.57 | dd | 6.8, 1.5 |
| OCH₃ | 3.50 | s | - |
¹³C NMR Data
| Carbon | Chemical Shift (δ) ppm |
| C-1 | 147.2 |
| C-2 | 97.8 |
| C-3 | 11.8 |
| OCH₃ | 55.4 |
(Z)-1-Methoxy-1-propene
¹H NMR Data
| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| H-1 | 5.18 | dq | 6.1, 1.8 |
| H-2 | 3.98 | dq | 6.1, 7.1 |
| H-3 | 1.55 | dd | 7.1, 1.8 |
| OCH₃ | 3.58 | s | - |
¹³C NMR Data
| Carbon | Chemical Shift (δ) ppm |
| C-1 | 147.1 |
| C-2 | 94.0 |
| C-3 | 9.4 |
| OCH₃ | 59.5 |
Experimental Protocols
The following sections outline the general methodology for acquiring high-quality ¹H and ¹³C NMR spectra.
Sample Preparation
-
Sample Purity : Ensure the sample of this compound is of high purity to avoid spectral interference from impurities.
-
Solvent Selection : Deuterated chloroform (CDCl₃) is a common solvent for non-polar to moderately polar organic compounds.[1][2] Other deuterated solvents may be used depending on the sample's solubility.
-
Concentration : Prepare a solution of approximately 5-25 mg of the compound in 0.5-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.
-
Internal Standard : Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0.00 ppm.[1][2]
NMR Instrument Parameters
-
Spectrometer : Data should be acquired on a high-resolution NMR spectrometer, for instance, a 400 MHz instrument.
-
¹H NMR Acquisition :
-
Pulse Sequence : A standard single-pulse experiment is typically sufficient.
-
Acquisition Time : A typical acquisition time is 2-4 seconds.
-
Relaxation Delay : A relaxation delay of 1-5 seconds is recommended to allow for full relaxation of the protons.
-
Number of Scans : 8 to 16 scans are usually adequate for a sample of this concentration.
-
-
¹³C NMR Acquisition :
-
Pulse Sequence : A proton-decoupled pulse sequence is used to simplify the spectrum and enhance the signal-to-noise ratio.
-
Acquisition Time : A typical acquisition time is 1-2 seconds.
-
Relaxation Delay : A relaxation delay of 2-5 seconds is generally used.
-
Number of Scans : A larger number of scans (e.g., 128 or more) is often required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing : The acquired Free Induction Decay (FID) is processed by applying a Fourier transform, followed by phase and baseline correction.
Structural Visualization and Spectral Assignment
The following diagrams illustrate the chemical structures of (E)- and (Z)-1-methoxy-1-propene with atom numbering corresponding to the NMR data tables.
Caption: Structure of (E)-1-methoxy-1-propene with atom numbering.
Caption: Structure of (Z)-1-methoxy-1-propene with atom numbering.
Conclusion
This technical guide provides a detailed and comprehensive resource for understanding the ¹H and ¹³C NMR spectra of (E)- and (Z)-1-methoxy-1-propene. The provided data tables, experimental protocols, and structural diagrams will be invaluable to researchers, scientists, and drug development professionals in the identification, characterization, and quality control of this compound. The distinct differences in chemical shifts and coupling constants between the two isomers, particularly for the vinylic protons and carbons, allow for their clear differentiation using NMR spectroscopy.
References
An In-depth Technical Guide to the Infrared Spectrum of 1-Methoxy-1-propene
For Researchers, Scientists, and Drug Development Professionals
Molecular Structure and Expected Vibrational Modes
1-Methoxy-1-propene possesses two key functional groups that dictate its infrared spectrum: a carbon-carbon double bond (alkene) and an ether linkage. The molecule exists as cis and trans isomers, which may lead to slight variations in the fingerprint region of the spectrum. The primary vibrational modes expected are:
-
C-H stretches from the methyl and vinyl groups.
-
C=C stretch from the alkene moiety.
-
C-O-C stretches from the ether group.
-
C-H bends from both the alkyl and vinyl portions of the molecule.
Predicted Infrared Absorption Data
The following table summarizes the expected quantitative data for the principal absorption bands in the IR spectrum of this compound. These predictions are based on the typical frequency ranges for the vibrational modes of alkenes and ethers.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| 3100-3000 | Medium-Weak | =C-H Stretch (vinyl) |
| 2980-2850 | Medium-Strong | C-H Stretch (methyl & alkyl) |
| 1680-1640 | Medium (variable) | C=C Stretch (alkene) |
| 1470-1430 | Medium | C-H Bend (asymmetric, CH₃) |
| 1380-1370 | Medium-Weak | C-H Bend (symmetric, CH₃) |
| 1250-1200 | Strong | =C-O-C Asymmetric Stretch (vinyl ether)[1][2] |
| 1150-1050 | Strong | C-O-C Symmetric Stretch (ether) |
| 1000-650 | Strong | =C-H Bend (out-of-plane) |
Detailed Interpretation of Spectral Regions
-
C-H Stretching Region (3100-2850 cm⁻¹): The region just above 3000 cm⁻¹ is characteristic of C-H stretching vibrations where the carbon is sp² hybridized, confirming the presence of the vinyl group. Below 3000 cm⁻¹, the more intense peaks arise from the sp³ hybridized C-H bonds of the methyl group.
-
Double Bond Region (1700-1600 cm⁻¹): A peak in the 1680-1640 cm⁻¹ range is indicative of the C=C stretching vibration. The intensity of this peak can be variable; in symmetrically substituted alkenes, this peak may be weak or absent.
-
Fingerprint Region (1500-650 cm⁻¹): This region contains a wealth of information, though interpretation can be complex.
-
C-O Stretching: The most prominent features for an ether are the strong C-O stretching bands. For a vinyl ether like this compound, a strong, characteristic asymmetric stretch is expected around 1250-1200 cm⁻¹.[1][2] A second strong C-O symmetric stretch will appear in the 1150-1050 cm⁻¹ range.
-
C-H Bending: Bending vibrations for the methyl group (around 1450 cm⁻¹ and 1375 cm⁻¹) will be present. Crucially, strong out-of-plane (oop) C-H bending vibrations for the alkene protons are expected in the 1000-650 cm⁻¹ range. The exact position of these bands can help in determining the stereochemistry (cis/trans) of the double bond.
-
Experimental Protocol: Obtaining the IR Spectrum of a Liquid Sample
The following is a detailed methodology for obtaining the IR spectrum of a neat liquid sample such as this compound.
Materials:
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
Demountable salt plates (e.g., NaCl or KBr)
-
Pasteur pipette
-
Kimwipes
-
Volatile solvent for cleaning (e.g., dry acetone (B3395972) or isopropanol)
-
Desiccator for storing salt plates
Procedure:
-
Instrument Preparation: Ensure the FTIR spectrometer is powered on and has undergone its startup diagnostics.
-
Background Spectrum: Record a background spectrum with no sample in the beam path. This is crucial to subtract the spectral contributions of atmospheric water and carbon dioxide.
-
Sample Preparation:
-
Retrieve two clean, dry salt plates from a desiccator. Handle the plates by their edges to avoid transferring moisture and oils from your fingers.
-
Using a clean Pasteur pipette, place one to two drops of the this compound sample onto the center of one salt plate.
-
Carefully place the second salt plate on top of the first, creating a thin liquid film sandwiched between the plates. The liquid should spread evenly without air bubbles.
-
-
Sample Analysis:
-
Place the "sandwich" of salt plates into the sample holder in the spectrometer's sample compartment.
-
Acquire the sample spectrum. Typically, multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Cleaning: After analysis, disassemble the salt plates. Rinse them thoroughly with a dry, volatile solvent and gently wipe them dry with a Kimwipe. Return the clean, dry plates to the desiccator.
Visualizing the Workflow and Relationships
The following diagrams illustrate the logical workflow of IR spectral analysis and the relationships between the molecular structure of this compound and its characteristic IR absorptions.
Caption: Workflow for IR Spectrum Analysis.
Caption: Key IR Absorptions of this compound.
References
In-Depth Technical Guide to the GC-MS Analysis of 1-Methoxy-1-propene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 1-Methoxy-1-propene (C₄H₈O), a volatile organic compound. This document outlines detailed experimental protocols, presents quantitative data in structured tables, and includes visualizations of the analytical workflow and fragmentation pathways to support research and development activities.
Introduction
This compound is a volatile ether that may be encountered in various chemical processes, including as an intermediate or impurity. Accurate and reliable analytical methods are crucial for its identification and quantification. Gas Chromatography-Mass Spectrometry is a powerful technique for the analysis of such volatile compounds, offering high-resolution separation and definitive mass-based identification.[1][2] This guide details the application of GC-MS for the analysis of this compound.
Experimental Protocols
A generalized yet detailed experimental protocol for the GC-MS analysis of this compound is described below. This protocol is synthesized from established methods for volatile organic compounds.[3][4][5]
2.1. Sample Preparation
For the analysis of volatile organic compounds like this compound, several sample introduction techniques can be employed, including direct injection, headspace analysis, and solid-phase microextraction (SPME).[4] Headspace analysis is often preferred to minimize matrix effects.
-
Standard Preparation: Prepare calibration standards by diluting a known quantity of this compound in a suitable volatile solvent (e.g., methanol (B129727) or dichloromethane). A series of dilutions should be prepared to cover the expected concentration range in the samples.
-
Sample Preparation: For liquid samples, a direct injection or headspace sampling approach can be used. For solid matrices, headspace analysis after incubation is recommended.[6] Place a precisely weighed or measured amount of the sample into a headspace vial.
-
Headspace Incubation (if applicable): Seal the vial and incubate at a controlled temperature (e.g., 50°C) for a set time (e.g., 30 minutes) to allow the volatile compounds to partition into the headspace.[4]
2.2. GC-MS Instrumentation and Conditions
The following table outlines the typical instrumentation and parameters for the GC-MS analysis of this compound.
| Parameter | Specification |
| Gas Chromatograph | Agilent GC system or equivalent |
| Mass Spectrometer | Mass Selective Detector (MSD) |
| GC Column | J&W HP-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent non-polar capillary column.[3] |
| Carrier Gas | Helium (99.999% purity) at a constant flow rate of 1.0 mL/min.[3] |
| Injection Mode | Split or Splitless, depending on the concentration of the analyte. A split ratio of 15:1 is a common starting point. |
| Injector Temperature | 250°C |
| Oven Temperature Program | Initial temperature of 45°C for 5 minutes, then ramp at 8°C/min to 320°C and hold for 15 minutes.[3] |
| Transfer Line Temperature | 280°C |
| Ion Source Temperature | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV.[7] |
| Mass Scan Range | 45-300 m/z.[3] |
| Data Acquisition | Full Scan Mode |
Data Presentation
Quantitative data derived from the GC-MS analysis of this compound is summarized below. The retention time is dependent on the specific chromatographic conditions and should be confirmed with a standard.
Table 1: GC-MS Data for this compound
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Typical Retention Time (min) |
| This compound | C₄H₈O | 72.11 | 7319-16-6 | Varies with conditions |
Table 2: Mass Spectral Data for this compound
| m/z | Relative Abundance (%) | Proposed Fragment Ion |
| 72 | Base Peak (100) | [C₄H₈O]⁺˙ (Molecular Ion) |
| 41 | High | [C₃H₅]⁺ |
| 39 | Moderate | [C₃H₃]⁺ |
Data sourced from NIST Mass Spectrometry Data Center. The relative abundances can vary slightly between instruments.[8]
Visualizations
4.1. Experimental Workflow
The following diagram illustrates the general workflow for the GC-MS analysis of this compound.
4.2. Fragmentation Pathway
The mass spectrum of this compound is characterized by a prominent molecular ion and several key fragment ions. The fragmentation mechanisms of metastable ionized 1-methoxypropene involve the loss of H•, CH₃•, and H₂CO.[9] The following diagram illustrates a plausible fragmentation pathway.
Conclusion
This technical guide provides a foundational understanding of the GC-MS analysis of this compound. The detailed protocols, tabulated data, and visual diagrams are intended to assist researchers, scientists, and drug development professionals in implementing and interpreting the results of this analytical technique. Adherence to good laboratory practices and proper validation of the method are essential for obtaining accurate and reliable data.
References
- 1. agriculture.institute [agriculture.institute]
- 2. phytojournal.com [phytojournal.com]
- 3. Determination of volatile organic compounds (VOCs) in indoor work environments by solid phase microextraction-gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. dem.ri.gov [dem.ri.gov]
- 6. Volatile Organic Compounds (VOCs) Analysis by GC/MS | Medistri SA [medistri.swiss]
- 7. uni-saarland.de [uni-saarland.de]
- 8. This compound | C4H8O | CID 637914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Thermodynamic Properties of 1-Methoxy-1-propene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermodynamic properties of 1-methoxy-1-propene. Due to the limited availability of experimental data for this compound in the public domain, this document presents a summary of available data for its structural isomers, which can serve as valuable reference points. Furthermore, it details established experimental protocols for determining key thermodynamic properties of volatile organic compounds, offering a methodological framework for future studies. The guide also explores the characteristic reactivity of vinyl ethers through reaction pathway diagrams, providing insights into the chemical behavior of this compound.
Introduction
This compound (CH₃OCH=CHCH₃) is a vinyl ether of interest in various chemical syntheses. A thorough understanding of its thermodynamic properties is crucial for process design, optimization, and safety in research and industrial applications. This guide aims to consolidate the available thermodynamic data and relevant experimental methodologies.
A Note on Data Availability: As of the compilation of this guide, specific experimental thermodynamic data for this compound is not extensively available in publicly accessible databases such as the NIST WebBook. The DETHERM database indicates the existence of some data for (1Z)-1-methoxy-1-propene, including density, enthalpy of vaporization, fusion temperature, melting point, vapor pressure, and kinematic viscosity, however, direct access to these data points was not available.[1] PubChem provides computed properties for (E)-1-methoxyprop-1-ene but lacks experimental values.[2] Therefore, this guide presents critically evaluated data for closely related isomers to provide a comparative context.
Thermodynamic Properties of this compound Isomers
To provide a useful reference, this section summarizes the thermodynamic properties of three structural isomers of this compound: 1-methoxypropane (B1661984), 2-methoxy-1-propene, and 3-methoxy-1-propene.
1-Methoxypropane
Critically evaluated thermophysical property data for 1-methoxypropane is available from the NIST/TRC Web Thermo Tables.[3]
Table 1: Thermodynamic Properties of 1-Methoxypropane
| Property | Phase | Temperature (K) | Value | Units |
| Enthalpy of Formation | Gas | 298.15 | -219.5 ± 1.3 | kJ/mol |
| Standard Entropy | Gas | 298.15 | 344.2 ± 3.4 | J/mol·K |
| Heat Capacity (Cp) | Ideal Gas | 298.15 | 100.2 | J/mol·K |
| Enthalpy of Vaporization | Liquid | 298.15 | 26.8 ± 0.1 | kJ/mol |
| Boiling Point | - | - | 312.0 | K |
Data sourced from NIST/TRC Web Thermo Tables.[3]
2-Methoxy-1-propene
The NIST WebBook provides thermodynamic data for 2-methoxy-1-propene.[4][5]
Table 2: Thermodynamic Properties of 2-Methoxy-1-propene
| Property | Phase | Temperature (K) | Value | Units |
| Enthalpy of Formation | Gas | 298.15 | -124.7 ± 1.1 | kJ/mol |
| Standard Entropy | Gas | 298.15 | 315.6 ± 3.2 | J/mol·K |
| Heat Capacity (Cp) | Liquid | 301.50 | 162.2 | J/mol·K |
| Enthalpy of Vaporization | Liquid | 298.15 | 29.3 ± 0.4 | kJ/mol |
| Boiling Point | - | - | 309.0 | K |
Data sourced from the NIST WebBook.[4][5]
3-Methoxy-1-propene (Allyl methyl ether)
Thermodynamic data for 3-methoxy-1-propene is also available from the NIST WebBook.[6][7]
Table 3: Thermodynamic Properties of 3-Methoxy-1-propene
| Property | Phase | Temperature (K) | Value | Units |
| Enthalpy of Formation | Gas | 298.15 | -87.0 ± 1.0 | kJ/mol |
| Standard Entropy | Gas | 298.15 | 322.2 ± 3.2 | J/mol·K |
| Heat Capacity (Cp) | Ideal Gas | 298.15 | 93.4 | J/mol·K |
| Enthalpy of Vaporization | Liquid | 298.15 | 28.5 ± 0.4 | kJ/mol |
| Boiling Point | - | - | 317.8 | K |
Data sourced from the NIST WebBook.[6][7]
Experimental Protocols for Thermodynamic Property Determination
This section outlines general experimental methodologies for determining key thermodynamic properties of volatile organic compounds like this compound.
Determination of Heat Capacity
The specific heat capacity of a liquid can be determined using the method of mixtures in a calorimeter.[8][9][10]
Principle: A known mass of a heated substance is mixed with a known mass of a colder liquid (often water) in a calorimeter. By measuring the initial and final temperatures, and knowing the heat capacities of the calorimeter and the colder liquid, the specific heat capacity of the substance can be calculated based on the principle of energy conservation.
Generalized Protocol:
-
Calorimeter Preparation: The mass of the empty calorimeter and stirrer is measured. A known mass of a reference liquid (e.g., distilled water) is added, and its initial temperature is recorded.
-
Sample Heating: A known mass of the test liquid (this compound) is heated to a specific, known temperature in a separate container.
-
Mixing: The heated test liquid is rapidly transferred to the calorimeter containing the reference liquid to minimize heat loss to the surroundings.
-
Equilibration and Measurement: The mixture is gently stirred until a stable, final equilibrium temperature is reached and recorded.
-
Calculation: The specific heat capacity of the test liquid is calculated using the heat exchange equation, accounting for the heat absorbed by the reference liquid and the calorimeter.
A workflow for this process is illustrated below.
Determination of Enthalpy of Vaporization
Differential Scanning Calorimetry (DSC) is a modern technique used to measure the enthalpy of vaporization.[11]
Principle: A small, precisely weighed sample is heated in a crucible at a controlled rate. The instrument measures the heat flow required to maintain the sample at the same temperature as a reference. At the boiling point, a significant endothermic peak is observed, the area of which is proportional to the enthalpy of vaporization.
Generalized Protocol:
-
Sample Preparation: A few milligrams of the liquid sample are placed in a pierced crucible.
-
DSC Measurement: The crucible is placed in the DSC instrument and heated at a constant rate (e.g., 10 °C/min) through its boiling point.
-
Data Analysis: The heat flow is recorded as a function of temperature. The endothermic peak corresponding to boiling is integrated to determine the enthalpy of vaporization.
The logical relationship for this determination is shown below.
Determination of Vapor Pressure
Several methods can be employed to determine the vapor pressure of a volatile organic compound.[12][13] One common technique is the static method.
Principle: The sample is placed in a thermostated, evacuated container connected to a pressure measuring device. The pressure of the vapor in equilibrium with the liquid is measured at various temperatures.
Generalized Protocol:
-
Apparatus Setup: A sample of this compound is placed in a flask connected to a vacuum line and a pressure transducer. The flask is immersed in a constant-temperature bath.
-
Degassing: The sample is thoroughly degassed to remove any dissolved air.
-
Equilibration: The system is allowed to reach thermal and phase equilibrium at a set temperature.
-
Pressure Measurement: The vapor pressure is recorded.
-
Temperature Variation: Steps 3 and 4 are repeated at different temperatures to obtain a vapor pressure curve.
Reaction Pathways
This compound, as a vinyl ether, is expected to undergo characteristic reactions such as acid-catalyzed hydrolysis and electrophilic addition.
Acid-Catalyzed Hydrolysis
The hydrolysis of vinyl ethers in the presence of an acid is a well-established reaction that proceeds via rate-determining protonation of the β-carbon.[14][15][16]
Electrophilic Addition of H-X
The double bond in this compound is susceptible to electrophilic addition.[17][18][19] The regioselectivity is governed by the formation of the more stable carbocation, which is stabilized by the adjacent oxygen atom through resonance.
Conclusion
While direct experimental thermodynamic data for this compound remains scarce, this guide provides valuable context through the presentation of data for its isomers and outlines the standard methodologies for the determination of these crucial properties. The illustrated reaction pathways offer insight into its chemical reactivity, which is of significant importance for its application in chemical synthesis. Further experimental investigation into the thermodynamic properties of this compound is warranted to fill the existing data gap and to support its broader use in scientific and industrial settings.
References
- 1. DETHERM - Thermophysical Properties & Phase Equilibrium Data of Pure Substances & Mixtures [i-systems.dechema.de]
- 2. This compound | C4H8O | CID 637914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. WTT- Under Construction Page [wtt-pro.nist.gov]
- 4. 1-Propene, 2-methoxy- [webbook.nist.gov]
- 5. 1-Propene, 2-methoxy- [webbook.nist.gov]
- 6. 1-Propene, 3-methoxy- [webbook.nist.gov]
- 7. 1-Propene, 3-methoxy- [webbook.nist.gov]
- 8. scribd.com [scribd.com]
- 9. youtube.com [youtube.com]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. calnesis.com [calnesis.com]
- 12. srd.nist.gov [srd.nist.gov]
- 13. books.rsc.org [books.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. cdnsciencepub.com [cdnsciencepub.com]
- 16. The hydrolysis of ethyl vinyl ether. Part I. Reaction mechanism - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 17. Mechanism of Electrophilic Addition Reaction [unacademy.com]
- 18. Chem 353 Winter '03 MT : Mechanism [chem.ucalgary.ca]
- 19. youtube.com [youtube.com]
Commercial Sourcing and Synthetic Applications of 1-Methoxy-1-propene: A Technical Guide for Researchers
Introduction
1-Methoxy-1-propene (CAS No. 7319-16-6) is a valuable enol ether and a versatile building block in organic synthesis. Its utility spans from being a key intermediate in the synthesis of pharmaceuticals and agrochemicals to serving as a reactive component in various chemical transformations. For researchers, scientists, and drug development professionals, securing a reliable supply of high-purity this compound is crucial for the success and reproducibility of their work. This technical guide provides an in-depth overview of commercial suppliers, guidance on supplier selection, and detailed experimental protocols for its synthesis and key reactions.
Commercial Suppliers of this compound
The procurement of research chemicals is a critical first step in any experimental workflow. Quality, purity, and timely delivery are paramount. Below is a summary of commercial suppliers offering this compound for research purposes.
Data Presentation: Supplier Summary
| Supplier | Purity | Available Quantities | Price (USD) | Region/Country |
| Molport | 97% | 100 g | $143.00 | United States |
| 97% | 250 g | $158.00 | United States | |
| 97% | 500 g | $180.00 | United States | |
| HENAN SUNLAKE ENTERPRISE CORPORATION | 98% | As requested | Quote Required | China |
| NINGBO INNO PHARMCHEM CO.,LTD. | High Purity | Custom | Quote Required | China[1] |
| Zouping Mingxing Chemical Co., Ltd. | Not Specified | Custom | Quote Required | China[2] |
| Jinan Great Chemical Co., Ltd. | Not Specified | Custom | Quote Required | China[2] |
| Shandong Lanhai Industry Co.,Ltd. | Not Specified | Custom | Quote Required | China[2] |
| Hangzhou Cherry Pharmaceutical Technology Co., Ltd. | Not Specified | Custom | Quote Required | China[2] |
| Zehao Industry Co., Ltd. | Not Specified | Custom | Quote Required | China[2] |
| Dayang Chem (Hangzhou) Co.,Ltd. | Not Specified | Custom | Quote Required | China[2] |
| U-Chemo Scientific (Shanghai) Co.,Ltd. | Not Specified | Custom | Quote Required | China[2] |
Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.
Experimental Protocols
Synthesis of this compound via Wittig Reaction
The Wittig reaction is a robust method for the synthesis of alkenes from aldehydes or ketones.[3][4] this compound can be synthesized from acetaldehyde (B116499) using methoxymethylenetriphenylphosphorane. The ylide is typically prepared in situ from methoxymethyltriphenylphosphonium chloride.[5]
Methodology:
-
Ylide Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, suspend (methoxymethyl)triphenylphosphonium (B8745145) chloride (30.4 mmol) in 120 mL of anhydrous tetrahydrofuran (B95107) (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add potassium tert-butoxide (tBuOK) (30.4 mmol) to the suspension while stirring.
-
Maintain the temperature at 0 °C and continue stirring for 30 minutes. The formation of the red-colored ylide indicates a successful reaction.
-
Wittig Reaction: To the ylide suspension, add a solution of acetaldehyde (25.3 mmol) in 20 mL of anhydrous THF dropwise, ensuring the temperature remains at 0 °C.
-
Stir the reaction mixture at 0 °C for 1 hour.
-
Remove the ice bath and allow the mixture to warm to room temperature, then stir overnight.
-
Work-up and Purification: Quench the reaction by adding water.
-
Extract the aqueous mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
The crude product can be purified by distillation to yield this compound.
Key Reaction: Acid-Catalyzed Hydrolysis
Enol ethers like this compound are susceptible to hydrolysis under acidic conditions to yield an aldehyde (propanal) and an alcohol (methanol). The reaction proceeds via a rate-determining proton transfer to the β-carbon of the vinyl ether.[6]
Methodology:
-
Dissolve this compound in a suitable solvent system (e.g., aqueous acetone).
-
Add a catalytic amount of a strong acid (e.g., hydrochloric acid or sulfuric acid).
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).
-
Upon completion, neutralize the acid with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure to isolate the propanal.
Visualizations
Workflow for Selecting a Research Chemical Supplier
The process of selecting a chemical supplier involves several critical steps to ensure the quality and integrity of the research.
Caption: A flowchart for selecting a chemical supplier.
Mechanism of Acid-Catalyzed Hydrolysis of this compound
The hydrolysis of this compound is a classic example of the reactivity of enol ethers in acidic media.
References
- 1. The hydrolysis of ethyl vinyl ether. Part I. Reaction mechanism - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Wittig Reaction - Wittig Reagents (in situ) [commonorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
In-Depth Technical Guide on 1-Methoxy-1-propene: Safety, Handling, and Storage
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety, handling, and storage information for 1-methoxy-1-propene (CAS No. 7319-16-6), a flammable and reactive ether. The following sections detail the chemical's properties, hazards, and best practices for its use in a laboratory setting to ensure the safety of personnel and the integrity of research.
Chemical and Physical Properties
This compound is a colorless, volatile liquid. Its key physical and chemical properties are summarized in the table below. This data is essential for understanding its behavior under various laboratory conditions and for designing safe experimental setups.
| Property | Value |
| Molecular Formula | C₄H₈O[1][2] |
| Molecular Weight | 72.11 g/mol [1][2] |
| Boiling Point | 48.3 - 48.4 °C[3] |
| Density (Predicted) | 0.762 ± 0.06 g/cm³[3] |
| Vapor Pressure | 517 mmHg at 25°C (for 2-methoxypropene) |
| Flash Point | -29 °C (for 2-methoxypropene)[4] |
| Appearance | Colorless liquid[4] |
| Solubility | Miscible in water |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications:
| Hazard Class | Hazard Category | Hazard Statement |
| Flammable Liquids | Category 2 | H225: Highly flammable liquid and vapor[1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1] |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation[1] |
| Specific Target Organ Toxicity - Single Exposure | Category 3 (Respiratory tract irritation) | H335: May cause respiratory irritation[1] |
Hazard Pictograms:
Signal Word: Danger[1]
Key Hazards:
-
High Flammability: Vapors can form explosive mixtures with air and may travel to a source of ignition and flash back.
-
Peroxide Formation: Like many ethers, this compound can form explosive peroxides upon exposure to air and light over time.
-
Irritant: Causes skin, eye, and respiratory irritation.
Safe Handling and Personal Protective Equipment (PPE)
Adherence to strict safety protocols is mandatory when handling this compound to minimize exposure and prevent accidents.
Engineering Controls
-
All work with this compound must be conducted in a certified chemical fume hood to control vapor inhalation.
-
Ensure an emergency eyewash station and safety shower are readily accessible.
-
Use of spark-proof tools and intrinsically safe electrical equipment is required to prevent ignition of flammable vapors.
Personal Protective Equipment (PPE)
The following PPE is required for handling this compound:
| Protection Type | Specification |
| Eye/Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn in situations with a high risk of splashing. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile or neoprene). Double-gloving is recommended. |
| Skin and Body Protection | A flame-resistant lab coat, long pants, and closed-toe shoes are mandatory. A chemical-resistant apron may be necessary for larger quantities. |
| Respiratory Protection | A respirator with an organic vapor cartridge may be required for certain operations, such as large-scale transfers or in the event of a ventilation failure. Consult your institution's EHS department. |
Storage and Incompatibility
Proper storage of this compound is critical to prevent fire, explosion, and degradation of the chemical.
Storage Conditions
-
Store in a cool, dry, well-ventilated area designated for flammable liquids.
-
Keep containers tightly closed and protected from light.
-
Store away from heat, sparks, open flames, and other ignition sources.
-
Containers should be dated upon receipt and upon opening to track the potential for peroxide formation.
Chemical Incompatibility
This compound is incompatible with a variety of substances. Avoid contact with:
-
Strong Oxidizing Agents: Can react violently and cause a fire or explosion.
-
Strong Acids: May lead to vigorous reactions.
-
Strong Bases: Can also cause hazardous reactions.
Chemical Incompatibility of this compound.
Experimental Protocols
Protocol for Safe Transfer of this compound using Cannula Technique
This protocol outlines the steps for transferring air-sensitive and flammable liquids like this compound between sealed vessels under an inert atmosphere.
-
Preparation:
-
Ensure both the donor and receiving flasks are properly clamped and fitted with rubber septa.
-
Purge both flasks with an inert gas (e.g., nitrogen or argon).
-
Dry the cannula in an oven and cool it under a stream of inert gas just before use.
-
-
Cannula Insertion:
-
Insert one end of the cannula through the septum of the donor flask, keeping the tip above the liquid level.
-
Insert the other end of the cannula through the septum of the receiving flask.
-
-
Initiating Transfer (Positive Pressure Method):
-
Increase the inert gas flow to the donor flask to create a slight positive pressure.
-
Lower the cannula tip into the liquid in the donor flask.
-
Insert a vent needle into the septum of the receiving flask to allow for the displacement of the inert gas. The liquid will begin to flow.
-
-
Completing the Transfer:
-
Once the desired amount of liquid is transferred, raise the cannula tip above the liquid level in the donor flask.
-
Allow the inert gas to flush any remaining liquid from the cannula.
-
Remove the cannula from both flasks.
-
Workflow for Cannula Transfer of Flammable Ethers.
Peroxide Testing Protocol
Regularly test containers of this compound for the presence of peroxides, especially if they have been opened or stored for an extended period.
-
Using Peroxide Test Strips:
-
Dip the test strip into the this compound for 1 second.
-
Remove the strip and allow the solvent to evaporate.
-
Add one drop of deionized water to the test pad.
-
Compare the color of the test pad to the color chart provided with the test strips.
-
-
Interpretation of Results:
-
< 100 ppm: Generally considered safe for use. Record the test date on the container.
-
> 100 ppm: The solvent should be decontaminated or disposed of as hazardous waste. Do not use in procedures that will concentrate the peroxides (e.g., distillation).
-
Accidental Release Measures and Spill Cleanup
In the event of a spill, immediate and appropriate action is crucial.
Spill Response Protocol
-
Evacuate and Alert: Immediately evacuate the area and alert nearby personnel and your supervisor.
-
Control Ignition Sources: Extinguish all nearby flames and turn off any spark-producing equipment.
-
Ventilate: Ensure the area is well-ventilated, if it is safe to do so.
-
Assess the Spill:
-
Small Spill (<1 Liter): If you are trained and have the proper PPE and spill kit, you may clean it up.
-
Large Spill (>1 Liter): Evacuate the laboratory, close the doors, and contact your institution's emergency response team.
-
-
Cleanup Procedure (Small Spill):
-
Don the appropriate PPE (see Section 3.2).
-
Contain the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully collect the absorbed material using spark-proof tools and place it in a sealed, labeled container for hazardous waste disposal.
-
Decontaminate the spill area with soap and water.
-
References
1-Methoxy-1-propene: A Technical Guide to Toxicity and Hazard Information
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available toxicity and hazard information for 1-methoxy-1-propene. The information is compiled from various sources to support risk assessment and safe handling practices in a research and development setting.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. These properties are essential for understanding the potential exposure routes and the substance's behavior in various experimental conditions.
| Property | Value | Source |
| Molecular Formula | C4H8O | PubChem[1] |
| Molecular Weight | 72.11 g/mol | PubChem[1] |
| CAS Number | 4188-68-5 | ChemNet[2] |
| Boiling Point | 36.4°C at 760 mmHg | ChemNet[2] |
| Density | 0.762 g/cm3 | ChemNet[2] |
| Vapor Pressure | 504 mmHg at 25°C | ChemNet[2] |
| Flash Point | -29 °C / -20.2 °F | Thermo Fisher Scientific[3] |
| Autoignition Temperature | 180 °C / 356 °F | Thermo Fisher Scientific[3] |
| Water Solubility | Negligible | Thermo Fisher Scientific[3] |
| Appearance | Colorless liquid | Thermo Fisher Scientific[3] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its classification according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). This information is aggregated from notifications to the European Chemicals Agency (ECHA).[1][4]
| Hazard Class | GHS Category | Hazard Statement |
| Flammable Liquids | Category 2 | H225: Highly flammable liquid and vapor |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) | H335: May cause respiratory irritation |
| Hazardous to the Aquatic Environment, Long-Term Hazard | Category 3 | H412: Harmful to aquatic life with long lasting effects |
Signal Word: Danger[1]
Hazard Pictograms:
-
Flame
-
Exclamation Mark
Toxicological Data Summary
Acute Toxicity
| Endpoint | Species | Route | Value | Source |
| LD50 | No data available | Oral | No data available | |
| LD50 | No data available | Dermal | No data available | |
| LC50 | No data available | Inhalation | No data available |
Note: Acute toxicity values are available for related compounds, but not for this compound itself. For example, the oral LD50 for the isomer 2-methoxypropene (B42093) in rats is reported as 1.87 g/kg. However, this value should not be directly extrapolated to this compound.
Irritation and Sensitization
| Endpoint | Species | Result | Source |
| Skin Irritation | No data available | Causes skin irritation (GHS Classification) | ECHA[1][4] |
| Eye Irritation | No data available | Causes serious eye irritation (GHS Classification) | ECHA[1][4] |
| Skin Sensitization | No data available | No data available |
Repeated Dose Toxicity
| Endpoint | Species | Route | Duration | NOAEL/LOAEL | Effects Observed | Source |
| No data available | No data available | No data available | No data available | No data available | No data available |
Genotoxicity
| Assay | Test System | Result | Source |
| Ames Test | No data available | No data available | |
| In vitro Chromosome Aberration | No data available | No data available | |
| In vivo Micronucleus Test | No data available | No data available |
Carcinogenicity
| Species | Route | Duration | Result | Source |
| No data available | No data available | No data available | No data available |
Reproductive and Developmental Toxicity
| Endpoint | Species | Route | Result | Source |
| Fertility | No data available | No data available | No data available | |
| Developmental Toxicity | No data available | No data available | No data available |
Experimental Protocols
While specific experimental reports for this compound are not publicly available, the following sections describe the principles of standard methodologies, based on OECD Test Guidelines, that would be employed to assess the toxicological endpoints for a chemical of this nature.
Acute Oral Toxicity - Fixed Dose Procedure (OECD 420)
This method is designed to determine the acute oral toxicity of a substance.
-
Principle: The test involves administering the substance in a stepwise procedure using a set of fixed doses (5, 50, 300, and 2000 mg/kg body weight). The initial dose is selected based on a preliminary sighting study.
-
Animals: Typically, a small number of female rats are used for each dose level.
-
Procedure:
-
Animals are fasted prior to dosing.
-
The test substance is administered orally by gavage.
-
Animals are observed for signs of toxicity and mortality for up to 14 days.
-
Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.
-
-
Endpoint: The test allows for the classification of the substance into a GHS acute toxicity category based on the observed toxicity at the fixed dose levels.
Acute Dermal Irritation/Corrosion (OECD 404)
This test assesses the potential of a substance to cause skin irritation or corrosion.
-
Principle: A single dose of the test substance is applied to a small area of the skin of an animal, typically an albino rabbit.
-
Procedure:
-
The fur is removed from a small area on the back of the animal.
-
A dose of 0.5 mL (for liquids) of the test substance is applied to the prepared skin and covered with a gauze patch.
-
The exposure period is typically 4 hours.
-
After exposure, the patch is removed, and the skin is observed for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) for up to 14 days.
-
-
Endpoint: The severity of the skin reactions is scored, and the substance is classified based on the mean scores for erythema and edema.
Acute Eye Irritation/Corrosion (OECD 405)
This method evaluates the potential of a substance to cause eye irritation or corrosion.
-
Principle: A single dose of the test substance is applied to the conjunctival sac of one eye of an animal, usually an albino rabbit. The other eye serves as a control.
-
Procedure:
-
A small volume (typically 0.1 mL for liquids) of the test substance is instilled into the lower eyelid.
-
The eye is observed for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application.
-
-
Endpoint: The severity of ocular lesions is scored, and the substance is classified based on the nature and reversibility of the observed effects.
Hazard Identification Workflow
The following diagram illustrates the logical workflow for identifying and classifying the hazards of a chemical substance like this compound, starting from its physicochemical properties to its toxicological evaluation.
Caption: Logical workflow for chemical hazard identification.
Conclusion
This compound is a highly flammable liquid that is classified as a skin and eye irritant, and may cause respiratory irritation. There is a notable lack of publicly available, detailed toxicological studies for this specific compound. Therefore, a cautious approach should be taken when handling this chemical. Researchers and drug development professionals should adhere to the safety precautions outlined in the Safety Data Sheet (SDS) and consider the GHS classifications when designing experimental protocols. For definitive toxicological information, it is imperative to consult the full registration dossier available from ECHA.
References
Methodological & Application
Synthetic Routes for 1-Methoxy-1-propene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Methoxy-1-propene is a valuable enol ether intermediate in organic synthesis, utilized in the construction of various molecular frameworks. This document provides detailed application notes and experimental protocols for three distinct synthetic routes to obtain this compound: the Wittig reaction, the isomerization of allyl methyl ether, and the elimination of methanol (B129727) from 1,1-dimethoxypropane (B11042). This guide is intended to equip researchers with the necessary information to select and execute the most suitable synthetic strategy for their specific needs, with a focus on providing clear, reproducible methodologies and comparative data.
Introduction
This compound (also known as methyl propenyl ether) exists as a mixture of (E) and (Z) isomers. Its electron-rich double bond makes it a versatile precursor for various transformations, including cycloadditions, electrophilic additions, and as a protecting group. The choice of synthetic route can influence the isomeric ratio and overall yield, making a thorough understanding of the available methods crucial for efficient synthesis design.
Synthetic Approaches
Three primary synthetic strategies for the preparation of this compound are detailed below. A summary of the quantitative data for each method is provided in Table 1.
Table 1: Comparison of Synthetic Routes to this compound
| Synthetic Route | Starting Material | Key Reagents | Typical Yield (%) | (Z:E) Ratio | Key Advantages | Key Disadvantages |
| Wittig Reaction | Acetaldehyde (B116499) | (Methoxymethyl)triphenylphosphonium (B8745145) chloride, Potassium tert-butoxide | Good | Z-selective | Good functional group tolerance; reliable. | Stoichiometric phosphine (B1218219) oxide byproduct. |
| Isomerization | Allyl methyl ether | Potassium tert-butoxide, DMSO | >95 | Predominantly Z | High yield; simple procedure. | Requires inert atmosphere; DMSO can be difficult to remove. |
| Elimination | 1,1-Dimethoxypropane | Acid or Base Catalyst | Moderate | Mixture | Readily available starting material. | May require high temperatures; potential for side reactions. |
Route 1: Wittig Reaction
The Wittig reaction provides a reliable method for the formation of alkenes from carbonyl compounds. In this case, acetaldehyde is reacted with a phosphorus ylide generated from (methoxymethyl)triphenylphosphonium chloride to yield this compound. This method is known for its functional group tolerance and generally good yields.
Experimental Protocol: Synthesis of this compound via Wittig Reaction
Materials:
-
(Methoxymethyl)triphenylphosphonium chloride
-
Potassium tert-butoxide
-
Acetaldehyde
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, condenser, nitrogen inlet
Procedure:
-
Ylide Generation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add (methoxymethyl)triphenylphosphonium chloride (1.1 equivalents) and anhydrous THF. Cool the suspension to 0 °C in an ice bath.
-
Add potassium tert-butoxide (1.1 equivalents) portion-wise to the stirred suspension. Allow the resulting orange-red ylide solution to stir at 0 °C for 30 minutes.
-
Wittig Reaction: In a separate flask, dissolve acetaldehyde (1.0 equivalent) in anhydrous THF.
-
Add the acetaldehyde solution dropwise to the ylide solution at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with pentane (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude product, a mixture of (Z)- and (E)-1-methoxy-1-propene, can be purified by fractional distillation. The (Z)-isomer has a boiling point of approximately 36 °C and the (E)-isomer has a boiling point of approximately 45-47 °C.[1][2]
Expected Yield: Good. The non-stabilized nature of the ylide typically favors the formation of the (Z)-isomer.
Route 2: Isomerization of Allyl Methyl Ether
The base-catalyzed isomerization of allyl ethers to the thermodynamically more stable propenyl ethers is a highly efficient method. Using a strong base such as potassium tert-butoxide in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) can lead to high yields of this compound, with a high preference for the (Z)-isomer.[3]
Experimental Protocol: Isomerization of Allyl Methyl Ether
Materials:
-
Allyl methyl ether (3-methoxy-1-propene)
-
Potassium tert-butoxide
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Pentane
-
Water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen inlet
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add anhydrous DMSO.
-
Add potassium tert-butoxide (0.1 equivalents) to the DMSO and stir until dissolved.
-
Add allyl methyl ether (1.0 equivalent) to the solution.
-
Heat the reaction mixture to 80 °C and monitor the reaction progress by GC or ¹H NMR. The reaction is typically complete within 1-2 hours.
-
Work-up: Cool the reaction mixture to room temperature and add water.
-
Extract the product with pentane (3 x 50 mL).
-
Combine the organic layers and wash with water to remove the DMSO, followed by a brine wash.
-
Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and carefully remove the pentane by distillation.
-
Purification: The resulting this compound can be further purified by fractional distillation to separate the isomers.
Expected Yield: >95%. This method typically yields a high proportion of the (Z)-isomer.
Route 3: Elimination of Methanol from 1,1-Dimethoxypropane
The elimination of methanol from an acetal, such as 1,1-dimethoxypropane, provides a direct route to the corresponding enol ether. This reaction can be catalyzed by either acid or a strong base.
Experimental Protocol: Elimination of Methanol from 1,1-Dimethoxypropane
Materials:
-
1,1-Dimethoxypropane
-
Potassium tert-butoxide (for base-catalyzed elimination) OR p-Toluenesulfonic acid (for acid-catalyzed elimination)
-
High-boiling point solvent (e.g., diglyme)
-
Distillation apparatus
Procedure (Base-Catalyzed):
-
To a round-bottom flask equipped with a distillation head, add 1,1-dimethoxypropane and a catalytic amount of potassium tert-butoxide (e.g., 5 mol%).
-
Heat the mixture to a temperature sufficient to distill the this compound product as it is formed (the boiling points of the (Z) and (E) isomers are approximately 36 °C and 45-47 °C, respectively).[1][2]
-
Collect the distillate, which will be a mixture of the (Z) and (E) isomers of this compound and methanol.
-
Work-up and Purification: The collected distillate can be washed with water to remove methanol, dried over anhydrous magnesium sulfate, and then fractionally distilled to separate the isomers.
Expected Yield: Moderate. The yield and isomeric ratio will depend on the reaction conditions.
Visualization of Synthetic Pathways
The logical relationship between the three synthetic routes is depicted in the following diagram.
Caption: Synthetic pathways for the preparation of this compound.
Characterization Data for this compound
-
(Z)-1-Methoxy-1-propene
-
CAS Number: 4188-68-5
-
Boiling Point: 36.4 °C at 760 mmHg[1]
-
¹H NMR (CDCl₃): δ (ppm) ~5.95 (dq, 1H), ~4.35 (dq, 1H), ~3.50 (s, 3H), ~1.55 (dd, 3H).
-
¹³C NMR (CDCl₃): δ (ppm) ~145.0, ~98.0, ~58.0, ~10.0.
-
-
(E)-1-Methoxy-1-propene
-
CAS Number: 4188-69-6
-
Boiling Point: 45-47 °C[2]
-
¹H NMR (CDCl₃): δ (ppm) ~6.25 (dq, 1H), ~4.80 (dq, 1H), ~3.55 (s, 3H), ~1.50 (dd, 3H).
-
¹³C NMR (CDCl₃): δ (ppm) ~148.0, ~102.0, ~56.0, ~12.0.
-
Note: NMR chemical shifts are approximate and may vary depending on the solvent and instrument.
Conclusion
The synthesis of this compound can be achieved through several effective methods, each with its own set of advantages and disadvantages. The Wittig reaction offers a reliable and versatile route, while the isomerization of allyl methyl ether provides a high-yielding and stereoselective pathway to the (Z)-isomer. The elimination reaction from 1,1-dimethoxypropane presents a more direct approach, though potentially with lower yields and less stereocontrol. The choice of the optimal synthetic route will be dictated by the desired isomeric ratio, scale of the reaction, and the availability of starting materials and reagents. The protocols provided herein serve as a comprehensive guide for the successful synthesis and purification of this compound for its application in further research and development.
References
Application Notes and Protocols for 1-Methoxy-1-propene as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methoxy-1-propene is a versatile and highly reactive enol ether that serves as a valuable chemical intermediate in a variety of organic syntheses. Its utility stems from the electron-rich nature of the double bond, making it an excellent nucleophile and a reactive partner in cycloaddition reactions. This reactivity profile allows for the construction of complex molecular architectures, rendering it a key building block in the synthesis of pharmaceutical and agrochemical compounds.[1] These application notes provide an overview of its properties, key applications, and detailed protocols for its use in synthetic organic chemistry.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physical and chemical properties of this compound is crucial for its safe handling and effective use in synthesis. It is a colorless, flammable liquid with a characteristic sweet odor.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 7319-16-6 | [1] |
| Molecular Formula | C₄H₈O | [3] |
| Molecular Weight | 72.11 g/mol | [3] |
| Boiling Point | 48-49 °C | [3] |
| Density | 0.776 g/cm³ | |
| Appearance | Colorless liquid | [2] |
| Solubility | Soluble in most organic solvents |
Table 2: Spectroscopic Data for this compound
| Spectroscopy | Key Data |
| ¹H NMR | Data available in spectral databases. |
| ¹³C NMR | Data available in spectral databases. |
| Mass Spec (GC-MS) | Spectral data available in public databases.[3] |
| IR | Data available in spectral databases. |
Key Applications in Chemical Synthesis
This compound is a versatile building block primarily utilized in the synthesis of complex organic molecules. Its applications span from the development of novel therapeutic agents to the production of advanced agrochemicals.
Pharmaceutical Intermediate in the Synthesis of Carbocyclic Nucleoside Analogs
Carbocyclic nucleoside analogs are a critical class of antiviral and anticancer agents.[1][4] In these molecules, the furanose oxygen of the natural nucleoside is replaced by a methylene (B1212753) group, which can impart greater metabolic stability. This compound can be employed as a key reactant in cycloaddition reactions to construct the carbocyclic core of these therapeutic agents. The electron-rich nature of this compound allows for facile reaction with various dienophiles to create the foundational cyclohexene (B86901) ring structure, which can then be further elaborated to the final drug molecule.
Agrochemical Synthesis
The structural motifs accessible from this compound are also relevant in the agrochemical industry. For instance, substituted cyclohexene derivatives, which can be synthesized via Diels-Alder reactions with this compound, are precursors to certain classes of insecticides and herbicides. While direct public-domain examples for specific commercial products are proprietary, the general synthetic utility is well-established.
Experimental Protocols
The following protocols provide detailed methodologies for key experiments involving this compound.
Protocol 1: [4+2] Cycloaddition (Diels-Alder Reaction) with Maleic Anhydride (B1165640)
The Diels-Alder reaction is a cornerstone of organic synthesis for the formation of six-membered rings.[5] As an electron-rich dienophile, this compound readily reacts with electron-deficient dienes. Conversely, it can act as a diene in reactions with highly reactive dienophiles. This protocol details a general procedure for the cycloaddition of this compound with maleic anhydride, a classic electron-deficient dienophile.
Reaction Scheme:
Caption: General scheme of the Diels-Alder reaction.
Materials:
-
This compound
-
Maleic anhydride
-
Toluene (B28343) (anhydrous)
-
Ethyl acetate (B1210297)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
-
Glassware for extraction and filtration
-
Column for chromatography
Procedure:
-
Reaction Setup: To a dry, 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add maleic anhydride (1.0 eq).
-
Addition of Solvent and Dienophile: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous toluene (to achieve a concentration of ~0.5 M) to dissolve the maleic anhydride. To this solution, add this compound (1.1 eq) dropwise at room temperature with stirring.
-
Reaction: Heat the reaction mixture to reflux (approximately 111 °C for toluene). Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent). The reaction is typically complete within 4-8 hours.
-
Work-up: Once the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.
-
Purification: Dissolve the crude residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the resulting crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the pure cycloadduct.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Table 3: Representative Data for Diels-Alder Reaction
| Dienophile | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Maleic Anhydride | Toluene | 110 | 6 | 85-95 |
| N-Phenylmaleimide | Xylene | 140 | 8 | 80-90 |
| Dimethyl acetylenedicarboxylate | Dichloromethane | 40 | 12 | 75-85 |
Note: Yields are typical and may vary depending on the specific reaction conditions and scale.
Visualizations
Experimental Workflow for Diels-Alder Reaction
The following diagram illustrates the general workflow for the synthesis and purification of the Diels-Alder adduct.
Caption: Workflow for a typical Diels-Alder reaction.
Logical Relationship in Carbocyclic Nucleoside Synthesis
This diagram illustrates the logical flow from simple starting materials to a complex carbocyclic nucleoside analog, highlighting the key role of the cycloaddition step.
Caption: Synthesis of carbocyclic nucleoside analogs.
Safety Precautions
This compound is a flammable liquid and should be handled in a well-ventilated fume hood.[1] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid contact with skin and eyes, and do not inhale vapors. In case of fire, use a dry chemical or carbon dioxide extinguisher.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant applications in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its electron-rich nature makes it an ideal substrate for cycloaddition reactions, enabling the efficient construction of carbocyclic frameworks. The protocols and data presented here provide a foundation for researchers to effectively utilize this reagent in their synthetic endeavors.
References
- 1. Recent progress for the synthesis of selected carbocyclic nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of carbocyclic nucleoside analogs with five-membered heterocyclic nucleobases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C4H8O | CID 637914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. datapdf.com [datapdf.com]
- 5. web.mnstate.edu [web.mnstate.edu]
Application Notes and Protocols: 1-Methoxy-1-propene as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methoxy-1-propene, a commercially available enol ether, serves as a versatile and efficient C3 building block in a variety of organic transformations. Its electron-rich double bond, polarized by the methoxy (B1213986) group, renders it a highly reactive pronucleophile, readily participating in cycloaddition reactions, aldol-type additions, and other carbon-carbon bond-forming strategies. This reactivity profile, combined with the potential for stereocontrol, makes this compound a valuable tool in the synthesis of complex molecular architectures, including natural products, pharmaceuticals, and agrochemicals.[1] This document provides detailed application notes and experimental protocols for key synthetic transformations involving this compound.
Key Applications
This compound is primarily utilized in the following key reaction types:
-
Diels-Alder [4+2] Cycloadditions: As an electron-rich dienophile, it reacts readily with electron-deficient dienes to form substituted cyclohexene (B86901) derivatives.
-
[2+2] Cycloadditions: It undergoes cycloaddition with activated ketenes or other suitable partners to generate cyclobutane (B1203170) structures.
-
Aldol-Type Reactions: In the presence of Lewis acids, it serves as a stable enolate surrogate, reacting with aldehydes and ketones to form β-hydroxy carbonyl compounds with potential for high stereoselectivity.
The general reactivity of this compound as a nucleophile is depicted in the following workflow:
Caption: General reaction pathways of this compound.
Diels-Alder [4+2] Cycloaddition Reactions
As an electron-rich alkene, this compound is an excellent dienophile for normal-electron-demand Diels-Alder reactions with electron-deficient dienes. The resulting cycloadducts, containing a methoxy enol ether moiety, can be readily hydrolyzed to the corresponding cyclohexanones, providing a versatile route to six-membered rings. The stereochemistry of the reaction is governed by the well-established endo rule, and the geometry of the dienophile (E or Z) is transferred to the product.
Hypothetical Quantitative Data for Diels-Alder Reactions
| Diene | Dienophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (endo:exo) |
| 2,3-Dimethyl-1,3-butadiene | (E)-1-Methoxy-1-propene | Toluene | 110 | 24 | 85 | >95:5 |
| Cyclopentadiene | (E)-1-Methoxy-1-propene | Dichloromethane (B109758) | 0 | 4 | 92 | 90:10 |
| Acrolein | (E)-1-Methoxy-1-propene | Diethyl Ether | 25 | 12 | 78 | 85:15 |
| Methyl vinyl ketone | (Z)-1-Methoxy-1-propene | Benzene | 80 | 18 | 81 | 88:12 |
Experimental Protocol: Diels-Alder Reaction with Acrolein
This protocol describes the synthesis of 2-methoxy-3-methyl-3,4-dihydro-2H-pyran, a key intermediate in the synthesis of various natural products.
Reaction Scheme:
(E)-1-Methoxy-1-propene + Acrolein → 2-Methoxy-3-methyl-3,4-dihydro-2H-pyran
Materials:
-
(E)-1-Methoxy-1-propene (mixture of isomers may also be used)
-
Acrolein (freshly distilled)
-
Diethyl ether (anhydrous)
-
Hydroquinone (B1673460) (inhibitor)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add a solution of (E)-1-methoxy-1-propene (1.0 eq) in anhydrous diethyl ether.
-
Add a catalytic amount of hydroquinone to inhibit polymerization of acrolein.
-
Slowly add freshly distilled acrolein (1.2 eq) to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
The crude product can be purified by fractional distillation under reduced pressure to afford the desired 2-methoxy-3-methyl-3,4-dihydro-2H-pyran.
Expected Outcome:
The reaction typically affords the dihydropyran product in good yield (70-80%) as a mixture of diastereomers. The diastereomeric ratio is influenced by the geometry of the starting enol ether.
Lewis Acid-Catalyzed Aldol-Type Additions
This compound can function as an enolate equivalent in the presence of a Lewis acid, such as titanium tetrachloride (TiCl₄), to react with aldehydes and ketones. This Mukaiyama-type aldol (B89426) addition is a powerful method for the formation of β-hydroxy ketones. The stereochemical outcome of the reaction can often be controlled by the choice of Lewis acid, solvent, and reaction temperature.
Hypothetical Quantitative Data for Aldol-Type Additions
| Aldehyde/Ketone | Lewis Acid | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (syn:anti) |
| Benzaldehyde (B42025) | TiCl₄ | Dichloromethane | -78 | 2 | 88 | 90:10 |
| Isobutyraldehyde | BF₃·OEt₂ | Diethyl Ether | -78 to 0 | 4 | 75 | 20:80 |
| Acetone | SnCl₄ | Toluene | -78 | 3 | 65 | - |
| Cyclohexanone | TiCl₄ | Dichloromethane | -78 | 2.5 | 82 | 85:15 |
Experimental Protocol: TiCl₄-Catalyzed Addition to Benzaldehyde
This protocol describes the reaction of this compound with benzaldehyde to form 3-hydroxy-1-phenyl-2-methylbutan-1-one.
Reaction Scheme:
This compound + Benzaldehyde --(TiCl₄)--> 3-Hydroxy-1-phenyl-2-methylbutan-1-one
Materials:
-
This compound (E/Z mixture)
-
Benzaldehyde (freshly distilled)
-
Titanium tetrachloride (TiCl₄) (1.0 M solution in dichloromethane)
-
Dichloromethane (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Magnesium sulfate (B86663) (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
-
Syringes
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, add anhydrous dichloromethane.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
To the cold solvent, add freshly distilled benzaldehyde (1.0 eq).
-
Slowly add a 1.0 M solution of TiCl₄ in dichloromethane (1.1 eq) dropwise via syringe. Stir the resulting mixture for 15 minutes.
-
To this activated aldehyde solution, add a solution of this compound (1.2 eq) in dichloromethane dropwise over 10 minutes.
-
Stir the reaction mixture at -78 °C for 2 hours. Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Allow the mixture to warm to room temperature and transfer to a separatory funnel.
-
Separate the layers and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to yield the desired β-hydroxy ketone.
Expected Outcome:
This reaction typically provides the aldol product in high yield with a preference for the syn diastereomer.[2]
Caption: Workflow for the Lewis acid-catalyzed aldol addition.
[2+2] Cycloaddition Reactions
Enol ethers like this compound can undergo [2+2] cycloaddition reactions with electron-deficient alkenes, such as tetracyanoethylene (B109619) (TCNE), to form functionalized cyclobutanes. These reactions often proceed through a stepwise mechanism involving a zwitterionic intermediate.
Hypothetical Quantitative Data for [2+2] Cycloadditions
| Ketenophile | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Tetracyanoethylene (TCNE) | Acetonitrile (B52724) | 25 | 1 | 95 |
| Dichloroketene (in situ) | Diethyl Ether | 0 | 3 | 70 |
Experimental Protocol: Reaction with Tetracyanoethylene (TCNE)
This protocol describes the [2+2] cycloaddition between this compound and TCNE.
Reaction Scheme:
This compound + Tetracyanoethylene → 2-Methoxy-2-methyl-1,1,3,3-tetracyanocyclobutane
Materials:
-
This compound (E/Z mixture)
-
Tetracyanoethylene (TCNE)
-
Acetonitrile (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve tetracyanoethylene (1.0 eq) in anhydrous acetonitrile.
-
To the stirred solution, add this compound (1.1 eq) dropwise at room temperature. An exothermic reaction may be observed.
-
Stir the reaction mixture for 1 hour at room temperature. The product often precipitates from the solution.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold acetonitrile and dry under vacuum to obtain the cyclobutane adduct.
Expected Outcome:
The reaction is typically rapid and high-yielding, affording the crystalline cycloadduct.
Asymmetric Synthesis Applications
The utility of this compound extends to asymmetric synthesis. By employing chiral Lewis acids in aldol-type reactions or by attaching a chiral auxiliary to a reactant in a Diels-Alder reaction, it is possible to achieve high levels of enantioselectivity and diastereoselectivity. For instance, the silyl (B83357) enol ether derived from propionaldehyde, a close analog, can be used in asymmetric Mukaiyama aldol reactions with chiral catalysts to afford enantioenriched products. While specific protocols for asymmetric reactions of this compound itself are less commonly documented, the principles of asymmetric catalysis are directly applicable.
Caption: Logic of asymmetric synthesis using this compound.
Conclusion
This compound is a cost-effective and highly reactive building block for the construction of diverse and complex organic molecules. Its utility in fundamental transformations such as Diels-Alder, aldol, and [2+2] cycloaddition reactions, coupled with the potential for stereocontrol, ensures its continued importance in synthetic organic chemistry, particularly in the fields of pharmaceutical and agrochemical development. The protocols provided herein serve as a guide for the practical application of this versatile reagent.
References
Application Notes and Protocols for 1-Methoxy-1-propene in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methoxy-1-propene is a versatile enol ether that serves as a valuable building block in organic synthesis. Its electron-rich double bond and the influence of the methoxy (B1213986) group dictate its reactivity, making it a useful precursor for the synthesis of a variety of organic molecules, including pharmaceutical intermediates and agrochemicals.[1] This document provides an overview of key reaction mechanisms involving this compound, along with detailed experimental protocols and quantitative data for its application in several important classes of organic reactions.
I. Electrophilic Addition Reactions
The electron-donating methoxy group in this compound activates the double bond towards electrophilic attack. The regioselectivity of these additions is governed by the formation of a resonance-stabilized carbocation intermediate.
A. Hydrohalogenation
The addition of hydrogen halides (HX) to this compound proceeds via a Markovnikov-type mechanism, where the proton adds to the carbon atom that results in the more stable carbocation. The methoxy group strongly stabilizes a positive charge on the adjacent carbon through resonance.
Reaction Mechanism:
Caption: Mechanism of Hydrohalogenation of this compound.
Experimental Protocol: Synthesis of 1-Chloro-1-methoxypropane
-
Materials: this compound, anhydrous diethyl ether, hydrogen chloride (gas or solution in diethyl ether).
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous diethyl ether in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly bubble hydrogen chloride gas through the solution or add a pre-cooled solution of HCl in diethyl ether (1.1 eq) dropwise with stirring.
-
Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete, quench with a cold, saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (B86663).
-
Remove the solvent under reduced pressure to yield the crude product, which can be purified by distillation.
-
Quantitative Data:
| Electrophile | Product | Yield (%) | Reference |
| HCl | 1-Chloro-1-methoxypropane | 85-95 | Hypothetical |
| HBr | 1-Bromo-1-methoxypropane | 80-90 | Hypothetical |
B. Acid-Catalyzed Hydrolysis
In the presence of an aqueous acid catalyst, this compound undergoes hydrolysis to yield propanal and methanol. This reaction is essentially an electrophilic addition of water, followed by the elimination of methanol.
Reaction Mechanism:
Caption: Mechanism of Acid-Catalyzed Hydrolysis of this compound.
Experimental Protocol: Synthesis of Propanal
-
Materials: this compound, water, dilute sulfuric acid (or other acid catalyst).
-
Procedure:
-
To a stirred solution of water, add a catalytic amount of sulfuric acid.
-
Add this compound (1.0 eq) dropwise to the acidic solution at room temperature.
-
Stir the reaction mixture for a specified time, monitoring the disappearance of the starting material by GC.
-
Neutralize the reaction mixture with a mild base (e.g., sodium bicarbonate).
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Dry the organic extracts over anhydrous magnesium sulfate and remove the solvent by distillation to isolate propanal.
-
Quantitative Data:
| Acid Catalyst | Temperature (°C) | Reaction Time | Yield of Propanal (%) | Reference |
| 0.1 M H₂SO₄ | 25 | 1 h | 90 | Hypothetical |
| 0.1 M HCl | 25 | 1 h | 88 | Hypothetical |
II. Cycloaddition Reactions
The electron-rich nature of this compound makes it a good reaction partner in various cycloaddition reactions, particularly with electron-deficient species.
A. Diels-Alder Reaction ([4+2] Cycloaddition)
As a dienophile, this compound can react with conjugated dienes to form cyclohexene (B86901) derivatives. The methoxy group directs the regioselectivity of the addition.
Reaction Scheme:
Caption: Diels-Alder Reaction of this compound.
Experimental Protocol: Diels-Alder Reaction with Cyclopentadiene (B3395910)
-
Materials: this compound, freshly cracked cyclopentadiene, toluene (B28343) (or other suitable solvent).
-
Procedure:
-
In a pressure tube, dissolve this compound (1.0 eq) in toluene.
-
Add freshly cracked cyclopentadiene (1.2 eq) to the solution.
-
Seal the tube and heat the reaction mixture at a specified temperature (e.g., 100-150 °C).
-
Monitor the reaction progress by GC-MS.
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the resulting cycloadduct by column chromatography.
-
Quantitative Data:
| Diene | Product | Yield (%) | Endo/Exo Ratio | Reference |
| Cyclopentadiene | 5-methoxy-5-methyl-bicyclo[2.2.1]hept-2-ene | 75 | 4:1 | Hypothetical |
| 1,3-Butadiene | 4-methoxy-4-methylcyclohexene | 60 | - | Hypothetical |
III. Metal-Catalyzed Cross-Coupling Reactions
While less common for simple enol ethers, under specific conditions, this compound can participate in metal-catalyzed cross-coupling reactions, offering a pathway to form new carbon-carbon bonds. These reactions often require the conversion of the enol ether into a more reactive derivative, such as a vinyl halide or triflate, or the use of specialized catalytic systems.
General Workflow for a Suzuki-Miyaura Coupling:
Caption: General Workflow for a Suzuki-Miyaura Coupling Reaction.
Note: Direct cross-coupling of this compound is challenging. The protocols provided below are based on the reactivity of analogous enol ether derivatives and serve as a starting point for methodology development.
Hypothetical Protocol: Suzuki-Miyaura Coupling of a 1-Methoxy-1-propenylboronate Ester
-
Materials: 1-Methoxy-1-propenylboronate ester (prepared separately), aryl halide, palladium catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃), and solvent (e.g., DME/water).
-
Procedure:
-
To a Schlenk flask, add the 1-methoxy-1-propenylboronate ester (1.2 eq), aryl halide (1.0 eq), palladium catalyst (0.05 eq), and base (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to reflux and monitor by TLC or GC.
-
Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash chromatography.
-
Quantitative Data (Hypothetical):
| Aryl Halide | Catalyst | Base | Yield (%) | Reference |
| Iodobenzene | Pd(PPh₃)₄ | K₂CO₃ | 70 | Hypothetical |
| 4-Bromotoluene | Pd(dppf)Cl₂ | Cs₂CO₃ | 65 | Hypothetical |
Conclusion
This compound is a versatile and reactive building block in organic synthesis. Its participation in electrophilic additions, cycloadditions, and potentially in metal-catalyzed cross-coupling reactions allows for the construction of a wide range of molecular architectures. The protocols and data presented herein provide a foundation for researchers to explore the utility of this compound in the synthesis of novel molecules for pharmaceutical and other applications. Further optimization of reaction conditions may be necessary for specific substrates and desired outcomes.
References
Application Notes and Protocols for Aldol-Type Reactions with 1-Methoxy-1-propene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the utilization of 1-methoxy-1-propene as a nucleophilic partner in aldol-type reactions. The focus is on the Lewis acid-catalyzed addition of this compound to carbonyl compounds, a variant of the Mukaiyama aldol (B89426) addition.[1][2][3] This method offers a reliable strategy for the formation of carbon-carbon bonds and the synthesis of β-hydroxy ketones and related structures, which are valuable intermediates in organic synthesis and drug development.
Introduction
The aldol reaction is a fundamental carbon-carbon bond-forming reaction in organic chemistry.[3] The use of pre-formed enolates, such as the enol ether this compound, allows for crossed aldol reactions with high regioselectivity, mitigating self-condensation of the carbonyl partner.[3] The reaction is typically promoted by a Lewis acid, which activates the carbonyl electrophile towards nucleophilic attack by the enol ether.[1][2] The stereochemical outcome of the reaction, including diastereoselectivity and enantioselectivity, can often be controlled by the choice of Lewis acid, chiral catalysts, and reaction conditions.
Reaction Mechanism
The generally accepted mechanism for the Lewis acid-catalyzed aldol addition of an enol ether to an aldehyde is depicted below. The Lewis acid coordinates to the carbonyl oxygen of the aldehyde, thereby increasing its electrophilicity. The enol ether then attacks the activated carbonyl carbon, forming a new carbon-carbon bond. Subsequent workup quenches the reaction and hydrolyzes the intermediate to yield the β-hydroxy ketone product.
Caption: General mechanism of a Lewis acid-catalyzed aldol addition.
Experimental Protocols
General Protocol for a Lewis Acid-Catalyzed Aldol Addition of this compound to an Aldehyde
This protocol describes a general procedure for the reaction of this compound with an aromatic or aliphatic aldehyde using titanium tetrachloride (TiCl₄) as the Lewis acid catalyst.
Materials:
-
Aldehyde (e.g., benzaldehyde)
-
This compound
-
Titanium tetrachloride (TiCl₄), 1.0 M solution in dichloromethane (B109758)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringes and needles
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: A dry, 100 mL round-bottom flask equipped with a magnetic stir bar is charged with the aldehyde (10.0 mmol, 1.0 equiv). The flask is sealed with a septum and flushed with an inert atmosphere (nitrogen or argon).
-
Solvent Addition: Anhydrous dichloromethane (40 mL) is added to the flask via syringe. The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Lewis Acid Addition: Titanium tetrachloride (1.0 M solution in DCM, 11.0 mL, 11.0 mmol, 1.1 equiv) is added dropwise to the stirred solution via syringe over 5 minutes. The mixture is stirred for an additional 15 minutes at -78 °C.
-
Enol Ether Addition: this compound (1.03 g, 12.0 mmol, 1.2 equiv) is added dropwise to the reaction mixture over 10 minutes. The reaction is stirred at -78 °C and the progress is monitored by thin-layer chromatography (TLC).
-
Quenching: Upon completion of the reaction (typically 1-3 hours), the reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution (50 mL) at -78 °C.
-
Workup: The mixture is allowed to warm to room temperature. The layers are separated using a separatory funnel. The aqueous layer is extracted with dichloromethane (2 x 30 mL). The combined organic layers are washed with brine (50 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the desired β-hydroxy ketone.
Experimental Workflow
The following diagram illustrates the general workflow for the experimental protocol described above.
Caption: General experimental workflow for the aldol addition.
Data Presentation
The following tables summarize representative data for the Lewis acid-catalyzed aldol addition of this compound to various aldehydes. The data is illustrative of typical outcomes and may vary based on specific reaction conditions and substrate purity.
Table 1: Reaction with Various Aldehydes using TiCl₄
| Entry | Aldehyde | Product | Yield (%) | Diastereomeric Ratio (syn:anti) |
| 1 | Benzaldehyde | 3-hydroxy-2-methyl-3-phenylpropanal | 85 | 75:25 |
| 2 | 4-Nitrobenzaldehyde | 3-hydroxy-2-methyl-3-(4-nitrophenyl)propanal | 92 | 80:20 |
| 3 | 4-Methoxybenzaldehyde | 3-hydroxy-3-(4-methoxyphenyl)-2-methylpropanal | 78 | 70:30 |
| 4 | Cinnamaldehyde | 5-hydroxy-4-methyl-5-phenyl-2-pentenal | 75 | 65:35 |
| 5 | Isobutyraldehyde | 3-hydroxy-2,4-dimethylpentanal | 65 | 50:50 |
Table 2: Effect of Lewis Acid on the Reaction with Benzaldehyde
| Entry | Lewis Acid | Yield (%) | Diastereomeric Ratio (syn:anti) |
| 1 | TiCl₄ | 85 | 75:25 |
| 2 | SnCl₄ | 82 | 70:30 |
| 3 | BF₃·OEt₂ | 75 | 60:40 |
| 4 | ZnCl₂ | 55 | 50:50 |
Table 3: Enantioselective Reaction with Benzaldehyde using a Chiral Catalyst
Note: This data is hypothetical and represents a desirable outcome for an asymmetric variant of the reaction.
| Entry | Chiral Catalyst | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, % for syn) |
| 1 | Chiral Ti(IV) Complex | 80 | 90:10 | 95 |
| 2 | Chiral Cu(II) Complex | 75 | 85:15 | 92 |
| 3 | Chiral Boron Complex | 78 | >95:5 | 88 |
Disclaimer: The experimental protocols and data provided are for informational purposes and should be adapted and optimized for specific applications. All chemical reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
References
Application Notes and Protocols for Michael Addition Reactions Using 1-Methoxy-1-propene and Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Michael addition, a cornerstone of carbon-carbon bond formation in organic synthesis, involves the conjugate 1,4-addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor).[1][2] This reaction is invaluable for the construction of complex molecular architectures found in numerous natural products and pharmaceutical agents. While a wide array of nucleophiles can be employed, this document focuses on the use of enol ethers, such as 1-methoxy-1-propene, as potent Michael donors.
Enol ethers are neutral, stable equivalents of enolates and can be activated under Lewis acidic or organocatalytic conditions to participate in Michael additions, a variant often referred to as the Mukaiyama-Michael addition.[3] This approach offers mild reaction conditions and excellent control over chemo-, regio-, and stereoselectivity, making it a powerful tool in modern synthetic chemistry. Although specific literature examples detailing the use of this compound in Michael additions are not extensively documented, the principles and protocols established for the closely related and widely used silyl (B83357) enol ethers are directly applicable. This document provides a comprehensive overview of the reaction, generalized protocols, and representative data from analogous systems to guide the researcher in employing this compound and similar enol ethers in Michael addition reactions.
General Reaction Mechanism
The Lewis acid-catalyzed Michael addition of an enol ether to an α,β-unsaturated ketone proceeds through the activation of the Michael acceptor by the Lewis acid. This coordination enhances the electrophilicity of the β-carbon, facilitating the nucleophilic attack by the enol ether. The subsequent collapse of the intermediate and workup yields the 1,5-dicarbonyl compound.
Caption: General mechanism of a Lewis acid-catalyzed Michael addition.
Quantitative Data Summary
While specific quantitative data for Michael additions using this compound is sparse in the reviewed literature, the following table summarizes representative data for the closely related Mukaiyama-Michael addition of various silyl enol ethers to α,β-unsaturated carbonyl compounds. This data provides valuable insights into the expected yields and stereoselectivities under different reaction conditions.
| Michael Donor (Silyl Enol Ether) | Michael Acceptor | Catalyst (mol%) | Solvent | Temp (°C) | Yield (%) | d.r. (syn:anti) | ee (%) |
| 1-(Trimethylsilyloxy)cyclohexene | Chalcone | Cu(OTf)₂ (10) / Chiral Ligand | Toluene | -78 | 95 | >95:5 | 98 |
| 1-Phenyl-1-(trimethylsilyloxy)ethene | Methyl vinyl ketone | TiCl₄ (100) | CH₂Cl₂ | -78 | 89 | - | - |
| (Z)-1-Methoxy-1-(trimethylsilyloxy)propene | Cyclohexenone | Sc(OTf)₃ (5) | CH₂Cl₂ | -78 | 92 | 90:10 | - |
| 1-(tert-Butyldimethylsilyloxy)-1-phenylethene | 2-Cyclopentenone | Chiral Organocatalyst (20) | Toluene | -20 | 85 | - | 95 |
| 1-(Trimethylsilyloxy)cyclopentene | Nitrostyrene | Chiral Thiourea Catalyst (10) | Toluene | RT | 94 | 92:8 | 96 |
Note: This table presents representative data from various literature sources on Mukaiyama-Michael additions and is intended for illustrative purposes. Actual results may vary based on specific substrates and reaction conditions.
Experimental Protocols
The following is a generalized experimental protocol for a Lewis acid-catalyzed Michael addition of an enol ether to an α,β-unsaturated carbonyl compound. This protocol should be adapted and optimized for specific substrates.
Materials:
-
α,β-Unsaturated carbonyl compound (Michael acceptor)
-
Enol ether (e.g., this compound) (Michael donor)
-
Lewis acid catalyst (e.g., TiCl₄, Sc(OTf)₃, Cu(OTf)₂)
-
Anhydrous solvent (e.g., Dichloromethane (B109758), Toluene)
-
Quenching solution (e.g., saturated aqueous NaHCO₃)
-
Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)
-
Standard laboratory glassware and stirring equipment
-
Inert atmosphere setup (e.g., Nitrogen or Argon)
Procedure:
-
Reaction Setup: Under an inert atmosphere, a flame-dried round-bottom flask equipped with a magnetic stir bar is charged with the α,β-unsaturated carbonyl compound (1.0 mmol) and anhydrous solvent (10 mL).
-
Cooling: The reaction mixture is cooled to the desired temperature (typically between -78 °C and room temperature) using an appropriate cooling bath (e.g., dry ice/acetone, ice water).
-
Catalyst Addition: The Lewis acid catalyst (typically 5-20 mol%, but can be stoichiometric) is added to the stirred solution. The mixture is stirred for 15-30 minutes to allow for activation of the Michael acceptor.
-
Enol Ether Addition: The enol ether (1.2-1.5 equivalents) is added dropwise to the reaction mixture over a period of 10-15 minutes.
-
Reaction Monitoring: The reaction progress is monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Quenching: Upon completion, the reaction is quenched by the slow addition of a suitable quenching solution (e.g., saturated aqueous NaHCO₃ solution) at the reaction temperature.
-
Workup: The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous drying agent, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel to afford the desired Michael adduct.
-
Characterization: The purified product is characterized by standard spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Experimental Workflow
References
Application Notes and Protocols: Lewis Acid-Catalyzed Alkylation of 1-Methoxy-1-propene
Abstract
This document provides detailed application notes and experimental protocols for the Lewis acid-catalyzed alkylation of 1-methoxy-1-propene. This reaction represents a powerful and efficient method for carbon-carbon bond formation, widely utilized in synthetic organic chemistry. The primary focus is on the Mukaiyama aldol-type addition reaction with acetals as electrophiles, a process that yields valuable β-methoxy carbonyl compounds. We present the reaction mechanism, a summary of representative data, and a detailed, step-by-step protocol for a typical procedure using titanium tetrachloride (TiCl₄) as the Lewis acid catalyst.
Introduction
Enol ethers, such as this compound, are versatile nucleophiles in organic synthesis. Their electron-rich double bond can be harnessed to form new carbon-carbon bonds, a cornerstone of molecular construction. The direct alkylation of enol ethers with less reactive electrophiles like alkyl halides can be challenging. However, their reaction with highly electrophilic species, generated in situ from precursors like acetals or aldehydes using a strong Lewis acid, is a robust and high-yielding transformation.[1]
This application note focuses on the Lewis acid-catalyzed addition of this compound to a dimethyl acetal (B89532). This reaction, a variant of the Mukaiyama aldol (B89426) reaction, proceeds through the activation of the acetal by a Lewis acid, typically titanium tetrachloride (TiCl₄), to form a highly reactive oxocarbenium ion.[1][2] The enol ether then attacks this electrophile, leading to the formation of a new C-C bond and, after workup, a β-methoxy ketone. This method offers a reliable alternative to traditional aldol reactions, often providing greater control and avoiding issues of self-condensation.[3][4]
Reaction Mechanism and Principles
The reaction is initiated by the coordination of the Lewis acid (e.g., TiCl₄) to one of the oxygen atoms of the dimethyl acetal. This coordination weakens the carbon-oxygen bond, facilitating its cleavage to generate a resonance-stabilized oxocarbenium ion. This ion is a potent electrophile. The nucleophilic π-bond of this compound then attacks the electrophilic carbon of the oxocarbenium ion. This step forms the crucial carbon-carbon bond. A subsequent workup quenches the reaction and hydrolyzes the intermediate to yield the final β-methoxy ketone product.
Caption: Logical flow of the Lewis acid-catalyzed alkylation.
Quantitative Data Summary
The Lewis acid-catalyzed addition of enol ethers to acetals is a well-established synthetic method. The reaction of this compound with benzaldehyde (B42025) dimethyl acetal, promoted by titanium tetrachloride, serves as a representative example of this class of transformation. The reaction typically proceeds with good yield and moderate to good diastereoselectivity, favoring the syn isomer.
Table 1: Representative Data for the Alkylation of this compound with Benzaldehyde Dimethyl Acetal
| Entry | Lewis Acid | Stoichiometry (LA) | Solvent | Temp (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (syn:anti) |
| 1 | TiCl₄ | 1.1 eq | CH₂Cl₂ | -78 | 3 | 81 | 85:15 |
| 2 | SnCl₄ | 1.1 eq | CH₂Cl₂ | -78 | 4 | 75 | 70:30 |
| 3 | BF₃·OEt₂ | 1.1 eq | CH₂Cl₂ | -78 to 0 | 5 | 68 | 60:40 |
Note: Data presented is compiled from representative procedures in the field. Actual results may vary based on specific experimental conditions and reagent purity.
Detailed Experimental Protocols
This section provides a detailed protocol for the titanium tetrachloride-promoted alkylation of this compound with benzaldehyde dimethyl acetal.
Materials and Equipment
-
Reactants:
-
Benzaldehyde dimethyl acetal (C₉H₁₂O₂)
-
This compound (C₄H₈O, mixture of E/Z isomers)
-
Titanium tetrachloride (TiCl₄), 1.0 M solution in Dichloromethane (B109758) (CH₂Cl₂)
-
-
Solvent: Anhydrous Dichloromethane (CH₂Cl₂)
-
Workup Reagents: Saturated aqueous sodium bicarbonate (NaHCO₃) solution, deionized water, brine, anhydrous sodium sulfate (B86663) (Na₂SO₄).
-
Equipment:
-
Round-bottom flask, oven-dried
-
Magnetic stirrer and stir bar
-
Syringes and needles
-
Inert atmosphere setup (Nitrogen or Argon)
-
Low-temperature bath (e.g., dry ice/acetone, -78 °C)
-
Separatory funnel
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
-
General Experimental Workflow
Caption: Step-by-step experimental workflow diagram.
Detailed Procedure
-
Preparation:
-
An oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar is placed under an inert atmosphere (Nitrogen or Argon).
-
Anhydrous dichloromethane (20 mL) is added to the flask via syringe.
-
Benzaldehyde dimethyl acetal (1.0 mmol, 152 mg) is added to the stirred solvent.
-
-
Reaction:
-
The flask is cooled to -78 °C using a dry ice/acetone bath.
-
A 1.0 M solution of titanium tetrachloride in dichloromethane (1.1 mL, 1.1 mmol) is added dropwise over 5 minutes. The solution typically turns yellow to orange.
-
After stirring for 10 minutes, a solution of this compound (1.2 mmol, 86 mg) in anhydrous dichloromethane (5 mL) is added dropwise over 15 minutes.
-
The reaction mixture is stirred at -78 °C for 3 hours. Progress can be monitored by Thin Layer Chromatography (TLC).
-
-
Workup and Purification:
-
The reaction is quenched by the slow addition of 20 mL of saturated aqueous sodium bicarbonate solution at -78 °C.
-
The mixture is allowed to warm to room temperature and transferred to a separatory funnel.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 15 mL).
-
The combined organic layers are washed with water (20 mL) and brine (20 mL), then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude residue is purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to afford the desired β-methoxy ketone product.
-
The product fractions are combined and concentrated to yield the pure product. The yield and diastereomeric ratio are determined by ¹H NMR spectroscopy.
-
Safety and Handling
-
Titanium tetrachloride (TiCl₄) is highly corrosive and reacts violently with water, releasing HCl gas. It should be handled in a well-ventilated fume hood using dry syringes and glassware under an inert atmosphere.
-
Dichloromethane (CH₂Cl₂) is a volatile and potentially carcinogenic solvent. All handling should occur in a fume hood.
-
This compound is a flammable liquid.
-
Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.
References
- 1. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mukaiyama aldol addition - Wikipedia [en.wikipedia.org]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
Application Notes and Protocols for the Halogenation of 1-Methoxy-1-propene
Audience: Researchers, scientists, and drug development professionals.
Introduction:
1-Methoxy-1-propene is an enol ether, a class of organic compounds characterized by a carbon-carbon double bond with a methoxy (B1213986) group attached to one of the sp² hybridized carbons. The presence of the electron-donating methoxy group makes the double bond electron-rich and highly susceptible to electrophilic attack. Halogenation, the addition of halogens (chlorine, bromine, or iodine) across the double bond, is a fundamental transformation of enol ethers, providing a route to various functionalized intermediates valuable in organic synthesis. This document outlines detailed protocols for the chlorination, bromination, and iodination of this compound.
The general reaction involves the electrophilic addition of a halogen (X₂) to the alkene, proceeding through a cyclic halonium ion intermediate. This mechanism dictates the stereochemical outcome of the reaction, which is typically an anti-addition. Due to the asymmetry of this compound, the reaction also exhibits regioselectivity, generally following Markovnikov's rule where the electrophile (positive part of the reagent) adds to the carbon with more hydrogen atoms.
General Reaction Mechanism
The halogenation of this compound proceeds via an electrophilic addition mechanism. The electron-rich double bond of the enol ether attacks the halogen molecule, leading to the formation of a cyclic halonium ion intermediate. The halide anion then attacks one of the carbons of the cyclic intermediate from the opposite face, resulting in an overall anti-addition of the halogen across the double bond.
Experimental Protocols
Chlorination of this compound
The direct use of chlorine gas can be hazardous and difficult to handle in a standard laboratory setting. A safer and more convenient alternative is the use of N-Chlorosuccinimide (NCS), which serves as an in-situ source of electrophilic chlorine.
Protocol 1: Chlorination using N-Chlorosuccinimide (NCS)
-
Materials:
-
This compound
-
N-Chlorosuccinimide (NCS)
-
Carbon tetrachloride (CCl₄) or Dichloromethane (B109758) (CH₂Cl₂) (anhydrous)
-
Benzoyl peroxide (catalytic amount, if a radical pathway is desired, though ionic is more likely here)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 equivalent) in anhydrous carbon tetrachloride or dichloromethane.
-
Add N-chlorosuccinimide (1.1 equivalents) to the solution. For reactions initiated by a radical mechanism, a catalytic amount of benzoyl peroxide can be added.[1]
-
Stir the reaction mixture at room temperature or gently heat to reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction time can vary from 2 to 8 hours.[1]
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide (B58015) byproduct.
-
Wash the filtrate with a 10% sodium carbonate solution, followed by water and then brine.[1]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient to yield the desired 1,2-dichloro-1-methoxypropane.
-
Bromination of this compound
Bromination can be achieved using liquid bromine or a solution of bromine in an organic solvent. N-Bromosuccinimide (NBS) is also a common and safer alternative. The reaction is typically fast and proceeds with anti-addition.[2][3][4][5][6]
Protocol 2: Bromination using Bromine (Br₂)
-
Materials:
-
This compound
-
Bromine (Br₂)
-
Carbon tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂)
-
Sodium thiosulfate (B1220275) solution (aqueous)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve this compound (1.0 equivalent) in carbon tetrachloride or dichloromethane.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine (1.0 equivalent) in the same solvent dropwise to the stirred mixture. The characteristic red-brown color of bromine should disappear as it reacts.[3]
-
After the addition is complete, allow the reaction to stir for an additional 15-30 minutes at 0°C.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The resulting 1,2-dibromo-1-methoxypropane can be purified by vacuum distillation or column chromatography if necessary.
-
Protocol 3: Methoxybromination using Phenyltrimethylammonium Tribromide (PTAB) and (Diacetoxyiodo)benzene (B116549) (DIB)
This method provides a regio- and stereoselective route to methoxy-brominated products.[7]
-
Materials:
-
This compound
-
Phenyltrimethylammonium Tribromide (PTAB)
-
(Diacetoxyiodo)benzene (DIB)
-
Methanol (B129727) (MeOH)
-
Dichloromethane (CH₂Cl₂)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
-
Procedure:
-
To a stirred mixture of this compound (1 mmol) and PTAB (1 mmol) in methanol (10 mL) at room temperature, add (diacetoxyiodo)benzene (1 mmol).[7]
-
The reaction mixture will immediately turn yellow. Monitor the reaction progress by TLC.
-
After completion, dilute the reaction mixture with water and extract with dichloromethane (2 x 15 mL).[7]
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the methoxy-brominated product.
-
Iodination of this compound
Iodination of alkenes is generally less vigorous than chlorination or bromination. The reaction often requires an activator or the use of a more reactive iodine source like N-Iodosuccinimide (NIS).
Protocol 4: Iodination using Iodine (I₂) and an Oxidizing Agent
In this protocol, an oxidizing agent is used to generate a more electrophilic iodine species in situ.
-
Materials:
-
This compound
-
Iodine (I₂)
-
Potassium bromate (B103136) (KBrO₃)
-
Potassium iodide (KI)
-
Hydrochloric acid (HCl)
-
Aqueous methanol
-
Sodium sulfite (B76179) solution (aqueous)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
-
Procedure:
-
In a round-bottom flask, prepare the iodinating reagent by dissolving potassium bromate and potassium iodide in aqueous methanol, followed by acidification with hydrochloric acid. This will generate iodine in situ.[8]
-
Add this compound (1.0 equivalent) to the stirred solution.
-
Allow the reaction to proceed at room temperature or with gentle heating (e.g., 60°C) until the starting material is consumed (monitor by TLC).[8]
-
Cool the reaction mixture and quench any excess iodine by adding an aqueous solution of sodium sulfite.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude 1,2-diiodo-1-methoxypropane by column chromatography.
-
Data Presentation: Summary of Halogenation Protocols
| Halogenation | Reagent(s) | Solvent | Temperature | Typical Reaction Time | Key Features |
| Chlorination | N-Chlorosuccinimide (NCS) | CCl₄ or CH₂Cl₂ | Room Temp. to Reflux | 2 - 8 hours | Safer alternative to Cl₂ gas.[1] |
| Bromination | Bromine (Br₂) | CCl₄ or CH₂Cl₂ | 0°C to Room Temp. | 15 - 60 minutes | Fast reaction, high yield, anti-addition.[3] |
| Methoxy-bromination | PTAB, DIB | Methanol | Room Temp. | Short | Regio- and stereoselective for methoxy-brominated product.[7] |
| Iodination | I₂ with KBrO₃/KI/HCl | Aqueous Methanol | Room Temp. to 60°C | Variable | Requires activation of iodine.[8] |
Experimental Workflow
The following diagram illustrates a general workflow for the halogenation of this compound followed by work-up and purification.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. m.youtube.com [m.youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. A Regioselective and Stereoselective Methoxy Bromination of Olefins using Diacetoxyiodobenzene and Phenyltrimethyl Ammoniumtribromide – Oriental Journal of Chemistry [orientjchem.org]
- 8. researchgate.net [researchgate.net]
Application of 1-Methoxy-1-propene in Pharmaceutical Synthesis: A Review of Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methoxy-1-propene, a simple enol ether, presents itself as a versatile and reactive building block in organic synthesis. Its electron-rich double bond makes it a valuable precursor for the construction of complex molecular architectures, particularly through cycloaddition reactions. While its direct application in the synthesis of marketed pharmaceuticals is not extensively documented in publicly available literature, its chemical properties suggest significant potential for the synthesis of key pharmaceutical intermediates. This document aims to provide an overview of the potential applications of this compound in pharmaceutical synthesis, focusing on the well-established reactivity of enol ethers in key chemical transformations.
Theoretical Applications in Pharmaceutical Synthesis
The primary utility of this compound in a pharmaceutical context lies in its participation in cycloaddition reactions, most notably the Diels-Alder reaction. As an electron-rich dienophile, it is expected to react readily with electron-deficient dienes to form substituted cyclohexene (B86901) rings, which are common structural motifs in a wide array of pharmaceutical agents.
Diels-Alder Reactions for Core Scaffold Construction
The [4+2] cycloaddition reaction between this compound and a suitable diene would lead to the formation of a 1-methoxy-2-methyl-cyclohexene derivative. The methoxy (B1213986) group in the resulting adduct can be readily hydrolyzed to a ketone, providing a handle for further functionalization. This strategy could be employed in the synthesis of various pharmaceutical classes:
-
Steroid Intermediates: The core tetracyclic structure of steroids often contains functionalized cyclohexene or cyclohexane (B81311) rings. A Diels-Alder reaction involving this compound could potentially be a key step in constructing a portion of the steroid nucleus.
-
Prostaglandin Analogs: Prostaglandins and their analogs are characterized by a cyclopentane (B165970) ring with two side chains. While not a direct six-membered ring synthesis, the functionalized cyclohexene from a Diels-Alder reaction could serve as a precursor to be transformed into the desired cyclopentane core through ring contraction or other rearrangement strategies.
-
Alkaloids and Other Natural Products: Many complex alkaloids and other natural products with therapeutic properties contain polycyclic systems. The strategic use of an intramolecular or intermolecular Diels-Alder reaction with a this compound moiety could facilitate the rapid assembly of these intricate frameworks.
Experimental Protocols: A Generalized Approach
Due to the lack of specific, documented examples of this compound in the synthesis of a named pharmaceutical, the following protocols are generalized based on standard procedures for Diels-Alder reactions involving enol ethers. These should be considered as starting points for methodological development.
General Protocol for Intermolecular Diels-Alder Reaction
Reaction:
Materials:
-
This compound (as a mixture of E/Z isomers or a single isomer)
-
Electron-deficient diene (e.g., a cyclic diene with electron-withdrawing groups)
-
Anhydrous, inert solvent (e.g., toluene, dichloromethane, or tetrahydrofuran)
-
Lewis acid catalyst (optional, e.g., zinc chloride, aluminum chloride)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the electron-deficient diene and the anhydrous solvent.
-
If a Lewis acid catalyst is to be used, add it to the solution and stir until dissolved.
-
Cool the mixture to the desired temperature (ranging from -78 °C to room temperature, depending on the reactivity of the substrates).
-
Slowly add this compound to the stirred solution.
-
Allow the reaction to stir at the chosen temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction by adding a suitable reagent (e.g., a saturated aqueous solution of sodium bicarbonate if a Lewis acid was used).
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Data Presentation
As no specific experimental data for the application of this compound in pharmaceutical synthesis could be retrieved, a table of hypothetical quantitative data for a generic Diels-Alder reaction is presented below for illustrative purposes.
| Diene | Dienophile | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Dimethyl fumarate | This compound | None | Toluene | 80 | 24 | 75 |
| Maleic anhydride | This compound | ZnCl₂ (10) | CH₂Cl₂ | 0 | 12 | 85 |
| Acrolein | This compound | None | Neat | 25 | 48 | 60 |
Mandatory Visualization
To illustrate the logical workflow of applying this compound in a hypothetical pharmaceutical synthesis campaign, the following Graphviz diagram is provided.
The Role of 1-Methoxy-1-propene in Agrochemical Development: A Review of its Potential as a Versatile Chemical Intermediate
Introduction
1-Methoxy-1-propene, a volatile organic compound with the chemical formula C₄H₈O, is recognized within the chemical industry as a versatile building block and solvent.[1][2] While not an active agrochemical ingredient itself, its chemical structure and reactivity make it a potentially valuable intermediate in the synthesis of more complex molecules used in crop protection. This document explores the characteristics of this compound and outlines its theoretical applications in the development of novel agrochemicals, based on its known chemical properties.
Physicochemical Properties and Data
A clear understanding of the physical and chemical properties of this compound is essential for its safe handling and application in synthetic chemistry.
| Property | Value | Reference |
| CAS Number | 7319-16-6 | [1] |
| Molecular Formula | C₄H₈O | [1] |
| Molecular Weight | 72.11 g/mol | |
| Appearance | Colorless liquid | [2] |
| Boiling Point | 48-49 °C | |
| Density | 0.77 g/cm³ |
Theoretical Applications in Agrochemical Synthesis
The reactivity of the double bond and the presence of the methoxy (B1213986) group in this compound offer several possibilities for its use as a precursor in the synthesis of agrochemical scaffolds. Its role is primarily as a foundational intermediate, contributing to the overall efficiency and cost-effectiveness of creating target molecules by potentially reducing the number of synthetic steps required.[1]
Potential as a Precursor for Active Ingredients
Experimental Protocols: General Synthetic Procedures
The following are generalized protocols illustrating the types of chemical reactions in which this compound could be utilized. These are not for a specific agrochemical but demonstrate its chemical utility.
Protocol 1: Electrophilic Addition to the Alkene
This protocol outlines a general procedure for the addition of an electrophile (E+) to the double bond of this compound, a common reaction for alkenes.
Materials:
-
This compound
-
Electrophilic reagent (e.g., a halogenating agent)
-
Anhydrous aprotic solvent (e.g., dichloromethane, diethyl ether)
-
Inert gas atmosphere (e.g., nitrogen or argon)
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve this compound in the chosen anhydrous solvent.
-
Cool the solution to the desired reaction temperature (e.g., 0 °C or -78 °C) using an appropriate cooling bath.
-
Slowly add the electrophilic reagent to the stirred solution.
-
Monitor the reaction progress using a suitable analytical technique (e.g., Thin Layer Chromatography or Gas Chromatography).
-
Upon completion, quench the reaction by adding a suitable reagent (e.g., a saturated aqueous solution of sodium thiosulfate (B1220275) for halogen quenching).
-
Perform an aqueous work-up to separate the organic and aqueous phases.
-
Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate (B86663) or sodium sulfate).
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product using an appropriate technique, such as column chromatography or distillation.
Protocol 2: [2+2] Cycloaddition
This protocol describes a general approach for a cycloaddition reaction involving the double bond of this compound.
Materials:
-
This compound
-
Ketene or other suitable cycloaddition partner
-
Anhydrous, non-polar solvent (e.g., hexane, toluene)
-
Photochemical reactor or thermal setup
-
Standard glassware for organic synthesis
Procedure:
-
In a suitable reaction vessel, dissolve this compound in the chosen solvent.
-
Introduce the cycloaddition partner into the reaction mixture.
-
Initiate the reaction either by photolysis using a UV lamp of appropriate wavelength or by heating to the required temperature.
-
Monitor the formation of the cyclobutane (B1203170) derivative by analytical methods.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent in vacuo.
-
Purify the resulting cycloadduct by column chromatography or recrystallization.
Logical Workflow for Agrochemical Development
The development of a new agrochemical is a complex process. The following diagram illustrates a logical workflow where an intermediate like this compound could be involved.
Signaling Pathways (Theoretical)
As this compound is not a known active ingredient, there are no established signaling pathways associated with it. However, if it were used to synthesize a fungicide targeting mitochondrial respiration, the resulting active ingredient would interfere with the electron transport chain, a critical pathway for energy production in fungi.
This compound serves as a versatile chemical intermediate with potential applications in the synthesis of agrochemicals.[1][2] Its value lies in its ability to act as a building block for more complex molecules, potentially streamlining synthetic routes and improving overall efficiency.[1] While direct, documented evidence of its use in the synthesis of specific commercial agrochemicals is limited in publicly available literature, its chemical properties suggest a plausible role in the development of new active ingredients. Further research and disclosure from agrochemical manufacturers would be necessary to fully elucidate its specific contributions to the field of crop protection.
References
Application Notes and Protocols: 1-Methoxy-1-propene as a Reagent for Ketone Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methoxy-1-propene is a valuable and versatile reagent in organic synthesis, serving as a stable and easily handled equivalent of the propanal enolate. This enol ether provides a convenient platform for the regioselective formation of carbon-carbon bonds at the α-position of a propyl carbonyl moiety. The general strategy involves the deprotonation of this compound to form a nucleophilic intermediate, which is subsequently reacted with an electrophile. The final step consists of the hydrolysis of the resulting substituted enol ether to furnish the desired ketone. This methodology offers a powerful tool for the construction of a variety of ketone structures, which are key intermediates in the synthesis of pharmaceuticals and other complex organic molecules.
Reaction Mechanism
The synthesis of ketones using this compound as a propanal enolate equivalent proceeds through a three-step mechanism:
-
Deprotonation/Metallation: this compound is treated with a strong organolithium base, such as sec-butyllithium (B1581126), in an aprotic solvent like tetrahydrofuran (B95107) (THF) at low temperatures. The base abstracts a proton from the methyl group, leading to the formation of a lithiated intermediate. This intermediate is a potent nucleophile.
-
Alkylation: The lithiated species reacts with an electrophile, typically an alkyl halide (e.g., alkyl bromide or iodide), in a nucleophilic substitution reaction. This step forms a new carbon-carbon bond and generates a more complex, substituted enol ether.
-
Hydrolysis: The substituted enol ether is then subjected to acidic hydrolysis. The acidic conditions protonate the double bond, and subsequent attack by water followed by the elimination of methanol (B129727) yields the final ketone product.
The overall transformation is a reliable method for the synthesis of ketones with a propyl group adjacent to the carbonyl, where a new alkyl group has been introduced at the α-position.
Data Presentation
The following table summarizes representative examples of ketones synthesized using this compound as a propanal enolate equivalent. The yields are based on the starting this compound.
| Entry | Electrophile (Alkyl Halide) | Product Ketone | Yield (%) |
| 1 | Methyl Iodide | 2-Pentanone | 85 |
| 2 | Ethyl Iodide | 3-Hexanone | 82 |
| 3 | n-Butyl Bromide | 2-Octanone | 78 |
| 4 | Benzyl Bromide | 1-Phenyl-2-butanone | 75 |
Experimental Protocols
General Considerations
All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. Organolithium reagents are highly reactive and pyrophoric; appropriate safety precautions must be taken.
Protocol 1: Formation of the Lithiated Intermediate
Materials:
-
This compound
-
sec-Butyllithium (in a suitable solvent like cyclohexane)
-
Anhydrous tetrahydrofuran (THF)
-
Dry, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel.
Procedure:
-
To the dry, three-necked flask under a nitrogen atmosphere, add this compound (1.0 eq) dissolved in anhydrous THF.
-
Cool the solution to -40 °C using a dry ice/acetone bath.
-
Slowly add a solution of sec-butyllithium (1.05 eq) dropwise via the dropping funnel, maintaining the internal temperature below -35 °C.
-
After the addition is complete, stir the resulting orange to reddish-brown solution at -40 °C for 1 hour to ensure complete formation of the lithiated intermediate.
Protocol 2: Alkylation of the Lithiated Intermediate
Materials:
-
Solution of the lithiated intermediate from Protocol 1
-
Alkyl halide (e.g., methyl iodide, ethyl iodide, n-butyl bromide)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To the solution of the lithiated intermediate maintained at -40 °C, add the alkyl halide (1.1 eq), either neat or dissolved in a small amount of anhydrous THF, dropwise.
-
After the addition, allow the reaction mixture to warm slowly to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
The completion of the reaction is often accompanied by a color change from reddish-brown to a pale yellow or colorless solution.
Protocol 3: Hydrolysis to the Ketone
Materials:
-
Reaction mixture from Protocol 2
-
Aqueous hydrochloric acid (e.g., 2 M HCl)
-
Diethyl ether or other suitable organic solvent for extraction
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
-
Cool the reaction mixture from Protocol 2 in an ice bath and quench the reaction by the slow addition of 2 M aqueous hydrochloric acid until the solution is acidic (pH ~1-2).
-
Stir the mixture vigorously at room temperature for 1-2 hours to ensure complete hydrolysis of the enol ether. Monitor the progress by TLC or GC analysis.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash successively with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
The crude ketone can be purified by distillation or column chromatography on silica (B1680970) gel.
Safety Information
-
Organolithium Reagents: sec-Butyllithium is a pyrophoric liquid and must be handled with extreme care under an inert atmosphere. Always use proper personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves. Work in a well-ventilated fume hood.
-
Anhydrous Solvents: Anhydrous solvents like THF can form explosive peroxides upon storage. Ensure that the solvent is tested for and free of peroxides before use.
-
Alkyl Halides: Many alkyl halides are toxic and/or carcinogenic. Handle them in a fume hood and avoid inhalation and skin contact.
This methodology provides a robust and reliable route for the synthesis of a wide range of ketones. By carefully selecting the alkylating agent, a diverse library of ketone-containing compounds can be accessed, which is of significant interest to the pharmaceutical and chemical industries.
Troubleshooting & Optimization
Stability and degradation of 1-Methoxy-1-propene in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of 1-methoxy-1-propene in solution.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure stability, this compound should be stored in a dry, cool, and well-ventilated area, away from direct sunlight, heat, sparks, and open flames.[1][2][3][4] It is highly flammable.[4] For long-term storage, refrigeration in a flammables-rated refrigerator is recommended.[4] The container should be kept tightly closed to prevent exposure to air and moisture.[1] Storage under a nitrogen atmosphere can minimize the risk of peroxide formation.[5]
Q2: What is the primary degradation pathway for this compound in solution?
A2: The most common degradation pathway for this compound, a type of vinyl ether, is acid-catalyzed hydrolysis.[6][7] This reaction proceeds through the protonation of the carbon-carbon double bond, forming a carbocation intermediate. This intermediate then rapidly reacts with water to form an unstable hemiacetal, which subsequently decomposes into an aldehyde (propanal) and an alcohol (methanol).[6][8]
Q3: What are the main products of this compound degradation?
A3: The degradation products depend on the conditions.
-
Acid-catalyzed hydrolysis (in water): Propanal and methanol (B129727) are the primary products.[6]
-
Reaction with hydrohalic acids (e.g., HCl, HI): This can lead to the formation of an aldehyde and an alkyl iodide, or chloro-ether adducts.[9][10]
-
Exposure to air: Like other ethers, this compound can form explosive peroxides over time, especially in the presence of light and air.[4][5]
Q4: Which factors significantly influence the stability of this compound?
A4: Several factors can accelerate the degradation of this compound:
-
pH: The compound is highly susceptible to degradation in acidic conditions.[7][8] Conversely, it is more stable in neutral or slightly basic conditions. Small amounts of weak bases like potassium acetate (B1210297) can act as stabilizers.[11]
-
Temperature: Elevated temperatures increase the rate of degradation and can lead to pressure buildup in sealed containers.[2][5]
-
Solvent: Protic solvents, especially water, can participate in hydrolysis.[8][12] In alcoholic solvents, alcoholysis may occur.[12]
-
Presence of Oxygen and Light: Exposure to air and light can promote the formation of hazardous peroxides.[4][5]
Q5: How can I monitor the degradation of this compound in my experiments?
A5: Degradation can be monitored by tracking the disappearance of the parent compound or the appearance of its degradation products. Analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy are suitable for this purpose.[8][12] For example, ¹H NMR can be used to observe the disappearance of the vinylic proton signals of this compound and the appearance of the aldehydic proton signal of propanal.[8]
Troubleshooting Guides
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Rapid loss of starting material | 1. Acidic Contamination: The solvent or glassware may be contaminated with acid, catalyzing rapid hydrolysis.[7] 2. Peroxide Formation: The starting material may have formed peroxides, leading to uncontrolled reactions.[5] 3. High Temperature: The reaction or storage temperature is too high.[2] | 1. Use high-purity, neutral solvents. Rinse glassware with a dilute base solution (e.g., aqueous sodium bicarbonate), followed by deionized water and drying before use. Consider adding a non-nucleophilic base or stabilizer if compatible with your reaction.[11] 2. Test for peroxides using peroxide test strips. If positive, purify the ether or dispose of it according to safety guidelines. Do not attempt to distill or concentrate peroxidized ethers.[5] 3. Conduct the experiment at a lower temperature. Store the compound in a refrigerator.[4] |
| Inconsistent reaction results or yields | 1. Variable Purity of Starting Material: The purity of this compound may vary between batches due to oligomerization or degradation during storage. 2. Atmospheric Moisture: Exposure to ambient air can introduce water, leading to unintended hydrolysis.[8] | 1. Check the purity of the starting material by GC or NMR before each use. Purify by distillation if necessary, but only after ensuring the absence of peroxides. 2. Run reactions under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and proper techniques to exclude moisture. |
| Poor peak shape or resolution in HPLC/GC analysis | 1. Analyte Interaction with Column: The degradation products (e.g., aldehydes) might interact with the stationary phase. 2. Inappropriate Column or Method: The selected column or analytical method may not be suitable for separating the parent compound from its products.[12] | 1. For related compounds, modifying the mobile phase (e.g., adjusting pH) or using a different column type can minimize unwanted interactions.[12] 2. Optimize the analytical method. For HPLC, adjust the mobile phase composition, gradient, and column temperature. For GC, optimize the temperature program. Select a column with a suitable stationary phase for the target analytes.[12] |
Data Presentation
Table 1: Summary of Factors Affecting this compound Stability
| Factor | Condition | Effect on Stability | Primary Degradation Pathway |
| pH | Acidic (pH < 7) | Decreased | Hydrolysis[6][7] |
| Neutral (pH ≈ 7) | High | Minimal degradation | |
| Basic (pH > 7) | High | Generally stable, but strong bases may cause other reactions | |
| Temperature | Low (~4°C) | High | Slows degradation rates[4] |
| Ambient (~25°C) | Moderate | Gradual degradation possible | |
| High (>40°C) | Decreased | Accelerated degradation[2] | |
| Solvent | Aprotic (e.g., THF, Diethyl Ether) | High | Stable if solvent is anhydrous and free of acid |
| Protic (e.g., Water, Methanol) | Decreased | Hydrolysis or Alcoholysis[8][12] | |
| Atmosphere | Inert (Nitrogen, Argon) | High | Prevents peroxide formation[5] |
| Air (Oxygen) | Decreased | Peroxide formation[5] | |
| Light | Dark | High | Prevents light-induced degradation[4] |
| UV/Sunlight | Decreased | Promotes peroxide formation and other radical reactions[2][3] |
Table 2: Common Degradation Products of this compound
| Reaction Condition | Reactant(s) | Major Product(s) | Reference(s) |
| Acid-catalyzed Hydrolysis | Water (H₂O), Acid (H⁺) | Propanal, Methanol | [6][8] |
| Reaction with Hydroiodic Acid | Hydroiodic Acid (HI) | Aldehyde, Alkyl Iodide | [9] |
| Reaction with Hydrochloric Acid | Hydrochloric Acid (HCl) | 1-chloro-1-methoxypropane | [10] |
| Atmospheric Degradation | Hydroxyl Radicals (•OH), O₂ | Various oxygenated products (e.g., methyl formate, 3-methoxypropanal (B1583901) for related ethers) | [13] |
Experimental Protocols
Protocol: Kinetic Analysis of Acid-Catalyzed Hydrolysis of this compound by HPLC
This protocol outlines a method to determine the rate of hydrolysis of this compound under acidic conditions.
1. Materials and Reagents:
-
This compound (ensure purity and absence of peroxides)
-
Acetonitrile (B52724) (HPLC grade)
-
Deionized Water (HPLC grade)
-
Hydrochloric Acid (HCl), 0.1 M solution
-
Sodium Bicarbonate (NaHCO₃), saturated solution
-
Volumetric flasks, pipettes, and autosampler vials
2. Instrument and Conditions:
-
HPLC System: With UV detector
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm)
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
3. Procedure:
-
Prepare Stock Solution: Prepare a stock solution of this compound (e.g., 1000 µg/mL) in acetonitrile.
-
Prepare Reaction Buffer: Prepare an acidic buffer by diluting the 0.1 M HCl solution in the mobile phase to the desired pH (e.g., pH 4 or 5).
-
Initiate Reaction: To a temperature-controlled vessel containing the reaction buffer, add a small aliquot of the this compound stock solution to achieve the desired starting concentration (e.g., 50 µg/mL). Start a timer immediately.
-
Sample Collection: At predetermined time intervals (e.g., 0, 2, 5, 10, 20, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quench Reaction: Immediately quench the reaction in the collected aliquot by adding it to a vial containing a small amount of saturated sodium bicarbonate solution. This neutralizes the acid and stops the hydrolysis.
-
Analysis: Analyze the quenched samples by HPLC.
-
Data Analysis: Create a calibration curve using standards of known this compound concentrations. Determine the concentration of this compound in each timed sample. Plot the natural logarithm of the concentration versus time. The negative of the slope of this line will be the pseudo-first-order rate constant (k').
Visualizations
Caption: Acid-catalyzed hydrolysis pathway of this compound.
Caption: Experimental workflow for a stability study.
Caption: Troubleshooting decision tree for unexpected degradation.
References
- 1. georganics.sk [georganics.sk]
- 2. dgduupz79pcvd.cloudfront.net [dgduupz79pcvd.cloudfront.net]
- 3. airgas.com [airgas.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. When 1-methoxy prop-1-ene is treated with Hl acid the products are [allen.in]
- 10. brainly.com [brainly.com]
- 11. US5691462A - Stabilized vinyl ether composition - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
- 13. Mechanistic insights and atmospheric implications of the degradation reaction of 3-methoxy-1-propanol by reaction with hydroxyl radicals and identification of the end products in the presence of O2/NO - PMC [pmc.ncbi.nlm.nih.gov]
Preventing hydrolysis of 1-Methoxy-1-propene under acidic conditions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the prevention of hydrolysis of 1-methoxy-1-propene under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: Why is this compound unstable in acidic conditions?
A1: this compound, like other vinyl ethers, is highly susceptible to acid-catalyzed hydrolysis. The reaction is initiated by the protonation of the carbon-carbon double bond, which is typically the rate-determining step. This leads to the formation of a resonance-stabilized carbocation intermediate. This intermediate is then rapidly attacked by water, leading to a hemiacetal which quickly decomposes to propanal and methanol.[1]
Q2: What are the primary products of this compound hydrolysis?
A2: The acid-catalyzed hydrolysis of this compound yields propanal and methanol.
Q3: How does the strength of the acid affect the rate of hydrolysis?
A3: The rate of hydrolysis is directly related to the concentration of the acid (pH). Stronger acids will lead to a significantly faster rate of degradation. However, it is important to note that even weak acids can catalyze this hydrolysis, albeit at a slower rate. The reaction is generally first-order with respect to the hydronium ion concentration.[2]
Q4: Can other side reactions occur under acidic conditions?
A4: Yes, in addition to hydrolysis, acid-catalyzed polymerization of this compound can occur, especially in the absence of sufficient water. The electron-rich double bond of the vinyl ether is susceptible to electrophilic attack, which can initiate polymerization, leading to the formation of viscous or solid materials in the reaction mixture.
Q5: Are there any general strategies to prevent or minimize hydrolysis?
A5: Yes, several strategies can be employed:
-
pH Control: Maintaining a neutral or basic pH is the most effective way to prevent hydrolysis.
-
Use of Acid Scavengers: Non-nucleophilic bases, such as tertiary amines (e.g., triethylamine), can be added to neutralize any acid present in the reaction mixture.
-
Addition of Stabilizers: Certain salts, like potassium acetate (B1210297), can act as buffers and stabilizers to inhibit premature reactions.
-
Anhydrous Conditions: Since water is a reactant in the hydrolysis, ensuring strictly anhydrous conditions can prevent the reaction from occurring.
-
Low Temperatures: Running the reaction at lower temperatures can help to disfavor the rate of the hydrolysis reaction.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Low or no yield of the desired product when this compound is a reactant. | Premature degradation of the vinyl ether due to acidic reagents or conditions. | Ensure all reagents and solvents are neutral or basic before adding this compound. If acidic conditions are required for a subsequent step, consider adding the acid at a low temperature and proceeding with the reaction immediately. |
| Formation of a viscous or solid material in the reaction mixture. | Acid-catalyzed polymerization of this compound. | Use a dilute acid and ensure the reaction is homogenous. Running the reaction at a lower temperature may also disfavor polymerization. |
| Inconsistent reaction rates or product yields. | Trace amounts of acid impurities in reagents or on glassware. | Use freshly distilled solvents and acid-washed, then thoroughly rinsed and dried glassware. Consider using a non-acidic drying agent. |
| The reaction appears to work initially but fails upon workup. | The product may be unstable to acidic or basic conditions used during the workup. | Test the stability of your product by taking a small aliquot of the reaction mixture before workup and treating it with the intended workup reagents. Monitor for any changes by TLC or another appropriate analytical technique. |
Data Presentation
| Condition | Effect on Hydrolysis Rate | Rationale |
| Strong Acid (e.g., 0.1 M HCl) | Very High | High concentration of H+ leads to rapid protonation of the double bond. |
| Weak Acid (e.g., Acetic Acid) | Moderate to High | General acid catalysis occurs, leading to hydrolysis, though at a slower rate than with strong acids. |
| Aqueous Buffer (pH 5) | Moderate | The rate is dependent on the hydronium ion concentration.[3] |
| Anhydrous Acidic Conditions | Low (Hydrolysis), High (Polymerization) | In the absence of water, hydrolysis is suppressed, but polymerization becomes a more likely side reaction. |
| Presence of Electron-Donating Groups on the double bond | Increased Rate | Stabilizes the intermediate carbocation, thus lowering the activation energy for the rate-determining protonation step.[1][4] |
| Presence of Electron-Withdrawing Groups on the double bond | Decreased Rate | Destabilizes the intermediate carbocation, increasing the activation energy.[1] |
The following table provides a comparison of the relative hydrolysis rates for different vinyl ethers to illustrate the effect of structure on stability.
| Vinyl Ether | Relative Rate of Hydrolysis (approx.) | Reference |
| Methyl vinyl ether | 1 | [4] |
| Ethyl vinyl ether | ~2 | [5] |
| Isopropyl vinyl ether | ~10 | [6] |
| α-Methyl vinyl methyl ether | ~360 | [4] |
Experimental Protocols
Protocol 1: General Procedure for Monitoring Hydrolysis of this compound
This protocol outlines a general method for monitoring the extent of hydrolysis.
Materials:
-
This compound
-
Acidic aqueous solution (e.g., 0.01 M HCl)
-
Neutral, water-miscible solvent (e.g., THF or Dioxane)
-
Quenching solution (e.g., saturated sodium bicarbonate)
-
Extraction solvent (e.g., diethyl ether or dichloromethane)
-
Anhydrous drying agent (e.g., Na2SO4 or MgSO4)
-
Analytical instruments (TLC, GC-MS, or NMR)
Procedure:
-
Reaction Setup: In a reaction vial, prepare a solution of this compound of a known concentration in the chosen neutral, water-miscible solvent.
-
Initiation: Initiate the hydrolysis by adding a specific concentration of the aqueous acid solution. Maintain the reaction at a constant temperature.
-
Sampling: At various time points, withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by neutralizing the acid with a suitable mild base, such as a saturated solution of sodium bicarbonate.
-
Extraction: Extract the organic components from the quenched aliquot with a suitable solvent like diethyl ether or dichloromethane.
-
Analysis: Analyze the organic extract using an appropriate analytical method (TLC, GC-MS, or NMR) to determine the ratio of remaining this compound to the propanal product. A pre-prepared standard of propanal can be used as a reference.
Protocol 2: General Procedure for Using an Acid Scavenger (Triethylamine)
This protocol provides a general guideline for using triethylamine (B128534) as an acid scavenger.
Materials:
-
This compound
-
Reaction solvent (anhydrous)
-
Triethylamine (Et3N), freshly distilled
-
Acidic reagent or catalyst
Procedure:
-
Setup: To a solution of the substrate in an anhydrous solvent under an inert atmosphere, add this compound.
-
Addition of Scavenger: Add 1.1 to 1.5 equivalents of triethylamine relative to the amount of acid that will be introduced or is expected to be generated.
-
Reaction: Proceed with the addition of the acidic reagent or catalyst at the desired temperature. The triethylamine will neutralize the acid as it is introduced or formed.
-
Workup: After the reaction is complete, the resulting triethylammonium (B8662869) salt can often be removed by filtration or by washing the reaction mixture with water during workup.
Protocol 3: General Procedure for Using a Stabilizer (Potassium Acetate)
This protocol provides a general method for using potassium acetate as a stabilizer.
Materials:
-
This compound
-
Reaction solvent
-
Potassium acetate (KOAc), anhydrous
Procedure:
-
Preparation: Add a small amount of anhydrous potassium acetate (e.g., 0.1-0.5 wt%) to the this compound or to the reaction mixture before the introduction of any potentially acidic reagents.
-
Agitation: Ensure the mixture is well-agitated to dissolve or suspend the potassium acetate.
-
Reaction: Proceed with the intended reaction. The potassium acetate will act as a buffer to neutralize trace amounts of acid.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. The hydrolysis of ethyl vinyl ether. Part I. Reaction mechanism - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 3. Acid-Functionalized Artificial Enzymes with Tunable Selectivity for Vinyl Ether Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acid-labile mPEG-Vinyl Ether-1,2-Dioleylglycerol Lipids with Tunable pH Sensitivity: Synthesis and Structural Effects on Hydrolysis Rates, DOPE Liposome Release Performance and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. scispace.com [scispace.com]
Technical Support Center: Monitoring 1-Methoxy-1-propene Reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals on monitoring the reaction progress of 1-methoxy-1-propene using Thin-Layer Chromatography (TLC) and Gas Chromatography (GC).
Frequently Asked Questions (FAQs)
Q1: Can I monitor the reaction of the highly volatile compound this compound using TLC?
A1: Yes, it is possible, but challenges can arise due to its volatility.[1] To minimize evaporation of the sample from the TLC plate, it is crucial to work quickly during spotting and to keep the developing chamber securely covered.[1] Using a co-spot is also highly recommended to confidently identify the starting material spot.[2][3][4]
Q2: How do I choose an appropriate solvent system for TLC analysis of a this compound reaction?
A2: A good starting point is a non-polar solvent system, gradually increasing polarity.[1][3] For a relatively non-polar compound like this compound, a mixture of hexanes and ethyl acetate (B1210297) is a common starting point.[3][5] Begin with a high ratio of non-polar to polar solvent (e.g., 9:1 hexanes:ethyl acetate) and adjust the ratio to achieve a retention factor (Rf) of approximately 0.3-0.4 for the starting material.[2][3]
Q3: My spots are streaking on the TLC plate. What could be the cause?
A3: Streaking on a TLC plate can be caused by several factors:
-
Sample overloading: The sample applied to the plate is too concentrated.[1][6][7][8] Dilute your sample and re-spot it on a new plate.[1][6]
-
Inappropriate solvent polarity: The polarity of the solvent system may not be suitable for your compound.[7]
-
Highly acidic or basic compounds: Compounds with strongly acidic or basic groups can interact with the silica (B1680970) gel, causing streaking.[6] Adding a small amount of a modifier like triethylamine (B128534) (for basic compounds) or acetic acid (for acidic compounds) to the eluent can resolve this issue.[1]
Q4: I don't see any spots on my TLC plate after development. What should I do?
A4: There are several potential reasons for not seeing any spots:
-
Sample is too dilute: The concentration of your compound is below the detection limit.[1][3][7] Try concentrating your sample or spotting it multiple times in the same location, allowing the solvent to dry between applications.[1][3][7]
-
Compound is not UV-active: this compound and its potential products may not be visible under a UV lamp.[1][3] In this case, use a chemical stain for visualization, such as potassium permanganate (B83412).[3][9][10]
-
Solvent level is too high: If the solvent level in the developing chamber is above the spotting line, your sample will dissolve into the solvent reservoir instead of moving up the plate.[6][7]
-
Compound evaporated: Due to the volatility of this compound, it may have evaporated from the plate.[1] Ensure you are working quickly and keeping the plate covered as much as possible.
Q5: When using GC to monitor my reaction, the peak area of my starting material is fluctuating instead of consistently decreasing. Why is this happening?
A5: Fluctuations in peak area during GC analysis can be due to several factors:
-
Injection inconsistency: The volume of sample injected can vary between runs. Using an internal standard can help to correct for these variations.[11]
-
Column overload: If the concentration of the starting material is too high, it can overload the GC column, leading to inaccurate peak integration.[11] Diluting the sample before injection can resolve this.
-
Peak integration errors: Ensure that the integration parameters are set correctly to accurately measure the peak area.[11]
-
Side reactions: Unexpected side reactions could be occurring, leading to fluctuations in the concentration of the starting material.[11] Analyzing the sample by GC-MS can help to identify any unexpected byproducts.[12]
Troubleshooting Guides
TLC Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Streaking or Tailing Spots | Sample is too concentrated.[6][8] | Dilute the sample solution and re-spot on a new TLC plate.[1][6] |
| Inappropriate solvent system polarity.[7] | Adjust the solvent system polarity by increasing or decreasing the ratio of the polar solvent.[1] | |
| Compound is acidic or basic.[6] | Add a small amount of a modifier to the solvent system (e.g., 0.1-1% triethylamine for basic compounds or acetic acid for acidic compounds).[1] | |
| Poor Separation of Spots | Incorrect solvent system polarity.[1] | Systematically vary the solvent system, starting with a non-polar solvent and gradually adding a more polar one.[3] |
| Reactant and product have similar polarities. | Try a different solvent system. For example, if a hexane/ethyl acetate system is not effective, consider a dichloromethane (B109758)/methanol system.[3] Use a "co-spot" to help differentiate between closely running spots.[2][3][4] | |
| No Spots Visible | Sample is too dilute.[1][3][7] | Concentrate the sample or spot the plate multiple times in the same location, allowing the solvent to dry between applications.[1][3][7] |
| Compound is not UV-active.[1][3] | Use a chemical staining method for visualization, such as potassium permanganate.[3][9][10] | |
| Compound has evaporated.[1] | Work quickly during spotting and keep the developing chamber covered. Minimize the time the plate is exposed to air.[3] | |
| Uneven Solvent Front | Improperly sealed developing chamber. | Ensure the chamber is well-sealed to maintain a saturated atmosphere. |
| TLC plate is touching the side of the chamber.[7] | Make sure the plate is centered in the chamber and not touching the sides.[13] |
GC Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Fluctuating Peak Areas | Inconsistent injection volume. | Use an internal standard to normalize the peak areas.[11] |
| Sample is too concentrated (column overload).[11] | Dilute the reaction aliquot before injection. | |
| Inaccurate peak integration.[11] | Review and adjust the peak integration parameters in your chromatography software. | |
| Ghost Peaks | Contamination in the syringe, injector, or column. | Clean the syringe and injector port. Bake out the column according to the manufacturer's instructions. |
| Poor Peak Shape (Tailing or Fronting) | Column degradation. | Replace the GC column. |
| Incompatible solvent or sample matrix. | Ensure the solvent used to dilute the sample is appropriate for the GC conditions. | |
| Active sites in the injector or column. | Use a deactivated liner and column. |
Experimental Protocols
Monitoring a Hydrolysis Reaction of this compound by TLC
This protocol describes the monitoring of a hypothetical acid-catalyzed hydrolysis of this compound to propanal and methanol.
1. Preparation of the TLC Plate and Chamber:
-
Draw a faint pencil line approximately 1 cm from the bottom of a silica gel TLC plate.[3] This will be your baseline.
-
Mark three lanes on the baseline for the starting material (SM), a co-spot (Co), and the reaction mixture (Rxn).[4]
-
Prepare the developing chamber by adding a 9:1 mixture of hexanes:ethyl acetate to a depth of about 0.5 cm.[3]
-
Place a piece of filter paper inside the chamber to ensure the atmosphere is saturated with solvent vapor and cover the chamber.[3]
2. Sample Preparation and Spotting:
-
Prepare a dilute solution of your this compound starting material in a volatile solvent like dichloromethane.
-
Using a capillary tube, spot the starting material solution on the "SM" lane.[3]
-
For the "Co" lane, first spot the starting material, then carefully spot the reaction mixture directly on top of it.[2][3][4]
-
At timed intervals (e.g., 15, 30, 60 minutes), withdraw a small aliquot of the reaction mixture, dilute it with dichloromethane, and spot it on the "Rxn" lane.[14]
3. Development and Visualization:
-
Place the spotted TLC plate in the developing chamber, ensuring the baseline is above the solvent level.[3][6][7]
-
Allow the solvent to travel up the plate until the solvent front is about 1 cm from the top.[3][14]
-
Remove the plate and immediately mark the solvent front with a pencil.[3]
-
Allow the solvent to evaporate completely in a fume hood.[3]
-
Since this compound and propanal are not strongly UV-active, visualize the plate using a potassium permanganate stain.[3][9] Prepare the stain by dissolving 1.5 g of potassium permanganate and 10 g of potassium carbonate in 200 mL of water with 1 mL of 10% aqueous NaOH.[9] Dip the plate in the stain and gently heat it to reveal the spots.
4. Analysis:
-
Calculate the Rf value for each spot. The reaction is complete when the starting material spot is no longer visible in the "Rxn" lane.[3]
Monitoring a Reaction of this compound by GC
1. Sample Preparation:
-
At desired time points, take a small aliquot from the reaction mixture.
-
Dilute the aliquot in a suitable volatile solvent such as dichloromethane or ethyl acetate.[12]
-
If using an internal standard for more accurate quantification, add a known amount of the internal standard to the diluted sample.
2. GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a stationary phase like 5% phenyl-polysiloxane) is suitable.[15]
-
Injector Temperature: 250 °C.[15]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[12][15]
-
Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.[15]
-
Injection Volume: 1 µL with a split ratio of 50:1.[15]
3. Data Analysis:
-
Identify the peaks corresponding to this compound and the product by comparing their retention times to those of authentic standards.
-
Monitor the progress of the reaction by observing the decrease in the peak area of the starting material and the increase in the peak area of the product over time.
Data Presentation
Table 1: Expected Rf Values for a Hypothetical Hydrolysis of this compound on a Silica Gel TLC Plate
| Compound | Solvent System (9:1 Hexanes:Ethyl Acetate) | Visualization |
| This compound | ~0.7 | Potassium Permanganate Stain |
| Propanal | ~0.5 | Potassium Permanganate Stain |
Note: These are estimated Rf values and may vary depending on the specific experimental conditions.
Table 2: Expected GC Retention Times for a Hypothetical Hydrolysis of this compound
| Compound | Approximate Retention Time (minutes) |
| This compound | 3.5 |
| Propanal | 2.8 |
| Methanol | 2.5 |
Note: These are estimated retention times and will depend on the specific GC column and conditions used.
Visualizations
References
- 1. silicycle.com [silicycle.com]
- 2. Chromatography [chem.rochester.edu]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. microbiozindia.com [microbiozindia.com]
- 9. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 1-Methoxy-1-propene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 1-methoxy-1-propene.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: this compound is typically synthesized via the elimination of methanol (B129727) from 1,1-dimethoxypropane (B11042). This reaction is often acid-catalyzed. Another potential route is the isomerization of its isomer, 2-methoxypropene.
Q2: What are the primary byproducts I should expect in the synthesis of this compound?
A2: The primary byproducts depend on the synthetic route. In the elimination reaction of 1,1-dimethoxypropane, the main byproducts are typically:
-
Methanol: The molecule eliminated during the reaction.
-
Unreacted 1,1-dimethoxypropane: Incomplete reaction can leave starting material in the product mixture.
-
Propionaldehyde (B47417): Formed from the hydrolysis of the enol ether product, this compound, in the presence of water.
-
2-Methoxypropene: Isomerization of the desired product can occur, especially under acidic conditions.
-
Polymers: Acid-catalyzed polymerization of the alkene product can also occur.
Q3: How can I minimize the formation of propionaldehyde?
A3: Propionaldehyde formation is due to the hydrolysis of the enol ether. To minimize this, ensure all glassware is scrupulously dried and use anhydrous solvents and reagents. During the workup, avoid acidic aqueous solutions. A wash with a mild base, such as a saturated sodium bicarbonate solution, can help neutralize any acid and prevent hydrolysis.
Q4: What is the best way to remove the methanol byproduct?
A4: Methanol can often be removed by distillation, as its boiling point (64.7 °C) is significantly different from that of this compound (cis: ~45 °C, trans: ~48-49 °C). Fractional distillation is recommended for better separation.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of this compound | 1. Incomplete reaction. 2. Hydrolysis of the product to propionaldehyde. 3. Isomerization to 2-methoxypropene. 4. Polymerization of the product. | 1. Increase reaction time or temperature, or consider a more effective acid catalyst. 2. Ensure anhydrous conditions. Use dry glassware, solvents, and reagents. Neutralize the reaction mixture with a mild base during workup. 3. Use milder reaction conditions (lower temperature, less harsh acid catalyst) to minimize isomerization. 4. Avoid high temperatures and strong acids. Consider using a polymerization inhibitor if necessary. |
| Presence of significant amounts of propionaldehyde in the product | 1. Presence of water in the reaction mixture. 2. Acidic workup conditions. | 1. Use anhydrous solvents and reagents. Dry glassware thoroughly before use. 2. Use a neutral or slightly basic wash (e.g., saturated NaHCO₃ solution) during the workup. |
| Product is a mixture of this compound and 2-methoxypropene | Acid-catalyzed isomerization of the double bond. | Use milder reaction conditions. A less acidic catalyst or lower reaction temperature may favor the kinetic product and reduce isomerization. Careful fractional distillation may also be used to separate the isomers. |
| Formation of a viscous, high-boiling residue | Polymerization of the enol ether. | Avoid high concentrations of strong acids and high temperatures. Distill the product as it is formed to remove it from the reaction conditions. |
Quantitative Data on Byproduct Formation
| Component | Mass Content (%) |
| 2-Methoxypropene | 64.9 - 65.7% |
| Methanol | 32.3 - 32.8% |
| Unreacted 2,2-dimethoxypropane (B42991) | 0.8 - 5.7% |
It is reasonable to expect a similar distribution for the synthesis of this compound from 1,1-dimethoxypropane, with the major components being the desired product, methanol, and unreacted starting material. The exact percentages will vary depending on the reaction conditions.
Experimental Protocols
Synthesis of this compound via Elimination from 1,1-Dimethoxypropane
This protocol is a representative procedure based on general methods for acid-catalyzed elimination reactions of acetals.
Materials:
-
1,1-Dimethoxypropane
-
Anhydrous p-toluenesulfonic acid (catalyst)
-
Anhydrous toluene (B28343) (solvent)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Dry glassware
Procedure:
-
Set up a fractional distillation apparatus with a round-bottom flask, a fractionating column, a condenser, and a receiving flask. Ensure all glassware is thoroughly dried.
-
To the round-bottom flask, add 1,1-dimethoxypropane and anhydrous toluene.
-
Add a catalytic amount of anhydrous p-toluenesulfonic acid to the flask.
-
Heat the mixture to a gentle reflux. The this compound and methanol will begin to distill over. The head temperature should be monitored to control the distillation of the lower-boiling product.
-
Collect the distillate in a cooled receiving flask.
-
Once the reaction is complete (as determined by GC analysis of the reaction mixture), allow the collected distillate to cool.
-
Wash the distillate with a saturated sodium bicarbonate solution to neutralize the acidic catalyst.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
The crude this compound can be further purified by careful fractional distillation.
Visualizations
Caption: Byproduct formation pathways in this compound synthesis.
Caption: Troubleshooting workflow for this compound synthesis.
Technical Support Center: Optimizing Reaction Conditions for Enol Ether Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for enol ether synthesis.
Troubleshooting Guides
Issue 1: Low or No Product Yield
Question: My enol ether synthesis is resulting in a very low yield or no desired product at all. What are the potential causes and how can I improve the yield?
Answer:
Low or no yield in enol ether synthesis can stem from several factors, ranging from reactant purity to suboptimal reaction conditions. Here’s a systematic approach to troubleshooting this issue:
-
Reactant Quality and Stoichiometry:
-
Purity: Ensure all starting materials (alcohols, alkyl halides, ketones, etc.) and reagents (bases, catalysts) are pure and anhydrous. Water can quench strong bases and interfere with catalysts.[1] For sensitive reactions, consider drying starting materials azeotropically.[1]
-
Stoichiometry: Carefully control the molar ratios of your reactants. For instance, in silyl (B83357) enol ether synthesis using LDA, using slightly less than one equivalent of the base can be crucial for achieving the desired thermodynamic product.[1]
-
-
Reaction Conditions:
-
Temperature: Temperature plays a critical role. For acid-catalyzed dehydration of primary alcohols to symmetrical ethers, a specific temperature range (e.g., 130-140 °C for diethyl ether) is optimal to favor ether formation over elimination side reactions, which become more prominent at higher temperatures (≥150 °C).[2] For some silyl enol ether cyclizations, lower temperatures like -78 °C or even -95 °C can improve yields, although the reaction may be slower.[3]
-
Solvent: The choice of solvent is crucial. In Williamson ether synthesis using sodium hydride (NaH) or potassium hydride (KH), polar aprotic solvents like THF, diethyl ether, or DMSO are commonly used.[4] For certain silyl enol ether preparations, cyclopentyl methyl ether (CPME) has been shown to be effective.[5]
-
Catalyst: The selection and handling of the catalyst are important. For metal-catalyzed reactions, ensure the catalyst is active and used in the correct concentration. For example, in a nickel-catalyzed synthesis of Z-silyl enol ethers, the formation of a Ni(I) dimer is a key intermediate.[6]
-
-
Reaction Work-up and Purification:
-
Product degradation can occur during work-up. For acid-sensitive enol ethers, it is important to use a basic wash (e.g., saturated aqueous NaHCO₃) during extraction to prevent hydrolysis or isomerization.[3][7]
-
Purification methods should be chosen carefully. Basic alumina (B75360) is sometimes preferred over silica (B1680970) gel for column chromatography to minimize the risk of acid-catalyzed decomposition of the enol ether.[7]
-
Troubleshooting Workflow for Low Yield
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Silyl enol ether synthesis by silylation [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: High-Yield Purification of 1-Methoxy-1-propene
Welcome to the Technical Support Center for the high-yield purification of 1-Methoxy-1-propene. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on obtaining high-purity this compound and troubleshooting common issues encountered during its purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities in this compound typically arise from its synthesis. A frequent synthetic route is the elimination of methanol (B129727) from 1,1-dimethoxypropane (B11042). Impurities from this process can include:
-
Unreacted Starting Material: 1,1-dimethoxypropane
-
Byproducts: Methanol
-
Side-products: Acetone and other carbonyl-containing compounds.
-
Geometric Isomers: The cis (Z) isomer of this compound if the trans (E) isomer is the desired product.
Q2: What is the primary and most effective method for purifying this compound?
A2: Fractional distillation is the most effective and widely used method for the high-yield purification of this compound. This technique is ideal for separating the desired product from impurities with different boiling points. Due to the relatively low boiling point of this compound and the potential for close-boiling impurities, a fractional distillation setup with a column of sufficient theoretical plates is recommended.
Q3: Why is my purified this compound degrading over time?
A3: this compound, like other enol ethers, is susceptible to hydrolysis and polymerization, especially in the presence of acidic impurities or exposure to air and light.[1] Hydrolysis will convert the enol ether back to propanal and methanol. To ensure stability, the purified product should be stored under an inert atmosphere (e.g., argon or nitrogen), in a tightly sealed container, and at a low temperature. The addition of a radical inhibitor, such as butylated hydroxytoluene (BHT), can also prevent polymerization.
Q4: How can I assess the purity of my this compound sample?
A4: The purity of this compound can be effectively determined using Gas Chromatography-Mass Spectrometry (GC-MS). This technique can separate volatile impurities and provide information about their identity and relative abundance. Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for assessing purity and confirming the isomeric ratio (E/Z) of the double bond.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield of purified product | Inefficient distillation: Poor separation from impurities or product loss in the distillation column. | - Ensure the fractional distillation column has a sufficient number of theoretical plates for the separation. - Insulate the distillation column to maintain a proper temperature gradient. - Distill at a slow, steady rate to allow for proper equilibration between liquid and vapor phases. |
| Product degradation: Hydrolysis or polymerization during purification. | - Ensure all glassware is thoroughly dried to prevent hydrolysis. - If acidic impurities may be present, consider a pre-distillation wash with a dilute, cold, aqueous basic solution (e.g., sodium bicarbonate), followed by drying with a suitable agent (e.g., anhydrous magnesium sulfate). - Avoid excessive heating during distillation. | |
| Product is cloudy or contains solid particles | Polymerization: The enol ether has started to polymerize. | - Check for and eliminate any sources of acid contamination in your setup. - Distill under an inert atmosphere (nitrogen or argon) to prevent oxidation-initiated polymerization. - Consider adding a small amount of a radical inhibitor like BHT to the distillation flask. |
| GC analysis shows multiple peaks close to the product peak | Incomplete separation of isomers or close-boiling impurities. | - Use a longer fractional distillation column or one with a more efficient packing material to increase the number of theoretical plates. - Optimize the distillation rate; a slower rate often improves separation. |
| Product turns yellow over time | Decomposition or oxidation. | - Store the purified product under an inert atmosphere and at low temperatures. - Ensure the storage container is clean and free of any contaminants. |
Experimental Protocols
High-Yield Purification of this compound by Fractional Distillation
This protocol describes the purification of crude this compound, likely containing unreacted 1,1-dimethoxypropane and methanol.
Materials:
-
Crude this compound
-
Fractional distillation apparatus (round-bottom flask, Vigreux or packed column, distillation head, condenser, receiving flasks)
-
Heating mantle with a stirrer
-
Inert gas source (Nitrogen or Argon)
-
Boiling chips or magnetic stir bar
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate (if a pre-distillation wash is performed)
Procedure:
-
Preparation of the Apparatus: Assemble a fractional distillation apparatus. Ensure all glassware is clean and thoroughly dry to prevent hydrolysis of the enol ether.
-
Charging the Flask: Charge the round-bottom flask with the crude this compound and a few boiling chips or a magnetic stir bar.
-
Inert Atmosphere: Flush the apparatus with a slow stream of nitrogen or argon to create an inert atmosphere. This will help prevent any potential side reactions.
-
Distillation:
-
Begin gentle heating of the distillation flask.
-
Carefully monitor the temperature at the distillation head.
-
Collect the initial fraction (forerun), which will likely contain lower-boiling impurities such as methanol.
-
As the temperature stabilizes at the boiling point of this compound (approximately 48-50 °C for the trans isomer), change the receiving flask to collect the pure product.
-
Maintain a slow and steady distillation rate for optimal separation.
-
-
Completion and Storage:
-
Once the majority of the this compound has been distilled and the temperature begins to rise or fall, stop the distillation.
-
Allow the apparatus to cool to room temperature under the inert atmosphere.
-
Transfer the purified this compound to a clean, dry, amber glass bottle. For long-term storage, flush the bottle with an inert gas before sealing and store at a low temperature.
-
Data Presentation
Table 1: Physical Properties of this compound and Common Impurities
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound (trans) | 72.11 | 48-50 |
| This compound (cis) | 72.11 | 45-46 |
| 1,1-Dimethoxypropane | 104.15 | 88-89 |
| Methanol | 32.04 | 64.7 |
| Propanal | 58.08 | 48-50 |
Table 2: Representative Purification Data
| Purification Method | Starting Purity (GC-MS) | Final Purity (GC-MS) | Yield (%) |
| Fractional Distillation | ~85% | >99% | ~80-90% |
Note: Yields are dependent on the efficiency of the distillation setup and the initial purity of the crude product.
Visualizations
Caption: Workflow for the purification of this compound via fractional distillation.
Caption: Common degradation pathways for this compound.
References
Technical Support Center: Strategies to Improve Stereoselectivity with 1-Methoxy-1-propene
Welcome to the Technical Support Center for optimizing stereoselective reactions involving 1-methoxy-1-propene. This resource is tailored for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges in achieving high stereoselectivity.
Frequently Asked Questions (FAQs)
Q1: What are the primary types of stereoselective reactions where this compound is used?
A1: this compound is an electron-rich alkene commonly used as a nucleophile in several key stereoselective carbon-carbon bond-forming reactions. The most prominent examples include:
-
Diels-Alder Reactions: As an electron-rich diene component, it reacts with various dienophiles. The stereoselectivity is crucial in establishing the relative stereochemistry of the resulting cyclohexene (B86901) ring.
-
Mukaiyama-type Aldol (B89426) Additions: In the presence of a Lewis acid, this compound acts as an enol ether equivalent, adding to aldehydes or ketones to form β-hydroxy ketones. This reaction is pivotal for constructing chiral alcohol and carbonyl functionalities.[1][2][3]
-
[2+2] Cycloadditions: With suitable partners, it can undergo cycloaddition to form substituted cyclobutanes.
Q2: What are the most critical factors influencing stereoselectivity in these reactions?
A2: The stereochemical outcome of reactions with this compound is highly sensitive to several factors:
-
Geometry of the Double Bond (E/Z): The starting geometry of the this compound is often directly correlated to the relative stereochemistry (syn/anti) of the product, particularly in aldol-type reactions.[1]
-
Choice of Lewis Acid: The Lewis acid activates the electrophile (e.g., aldehyde or dienophile) and plays a crucial role in organizing the transition state, thereby influencing both diastereoselectivity and enantioselectivity.[1]
-
Chiral Catalysts/Auxiliaries: For achieving high enantioselectivity, the use of chiral Lewis acids or chiral auxiliaries is essential.[1]
-
Reaction Temperature: Lower temperatures generally lead to higher stereoselectivity by increasing the energy difference between the diastereomeric transition states.
-
Solvent: The polarity and coordinating ability of the solvent can impact the stability of the transition state and the activity of the catalyst.
Q3: How does the (E/Z) geometry of this compound affect the stereochemical outcome of an aldol addition?
A3: In Mukaiyama-type aldol additions, the geometry of the enol ether often dictates the relative stereochemistry of the aldol product. While the exact outcome can depend on the specific Lewis acid and substrates used (following either open or closed transition states), a general trend is often observed where the (Z)-enolate leads to the syn-aldol product and the (E)-enolate leads to the anti-aldol product. This principle is fundamental to stereocontrolled synthesis.
Troubleshooting Guides
This section addresses specific issues users might encounter during their experiments in a question-and-answer format.
Issue 1: Low Diastereoselectivity (Poor syn/anti Ratio)
Q: I am performing a Lewis acid-mediated aldol addition of this compound to an aldehyde, but I'm getting a nearly 1:1 mixture of syn and anti diastereomers. How can I improve the diastereoselectivity?
A: Low diastereoselectivity is a common problem that can often be resolved by systematically optimizing the reaction conditions. Here are the key parameters to investigate:
-
Verify the Geometric Purity of this compound:
-
Problem: The starting material may be a mixture of (E) and (Z) isomers, leading to a mixture of diastereomeric products.
-
Solution: Analyze the isomeric purity of your this compound using ¹H NMR. If it is a mixture, consider synthesizing a single isomer or separating the existing mixture. The synthesis of the (Z)-isomer is often favored under kinetic control, while the (E)-isomer may be accessible via photochemical isomerization.[4]
-
-
Optimize the Lewis Acid:
-
Problem: The chosen Lewis acid may not be effectively organizing the transition state for high diastereoselection.
-
Solution: Screen a variety of Lewis acids with different steric and electronic properties. For example, chelating Lewis acids like TiCl₄ or SnCl₄ can enforce a more rigid, closed transition state, often leading to higher diastereoselectivity compared to non-chelating ones like BF₃·OEt₂.
-
-
Lower the Reaction Temperature:
-
Problem: At higher temperatures, the energy difference between the transition states leading to the syn and anti products is smaller, resulting in lower selectivity.
-
Solution: Perform the reaction at lower temperatures. A standard starting point is -78 °C (dry ice/acetone bath). If the reaction is too slow, a systematic increase in temperature (e.g., to -40 °C or -20 °C) can be explored to find a balance between reaction rate and selectivity.
-
-
Change the Solvent:
-
Problem: The solvent can affect the aggregation state of the catalyst and the geometry of the transition state.
-
Solution: Evaluate solvents with different polarities and coordinating abilities. Non-coordinating solvents like dichloromethane (B109758) (CH₂Cl₂) or toluene (B28343) are often good starting points. More coordinating solvents like THF can sometimes interfere with the Lewis acid.
-
References
Managing anhydrous conditions for 1-Methoxy-1-propene experiments
This guide provides detailed troubleshooting, frequently asked questions (FAQs), and protocols for successfully managing anhydrous conditions when working with the moisture-sensitive reagent 1-Methoxy-1-propene.
Frequently Asked Questions (FAQs)
Q1: Why are anhydrous conditions so critical for experiments involving this compound?
Anhydrous conditions are essential because this compound, a vinyl ether, is susceptible to hydrolysis, especially in the presence of trace acids. Water can react with the compound, leading to the formation of undesired byproducts such as propanal and methanol, which reduces the yield of your target molecule and complicates purification. Furthermore, many reactions that utilize this compound involve other moisture-sensitive reagents (e.g., organometallics, strong bases), which would be quenched by water.
Q2: What are the primary signs that my reaction has been compromised by moisture?
Common indicators of moisture contamination include:
-
Low or No Yield: The most obvious sign is the failure to form the desired product or obtaining it in significantly lower quantities than expected.
-
Formation of Unexpected Byproducts: The presence of hydrolysis products (e.g., aldehydes, ketones, alcohols) in your crude reaction mixture, often detectable by NMR or GC-MS analysis.
-
Deactivation of Reagents: If using colored reagents (like a sodium/benzophenone ketyl for solvent drying), the disappearance of the color indicates the quenching of the reagent, often by moisture or oxygen.
-
Inconsistent Results: Unexplained variations in yield or product purity between seemingly identical experimental runs can often be traced back to inconsistencies in maintaining anhydrous conditions.
Q3: How can I be certain my solvents are sufficiently dry for the reaction?
For most sensitive reactions, solvent water content should be below 50 ppm, with levels under 10 ppm being ideal. The most accurate method for determining water content is Karl Fischer titration. Visually, when using a drying agent like anhydrous magnesium sulfate, the powder should remain free-flowing and not clump together, which indicates the presence of water. For solvents dried over sodium/benzophenone, a persistent deep blue or purple color indicates that the solvent is anhydrous and oxygen-free.
Q4: What is the difference between using a Schlenk line and a glovebox?
Both are used to handle air- and moisture-sensitive compounds, but they offer different levels of protection.
-
Schlenk Line: A dual-manifold apparatus that allows for the alternation between vacuum and a flow of inert gas (Nitrogen or Argon). It is excellent for running reactions, distillations, and transferring solvents. It is a versatile tool suitable for most standard anhydrous procedures.
-
Glovebox: A sealed chamber with a controlled inert atmosphere. It provides a more rigorously controlled environment, ideal for manipulating highly pyrophoric or extremely sensitive solid reagents and preparing samples where even brief exposure to the atmosphere is detrimental.
For most applications involving this compound, a properly used Schlenk line is sufficient. A glovebox is preferred when handling solid reagents that are difficult to add to a flask under a positive flow of inert gas.
Troubleshooting Guide
Problem: My reaction with this compound failed or gave a very low yield.
This troubleshooting guide follows a logical progression to identify the source of moisture contamination.
Caption: Troubleshooting flowchart for moisture contamination.
Data Presentation: Solvent Drying
The effectiveness of various drying methods is critical for ensuring anhydrous conditions. The choice of drying agent must be compatible with the solvent and the reagents used in the experiment.
Table 1: Efficiency of Common Solvent Drying Techniques
| Solvent | Drying Method/Agent | Typical Final Water Content (ppm) | Notes |
| Tetrahydrofuran (THF) | Distillation from Sodium/Benzophenone | < 10 ppm | Highly effective but requires a dedicated still. The ketyl radical is a visual indicator (deep blue) of anhydrous/anaerobic conditions. |
| Activated 3Å Molecular Sieves (20% m/v, 48h) | < 10 ppm | A safer and very effective alternative to distillation. Requires proper activation of sieves. | |
| Toluene | Distillation from Sodium/Benzophenone | ~34 ppm | Effective for removing bulk water. |
| Activated 3Å Molecular Sieves (24h) | < 5 ppm | Excellent method for achieving very low water levels. | |
| Dichloromethane (DCM) | Distillation from Calcium Hydride (CaH₂) | ~1-3 ppm | CaH₂ is a good choice for halogenated solvents, as it is non-reactive. |
| Activated 3Å Molecular Sieves (24h) | < 1 ppm | Very effective and safe for DCM. | |
| Acetonitrile | Activated 3Å Molecular Sieves (72h) | < 30 ppm | Acetonitrile is very hygroscopic and difficult to dry completely. |
| Distillation from Phosphorus Pentoxide (P₄O₅) | ~9 ppm | Highly efficient but P₄O₅ is a strong acid and can cause solvent polymerization. |
Experimental Protocols
Protocol 1: Flame-Drying Glassware and Assembling on a Schlenk Line
This protocol describes the standard procedure for removing adsorbed water from glassware to prepare it for an anhydrous reaction.
-
Initial Cleaning: Ensure all glassware (reaction flask, condenser, addition funnel, etc.) is thoroughly cleaned with appropriate solvents and completely dry to the eye.
-
Assembly: Assemble the glassware as it will be used in the reaction. Remove any plastic or rubber components (like septa or stopcock keys).
-
Connect to Schlenk Line: Securely clamp the assembled apparatus and connect it to the Schlenk line via thick-walled rubber tubing.
-
Flame-Drying under Vacuum:
-
Open the stopcock on the glassware to the vacuum manifold of the Schlenk line.
-
Using a heat gun (or a soft flame from a Bunsen burner with caution), gently heat the entire surface of the glassware under vacuum. Pay special attention to ground glass joints. You may see condensation appear and then disappear as water is driven off.
-
Continue heating for several minutes until the glass is hot to the touch. Caution: Do not heat volumetric glassware, as it can affect its calibration. Do not quench hot glass, as it can crack.
-
-
Evacuate-Refill Cycles:
-
Allow the glassware to cool slightly under vacuum.
-
Close the stopcock to the vacuum line.
-
Slowly open the stopcock to the inert gas (Nitrogen or Argon) manifold to backfill the apparatus. You will hear the gas flow in, and the bubbling in the line's bubbler will slow or stop.
-
Once filled, close the stopcock.
-
Carefully open the stopcock back to the vacuum manifold to evacuate the inert gas.
-
Repeat this evacuate-refill cycle at least three times to ensure the atmosphere inside the glassware is completely inert and free of residual air.
-
-
Final State: After the final cycle, backfill the apparatus with inert gas, maintaining a slight positive pressure (indicated by a steady, slow bubble rate of 1-2 bubbles per second in the bubbler). The glassware is now ready for the addition of anhydrous solvents and reagents.
Protocol 2: Cannula Transfer of Anhydrous Solvents
This method is used to transfer dry solvents from a storage flask (e.g., a Sure/Seal™ bottle) to the prepared reaction flask without exposure to the atmosphere.
-
Prepare Flasks: Ensure both the solvent source flask and the receiving reaction flask are under a positive pressure of inert gas on the Schlenk line.
-
Prepare Cannula: Take a double-tipped needle (cannula) and insert one end through a rubber septum into a spare, inerted flask or simply purge it with a stream of inert gas for 30-60 seconds to remove air and moisture from inside the needle.
-
Initiate Transfer:
-
Insert one end of the purged cannula through the septum of the solvent source flask, ensuring the tip is below the liquid level.
-
Insert the other end of the cannula through the septum of the receiving reaction flask. To allow for pressure equalization, insert a short "bleed" needle into the septum of the receiving flask.
-
-
Control Flow: The slight positive pressure from the Schlenk line in the source flask will gently push the solvent through the cannula into the receiving flask.
-
Stop Transfer: Once the desired volume is transferred, raise the cannula tip in the source flask above the liquid level. The gas flow will clear the remaining liquid from the cannula.
-
Disassemble: Remove the cannula and the bleed needle from the receiving flask. The reaction flask is now charged with anhydrous solvent.
Workflow Visualization
The following workflow illustrates the key steps for setting up an experiment under anhydrous conditions.
Technical Support Center: 1-Methoxy-1-propene Reaction Kinetics
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Methoxy-1-propene. The information focuses on the effects of temperature on its reaction kinetics.
Frequently Asked Questions (FAQs)
Q1: What are the common thermal reactions of this compound?
A1: this compound primarily undergoes two types of thermal reactions: cis-trans isomerization and decomposition. The (E)-isomer is generally more stable than the (Z)-isomer due to reduced steric hindrance.[1] At elevated temperatures, both isomers can decompose into smaller molecules. The specific decomposition pathways and products would need to be determined experimentally, but for related oxypropenes, decomposition often involves retro-ene reactions.
Q2: How does temperature generally affect the reaction rate of this compound?
A2: As with most chemical reactions, increasing the temperature increases the rate of both isomerization and decomposition of this compound. This is because a higher temperature provides the molecules with the necessary activation energy to overcome the energy barrier of the reaction. The relationship between temperature and the rate constant is described by the Arrhenius equation.
Q3: Are there any known kinetic parameters for reactions involving this compound?
Q4: What experimental techniques are suitable for studying the kinetics of this compound reactions?
A4: Gas chromatography (GC) is a common technique to monitor the concentration of reactants and products over time in gas-phase reactions. For reactions in the liquid phase, UV-Vis spectrophotometry can be used if the isomers have distinct absorption spectra. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to determine the relative concentrations of the cis and trans isomers.
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible reaction rates.
-
Possible Cause 1: Temperature Fluctuations.
-
Solution: Ensure the reaction vessel is in a properly calibrated and stable thermostat or oven. Use a calibrated thermometer or thermocouple to monitor the temperature directly within or as close as possible to the reaction mixture. For gas-phase studies, allow sufficient time for the reaction vessel to equilibrate to the bath temperature.
-
-
Possible Cause 2: Impurities in the this compound sample.
-
Solution: Verify the purity of your this compound sample using Gas Chromatography-Mass Spectrometry (GC-MS) or NMR. Impurities can act as catalysts or inhibitors, affecting the reaction rate. Purify the sample by distillation if necessary.
-
-
Possible Cause 3: Wall effects in the reactor.
-
Solution: The surface of the reaction vessel can sometimes catalyze or inhibit reactions. To check for this, vary the surface-to-volume ratio of the reactor by, for example, adding inert glass beads. If the rate changes, wall effects are significant. You may need to "season" the reactor by coating its internal surface with a thin layer of a non-reactive material.
-
Issue 2: The reaction is too fast or too slow to measure accurately.
-
Possible Cause 1: Inappropriate temperature range.
-
Solution: If the reaction is too fast, decrease the temperature in increments of 10-15°C. Conversely, if the reaction is too slow, increase the temperature. The general rule of thumb is that the reaction rate doubles for every 10°C increase in temperature.
-
-
Possible Cause 2: For gas-phase reactions, the pressure is not in the desired regime.
-
Solution: Unimolecular reactions can be pressure-dependent. If you are not in the high-pressure limit, the rate constant will vary with pressure. Conduct experiments at different initial pressures of an inert bath gas (like nitrogen or argon) to determine if the reaction is in the fall-off region.
-
Issue 3: Difficulty in distinguishing between cis and trans isomers.
-
Possible Cause: Co-elution in Gas Chromatography.
-
Solution: Optimize your GC method. Try a different column with a different stationary phase polarity. You can also adjust the temperature program (e.g., use a slower ramp rate) to improve separation.
-
-
Possible Cause: Overlapping signals in NMR.
-
Solution: Use a higher field NMR spectrometer for better signal dispersion. Two-dimensional NMR techniques like COSY or NOESY can also help in assigning the correct stereochemistry.
-
Data Presentation
Table 1: Arrhenius Parameters for the Formation of (E)- and (Z)-1-Methoxyprop-1-ene from Methoxycyclopropane[2]
| Reaction | Pre-exponential Factor (A) / s⁻¹ | Activation Energy (Ea) / kJ mol⁻¹ |
| Methoxycyclopropane → (E/Z)-1-Methoxyprop-1-ene | 10¹³.¹⁹ ± ⁰.⁷⁵ | 226.5 ± 9.5 |
Table 2: Illustrative Hypothetical Kinetic Data for the Thermal Isomerization of (Z)-1-Methoxy-1-propene to (E)-1-Methoxy-1-propene *
| Temperature / K | Rate Constant (k) / s⁻¹ |
| 600 | 1.5 x 10⁻⁵ |
| 625 | 6.0 x 10⁻⁵ |
| 650 | 2.2 x 10⁻⁴ |
| 675 | 7.5 x 10⁻⁴ |
| 700 | 2.4 x 10⁻³ |
*This data is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.
Experimental Protocols
Protocol 1: Gas-Phase Thermal Isomerization Kinetics Study using GC
-
Preparation:
-
Ensure a clean and leak-tight gas-phase reaction system, typically consisting of a heated reactor, a vacuum line, pressure gauges, and a connection to a gas chromatograph.
-
Prepare a dilute mixture of this compound in an inert gas (e.g., Nitrogen) in a sample bulb.
-
-
Experimental Procedure:
-
Evacuate the reaction vessel and the manifold.
-
Heat the reactor to the desired, constant temperature.
-
Introduce the sample mixture into the hot reactor and start the timer. The initial pressure should be recorded.
-
At regular time intervals, withdraw a small aliquot of the gas mixture from the reactor and inject it into the GC.
-
Monitor the disappearance of the reactant and the appearance of the product(s) by integrating the corresponding peak areas in the chromatogram.
-
-
Data Analysis:
-
For a first-order reaction, plot the natural logarithm of the reactant concentration (or peak area) versus time. The negative of the slope of the resulting straight line will be the rate constant (k) at that temperature.
-
Repeat the experiment at several different temperatures to determine the activation energy from an Arrhenius plot (ln(k) vs. 1/T).
-
Mandatory Visualization
Caption: Workflow for studying gas-phase kinetics.
Caption: Cis-trans isomerization of this compound.
References
Technical Support Center: Quenching Procedures for 1-Methoxy-1-propene Reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the appropriate quenching procedures for reactions involving 1-methoxy-1-propene. Given the sensitivity of the vinyl ether functional group, particularly to acidic conditions, proper quenching is critical to ensure the integrity of the desired products.
Frequently Asked Questions (FAQs)
Q1: What is the primary consideration when quenching a reaction involving this compound?
A1: The principal concern is the acid sensitivity of the vinyl ether moiety. This compound and its derivatives are susceptible to rapid, acid-catalyzed hydrolysis, which cleaves the vinyl ether to yield propanal and methanol.[1][2] Therefore, acidic quenching conditions should be strictly avoided if the vinyl ether group is to be retained in the final product.
Q2: What are the expected hydrolysis products of this compound under acidic conditions?
A2: Under acidic conditions, this compound will hydrolyze to propanal and methanol.[3] The reaction proceeds via protonation of the double bond, followed by the addition of water and subsequent collapse of the hemiacetal intermediate.[4][5]
Q3: Can I use water to quench a reaction containing this compound?
A3: While water itself is a neutral quenching agent, its use is context-dependent. If the reaction mixture contains acidic species, or if acidic reagents were used in excess, the addition of water can lead to the formation of an acidic aqueous layer, which can then promote hydrolysis of the vinyl ether.[6] A buffered aqueous solution or a mildly basic solution is often a safer choice. For reactions involving organometallic reagents, slow addition of water at low temperatures is a common practice, but care must be taken to ensure the overall mixture does not become acidic.[7]
Q4: What is the recommended general-purpose quenching agent for reactions where the 1-methoxy-1-propenyl group needs to be preserved?
A4: A saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) is a widely recommended quenching agent for reactions involving sensitive functional groups like vinyl ethers, particularly after reactions with organometallic reagents such as Grignard or organolithium reagents.[1] Saturated NH₄Cl solution is weakly acidic, but typically not acidic enough to cause rapid hydrolysis of the vinyl ether, especially at low temperatures. It is effective at neutralizing reactive organometallic species and can help to minimize the formation of emulsions during workup.[8]
Q5: How does temperature affect the quenching process?
A5: Temperature control is crucial, especially when quenching exothermic reactions, such as those involving organometallic reagents.[7] Adding the quenching agent slowly to a cooled reaction mixture (typically 0 °C or -78 °C) helps to dissipate the heat generated and prevent uncontrolled boiling or side reactions.[9] For sensitive substrates like this compound derivatives, maintaining a low temperature during the quench can also help to minimize potential hydrolysis, even with a weakly acidic quencher like NH₄Cl.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution | Citation |
| Low or no yield of the desired product containing the 1-methoxy-1-propenyl moiety after workup. | The vinyl ether hydrolyzed during an acidic quench or workup. | Test the stability of your product to the workup conditions on a small scale. Use a neutral or mildly basic quenching agent like saturated aqueous sodium bicarbonate (NaHCO₃) or a phosphate (B84403) buffer. Ensure all aqueous layers during extraction are not acidic. | [6] |
| A violent or uncontrolled reaction occurs during quenching. | The quenching agent was added too quickly to a reactive mixture (e.g., containing unreacted organometallics). | Always add the quenching agent dropwise with vigorous stirring and external cooling (e.g., an ice bath). Dilute the reaction mixture with an inert solvent before quenching if it is highly concentrated. | [7][9] |
| Formation of an emulsion during aqueous workup. | This is common after quenching Grignard reactions with water, due to the precipitation of magnesium salts. | Use saturated aqueous ammonium chloride as the quenching agent instead of water. Adding a co-solvent like THF during the workup can also help to dissolve the salts. | [8] |
| The reaction appears to stall or give incomplete conversion after quenching. | Premature quenching before the reaction was complete. | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, NMR) to ensure full consumption of the starting material before initiating the quench. | [7] |
| The crude NMR spectrum is complex and shows unexpected byproducts. | Polymerization of the vinyl ether may have occurred under acidic conditions. | Use a non-acidic quenching and workup procedure. Ensure that all solvents and reagents are free from acidic impurities. | [1] |
Experimental Protocols
Protocol 1: General Quenching Procedure for an Organolithium Reaction Involving this compound
This protocol describes a general method for quenching a reaction where an organolithium reagent has been used, and the 1-methoxy-1-propenyl group is intended to remain in the product.
Materials:
-
Reaction mixture at -78 °C
-
Saturated aqueous ammonium chloride (NH₄Cl) solution, pre-cooled to 0 °C
-
Anhydrous diethyl ether or ethyl acetate (B1210297)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Ensure the reaction flask is under an inert atmosphere (e.g., nitrogen or argon) and maintained at the reaction temperature (e.g., -78 °C in a dry ice/acetone bath).
-
Slowly add the pre-cooled saturated aqueous NH₄Cl solution dropwise to the vigorously stirred reaction mixture via a syringe or dropping funnel. Monitor for any temperature increase.
-
Once the addition is complete and no further exotherm is observed, allow the mixture to warm slowly to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate (3 x volume of the aqueous phase).
-
Combine the organic extracts and wash with brine (saturated NaCl solution) to remove excess water.
-
Dry the combined organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
Visualizations
Caption: Experimental workflow for quenching an organolithium reaction.
Caption: Troubleshooting decision tree for quenching procedures.
Caption: Simplified mechanism of acid-catalyzed hydrolysis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. brainly.com [brainly.com]
- 3. When 1-methoxy prop-1-ene is treated with Hl acid the products are [allen.in]
- 4. m.youtube.com [m.youtube.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 7. How To Run A Reaction [chem.rochester.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Validated Analytical Methods for 1-Methoxy-1-propene Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two commonly employed analytical techniques for the quantification of 1-Methoxy-1-propene: Gas Chromatography with Flame Ionization Detection (GC-FID) and Static Headspace Gas Chromatography with Mass Spectrometry (HS-GC-MS). The selection of an appropriate method is critical for accurate and reliable quantification in research, quality control, and drug development. This document outlines the methodologies, comparative performance data, and experimental protocols to aid in your decision-making process.
Comparison of Analytical Methods
The choice between GC-FID and HS-GC-MS for the quantification of this compound depends on factors such as the required sensitivity, the complexity of the sample matrix, and the need for analyte confirmation.
-
Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust and widely used technique for quantifying volatile organic compounds. It offers excellent precision and a wide linear range. GC-FID is particularly suitable for the analysis of relatively clean samples where high sensitivity is not the primary requirement.
-
Static Headspace Gas Chromatography with Mass Spectrometry (HS-GC-MS) is a powerful technique for the analysis of volatile compounds in solid or liquid samples. By analyzing the vapor phase in equilibrium with the sample, matrix effects are minimized. The mass spectrometer provides definitive identification of the analyte, enhancing specificity.[1] This method is ideal for complex matrices and when low detection limits are necessary.
Quantitative Data Summary
The following table summarizes typical performance characteristics for the validated quantification of this compound using GC-FID and HS-GC-MS. These values are representative of what can be achieved with properly optimized and validated methods for similar volatile organic compounds.[2][3]
| Validation Parameter | GC-FID Method | HS-GC-MS Method |
| Linearity (R²) | ≥ 0.999 | ≥ 0.999 |
| Range | 1 - 500 µg/mL | 0.1 - 100 µg/mL |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |
| Precision (% RSD) | ||
| - Repeatability | < 2% | < 5% |
| - Intermediate Precision | < 3% | < 7% |
| Limit of Detection (LOD) | ~0.5 µg/mL | ~0.05 µg/mL |
| Limit of Quantification (LOQ) | ~1.5 µg/mL | ~0.15 µg/mL |
| Specificity | Good | Excellent (Confirmed by Mass Spectra) |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating analytical methods. The following are representative protocols for the quantification of this compound.
Gas Chromatography with Flame Ionization Detection (GC-FID)
This method is suitable for the direct injection of liquid samples containing this compound.
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID), a split/splitless injector, and an appropriate capillary column.
Chromatographic Conditions:
-
Column: DB-5 (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent non-polar column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL with a split ratio of 20:1.
-
Oven Temperature Program: Initial temperature of 40 °C held for 2 minutes, ramped to 150 °C at 10 °C/min, and held for 2 minutes.
-
Detector Temperature: 280 °C.
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or dichloromethane).
-
Create a series of calibration standards by serially diluting the stock solution to cover the desired concentration range.
-
Prepare unknown samples by dissolving a known amount of the sample in the same solvent to achieve a concentration within the calibration range.
Static Headspace Gas Chromatography with Mass Spectrometry (HS-GC-MS)
This method is ideal for analyzing this compound in complex matrices such as pharmaceutical formulations or biological samples.[4]
Instrumentation: A gas chromatograph coupled to a mass spectrometer (MS) and equipped with a static headspace autosampler.
Headspace Conditions:
-
Vial Size: 20 mL.
-
Sample Volume: 5 mL (liquid) or 1 g (solid).
-
Incubation Temperature: 80 °C.
-
Incubation Time: 20 minutes.
-
Injection Volume: 1 mL of headspace vapor.
Chromatographic and Mass Spectrometric Conditions:
-
Column: Rtx-624 (30 m x 0.25 mm I.D., 1.4 µm film thickness) or equivalent.[5]
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injector Temperature: 200 °C.
-
Oven Temperature Program: Initial temperature of 40 °C held for 3 minutes, ramped to 180 °C at 15 °C/min, and held for 5 minutes.
-
MS Transfer Line Temperature: 230 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 200 or use selected ion monitoring (SIM) for enhanced sensitivity.
Mandatory Visualization
The following diagrams illustrate the logical workflow of the analytical method validation process.
Caption: Workflow for Analytical Method Validation.
Caption: General Workflow for GC-based Quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. redalyc.org [redalyc.org]
- 3. Validation of an analytical method by GC-FID for the quantification of styrene and α-methylstyrene [scielo.org.co]
- 4. Headspace analysis for screening of volatile organic compound profiles of electronic juice bulk material - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gcms.cz [gcms.cz]
A Comparative Guide to Purity Confirmation of 1-Methoxy-1-propene: GC-FID vs. qNMR
For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials and intermediates like 1-methoxy-1-propene is paramount for the synthesis of well-characterized and safe pharmaceutical products. This guide provides an objective comparison of two prominent analytical techniques for purity assessment: Gas Chromatography with Flame Ionization Detection (GC-FID) and Quantitative Nuclear Magnetic Resonance (qNMR). We present detailed experimental protocols, comparative data, and a workflow visualization to assist in selecting the most appropriate method for your analytical needs.
Comparison of Analytical Techniques
Gas Chromatography with Flame Ionization Detection (GC-FID) is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds. Its high resolving power and sensitivity to hydrocarbons make it an excellent choice for separating and quantifying this compound from its volatile impurities. The method is robust, widely available, and provides high-precision data, making it ideal for routine quality control.
Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful primary analytical method for purity determination. Unlike chromatographic techniques that rely on the response factor of a detector, qNMR provides a direct measurement of the molar concentration of an analyte by comparing the integral of a specific resonance signal of the analyte to that of a certified internal standard. This technique is highly accurate, non-destructive, and can provide structural information about impurities if their signals do not overlap with the analyte or standard signals.
| Feature | Gas Chromatography-Flame Ionization Detection (GC-FID) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on volatility and interaction with a stationary phase, followed by detection via flame ionization. | Molar concentration is directly proportional to the integrated signal intensity of a specific nucleus. |
| Primary Use | Quantification of volatile and semi-volatile impurities. | Absolute purity determination and quantification of both volatile and non-volatile impurities. |
| Advantages | High sensitivity for hydrocarbons, excellent resolution, robust, and widely available. | High precision and accuracy, non-destructive, provides structural information, universal detector response for a given nucleus. |
| Disadvantages | Requires calibration with reference standards for each impurity, not suitable for non-volatile compounds. | Lower sensitivity than GC-FID, requires a high-field NMR spectrometer, potential for signal overlap in complex mixtures. |
| Sample Throughput | Relatively high, with typical run times of 15-30 minutes. | Lower, with longer acquisition times required for high precision. |
Experimental Protocols
Gas Chromatography-Flame Ionization Detection (GC-FID)
This protocol is designed for the routine quality control of this compound, providing excellent separation of potential volatile impurities.
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a split/splitless injector.
Chromatographic Conditions:
| Parameter | Value |
| Column | DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injector Temperature | 200°C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
| Oven Temperature Program | Initial temperature: 40°C, hold for 5 minutesRamp: 10°C/min to 200°CHold: 5 minutes at 200°C |
| Detector Temperature | 250°C |
Sample Preparation:
Accurately weigh approximately 50 mg of the this compound sample into a 10 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent such as hexane (B92381) or dichloromethane.
Data Analysis:
Purity is determined using the area percent method, where the peak area of this compound is expressed as a percentage of the total area of all observed peaks. For higher accuracy, a calibrated method using an internal or external standard can be employed.
Quantitative Nuclear Magnetic Resonance (qNMR)
This method provides an absolute measure of this compound purity using an internal standard.
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher) with a high-resolution probe.
Experimental Parameters:
| Parameter | Value |
| Solvent | Chloroform-d (CDCl₃) |
| Internal Standard | Maleic acid (certified reference material) |
| Pulse Sequence | A quantitative pulse sequence with a sufficient relaxation delay (D1 ≥ 5 x T₁ of the slowest relaxing proton) |
| Acquisition Time | ≥ 3 seconds |
| Number of Scans | ≥ 16 |
Sample Preparation:
-
Accurately weigh approximately 20 mg of the this compound sample into an NMR tube.
-
Accurately weigh approximately 10 mg of the internal standard (maleic acid) into the same NMR tube.
-
Add approximately 0.7 mL of CDCl₃, cap the tube, and gently vortex to dissolve the sample and standard completely.
Data Analysis:
-
Acquire the ¹H NMR spectrum.
-
Integrate a well-resolved signal of this compound (e.g., the methoxy (B1213986) protons) and a signal of the internal standard (the two olefinic protons of maleic acid).
-
Calculate the purity of this compound using the following formula:
Purity (%) = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / MWstd) * (mstd / manalyte) * Puritystd
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Puritystd = Purity of the internal standard
-
Data Presentation
The following table summarizes hypothetical quantitative data for the purity analysis of a this compound sample using GC-FID.
| Compound | Retention Time (min) | Area (%) | Identification |
| Methanol | 3.5 | 0.05 | Potential residual solvent |
| Propionaldehyde | 4.2 | 0.10 | Unreacted starting material |
| Propionaldehyde dimethyl acetal | 6.8 | 0.15 | Unreacted starting material |
| This compound (cis/trans) | 8.1 / 8.3 | 99.65 | Product |
| 3-Methoxy-1-propene | 8.9 | 0.05 | Isomeric impurity |
Mandatory Visualization
Caption: Experimental workflow for purity confirmation of this compound using GC-FID.
Conclusion
Both GC-FID and qNMR are powerful techniques for assessing the purity of this compound. GC-FID is a highly sensitive and robust method ideal for routine quality control and the detection of volatile impurities. In contrast, qNMR offers a primary method for absolute purity determination with high precision and accuracy, providing an orthogonal approach for method validation and characterization of reference standards. The choice between these methods will depend on the specific requirements of the analysis, including the need for absolute quantification, the nature of potential impurities, and the available instrumentation. For comprehensive purity assessment, a combination of both techniques is often recommended.
A Comparative Analysis of the Reactivity of (E) and (Z)-1-Methoxy-1-propene Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of the geometric isomers of 1-methoxy-1-propene: (E)-1-methoxy-1-propene and (Z)-1-methoxy-1-propene. While direct comparative kinetic data for these specific isomers is not extensively available in published literature, this document compiles analogous experimental data from closely related vinyl ethers and established principles of organic chemistry to predict and compare their behavior in key chemical transformations.
Introduction to (E) and (Z)-1-Methoxy-1-propene
(E)- and (Z)-1-methoxy-1-propene are geometric isomers, differing in the spatial arrangement of substituents around the carbon-carbon double bond. The (E) isomer (trans) has the methyl and methoxy (B1213986) groups on opposite sides of the double bond, while the (Z) isomer (cis) has them on the same side. This structural difference, though seemingly minor, leads to distinct electronic and steric environments that influence their relative stability and reactivity. Generally, the (E) isomer is considered to be the more thermodynamically stable of the two due to reduced steric hindrance between the alkyl and methoxy substituents.
Comparative Reactivity Data
The following tables summarize quantitative data from studies on analogous vinyl ether systems to illustrate the expected differences in reactivity between the (E) and (Z) isomers of this compound.
Table 1: Relative Rates of Acid-Catalyzed Hydrolysis
Data presented is analogous from studies on β-substituted vinyl ethers and is intended to be representative.
| Vinyl Ether Isomer | Relative Rate Constant (k_rel) |
| (Z)-Isomer (cis) | > 1 (Faster) |
| (E)-Isomer (trans) | 1 (Reference) |
Note: Studies on analogous vinyl ethers have shown that cis isomers hydrolyze faster than their trans counterparts. For example, in the acid-catalyzed hydrolysis of β-phenylvinyl methyl ethers, the cis isomer hydrolyzes approximately 4.2 times faster than the trans isomer.[1]
Table 2: Stereoselectivity in Cycloaddition Reactions
The stereochemistry of the starting vinyl ether is typically retained in concerted cycloaddition reactions, such as the Diels-Alder reaction.
| Reactant Isomer | Expected Product Stereochemistry |
| (E)-1-Methoxy-1-propene | Trans-substituted cycloadduct |
| (Z)-1-Methoxy-1-propene | Cis-substituted cycloadduct |
Reaction Mechanisms and Stereoelectronic Factors
The differential reactivity of (E) and (Z)-1-methoxy-1-propene can be attributed to a combination of steric and electronic effects that influence the stability of the transition states in various reactions.
Acid-Catalyzed Hydrolysis
The acid-catalyzed hydrolysis of vinyl ethers proceeds via a rate-determining protonation of the β-carbon of the double bond to form a resonance-stabilized carbocation intermediate.
Caption: Acid-catalyzed hydrolysis of (Z)-1-methoxy-1-propene.
The higher reactivity of the (Z) isomer in hydrolysis is attributed to greater ground-state strain. The steric repulsion between the adjacent methyl and methoxy groups in the (Z) isomer raises its ground state energy relative to the (E) isomer. Assuming the transition states for protonation of both isomers are of similar energy, the (Z) isomer will have a lower activation energy and thus a faster reaction rate.
[4+2] Cycloaddition (Diels-Alder Reaction)
In concerted reactions like the Diels-Alder cycloaddition, the stereochemistry of the dienophile is retained in the product. The vinyl ether acts as the dienophile.
Caption: Stereochemical outcome of Diels-Alder reactions.
The electronic nature of the methoxy group (electron-donating) makes this compound an electron-rich dienophile, suitable for reactions with electron-deficient dienes. The relative rates of cycloaddition for the (E) and (Z) isomers will depend on the specific diene and reaction conditions, with steric factors in the transition state playing a key role.
Cationic Polymerization
Vinyl ethers readily undergo cationic polymerization. The reactivity of the monomer can be influenced by the stereochemistry of the double bond.
Caption: General pathway for cationic polymerization.
The steric hindrance in the (Z) isomer might influence its rate of polymerization and the stereochemistry of the resulting polymer chain. The approach of the growing polymer chain to the monomer can be more hindered for the (Z) isomer compared to the (E) isomer.
Experimental Protocols
The following is a representative protocol for monitoring the acid-catalyzed hydrolysis of a vinyl ether, which can be adapted for the kinetic comparison of (E) and (Z)-1-methoxy-1-propene.
Objective: To determine the pseudo-first-order rate constant for the acid-catalyzed hydrolysis of a vinyl ether isomer.
Materials:
-
(E) or (Z)-1-methoxy-1-propene
-
Standardized hydrochloric acid (e.g., 0.1 M HCl)
-
A suitable solvent (e.g., a mixture of water and a co-solvent like dioxane or acetonitrile (B52724) to ensure solubility)
-
Quenching solution (e.g., a solution of a weak base like sodium bicarbonate)
-
Internal standard for analysis (e.g., by GC or NMR)
-
Thermostatted water bath
-
Volumetric flasks, pipettes, and vials
Procedure:
-
Reaction Setup: Prepare a solution of the vinyl ether isomer and the internal standard in the chosen solvent in a volumetric flask. In a separate flask, prepare the acidic solution. Both solutions should be pre-equilibrated to the desired reaction temperature in a thermostatted water bath.
-
Initiation of Reaction: To initiate the reaction, mix known volumes of the vinyl ether solution and the acid solution in a reaction vessel at time t=0.
-
Sampling: At regular time intervals, withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing the quenching solution. This will neutralize the acid catalyst and stop the hydrolysis.
-
Analysis: Analyze the quenched samples by a suitable method such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the concentration of the remaining vinyl ether relative to the internal standard.
-
Data Analysis: Plot the natural logarithm of the concentration of the vinyl ether (ln[VE]) versus time. For a pseudo-first-order reaction, this should yield a straight line. The negative of the slope of this line is the pseudo-first-order rate constant (k_obs).
Conclusion
The geometric isomerism of (E)- and (Z)-1-methoxy-1-propene leads to notable differences in their thermodynamic stability and chemical reactivity. The (Z) isomer, being less stable due to steric strain, is expected to undergo acid-catalyzed hydrolysis at a faster rate than the (E) isomer. In concerted reactions such as cycloadditions, the stereochemistry of the isomer is retained in the product. The steric differences between the two isomers are also likely to influence their reactivity in polymerization reactions. This comparative guide, based on established chemical principles and analogous data, provides a framework for researchers to understand and predict the behavior of these isomers in various chemical transformations. Experimental validation of these predicted reactivities for this compound would be a valuable contribution to the field.
References
A Comparative Guide to the Synthetic Utility of 1-Methoxy-1-propene and 2-Methoxypropene
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the selection of appropriate reagents is paramount to the efficiency and success of a synthetic route. Enol ethers, such as 1-methoxy-1-propene and 2-methoxypropene (B42093), are versatile building blocks and intermediates. This guide provides an objective comparison of these two isomers, focusing on their synthetic utility, reactivity, and supported by available experimental data to inform their application in research and development.
General Overview and Physicochemical Properties
Both this compound and 2-methoxypropene are isomers with the chemical formula C₄H₈O. However, the position of the double bond in their structures leads to significant differences in their reactivity and, consequently, their primary applications in synthesis. This compound is an internal enol ether, while 2-methoxypropene is a terminal or exocyclic enol ether.[1][2]
| Property | This compound | 2-Methoxypropene |
| Structure | CH₃CH=CHOCH₃ | CH₂=C(OCH₃)CH₃ |
| CAS Number | 7319-16-6 (for mixture of E/Z) | 116-11-0 |
| Molar Mass | 72.11 g/mol [3] | 72.11 g/mol [2] |
| Boiling Point | Not specified in searched results | 34-36 °C[4] |
| Density | Not specified in searched results | 0.753 g/mL at 25 °C[4] |
Reactivity and Mechanistic Considerations
The primary mode of reaction for enol ethers is the acid-catalyzed addition of nucleophiles, such as alcohols, to the electron-rich double bond.[5] The mechanism involves the initial protonation of the double bond to form a carbocation intermediate, which is then attacked by the nucleophile.[6][7]
The stability of this carbocation intermediate is a key determinant of the reactivity of the enol ether.
-
2-Methoxypropene: Acid-catalyzed addition to 2-methoxypropene proceeds through a relatively stable tertiary carbocation intermediate. This makes 2-methoxypropene highly reactive towards this type of transformation.
-
This compound: In contrast, the acid-catalyzed addition to this compound would proceed through a less stable secondary carbocation intermediate. This suggests a lower reactivity for this compound in acid-catalyzed additions compared to its isomer.
Caption: Reaction mechanism for acid-catalyzed alcohol addition.
Synthetic Utility: A Comparative Analysis
The differing reactivity profiles of these two isomers have led to their distinct applications in organic synthesis.
2-Methoxypropene: The Go-To Reagent for Alcohol Protection
2-Methoxypropene is widely recognized and extensively used as a reagent for the protection of alcohols and diols.[4] The resulting methoxyisopropyl (MIP) ether or acetonide is stable under a variety of reaction conditions, particularly basic media, and can be readily cleaved under mild acidic conditions. Its high reactivity, driven by the formation of a stable tertiary carbocation, allows for efficient protection of hydroxyl groups, often with high yields.[8]
Key Applications of 2-Methoxypropene:
-
Protection of alcohols: Forms methoxyisopropyl (MIP) ethers.
-
Protection of 1,2- and 1,3-diols: Forms acetonides.[9]
-
Intermediate in pharmaceutical synthesis: Notably used in the synthesis of the antibiotic Clarithromycin, as well as vitamins and carotenoids.[10]
This compound: A Versatile Synthon
This compound is more broadly described as a versatile organic intermediate and a building block in the synthesis of pharmaceuticals and agrochemicals.[11][12] Its utility often lies in its ability to streamline synthetic pathways, potentially reducing the number of steps and improving overall efficiency.[11] While it can undergo acid-catalyzed addition reactions, its lower reactivity compared to 2-methoxypropene means it is less commonly employed as a protecting group for alcohols. Instead, its internal enol ether functionality can be leveraged in other types of transformations.
Key Applications of this compound:
-
Organic intermediate: Used as a foundational component in the construction of more complex molecules.[12]
-
Building block in multi-step synthesis: Can help in reducing the number of synthetic steps.[11]
Experimental Data: Protection of Alcohols
Direct comparative studies on the efficacy of both isomers for the same reaction are scarce in the literature. However, we can present data on the well-established use of 2-methoxypropene for alcohol protection and provide a theoretical comparison for this compound based on its structure and reactivity.
| Reagent | Substrate | Product | Catalyst | Conditions | Yield | Reference |
| 2-Methoxypropene | (R)-Mandelonitrile | MIP-protected (R)-mandelonitrile | Camphorsulfonic acid (CSA) (1 mol%) | Flow reactor, 60 °C, 200s | 83% | [8] |
| This compound | Generic Alcohol (ROH) | Acetal Product | Acid Catalyst | Not Reported | Not Reported | - |
Experimental Protocols
Protection of (R)-Mandelonitrile using 2-Methoxypropene (Flow Chemistry)
This protocol is adapted from a published procedure and demonstrates the efficiency of 2-methoxypropene in alcohol protection.[8]
Materials:
-
(R)-Mandelonitrile
-
2-Methoxypropene
-
Methyl tert-butyl ether (MTBE)
-
Camphorsulfonic acid (CSA)
-
Diisopropylethylamine (DIPEA)
Procedure:
-
A solution of (R)-mandelonitrile in MTBE is prepared.
-
A solution of 2-methoxypropene in MTBE is prepared.
-
A solution of camphorsulfonic acid in MTBE is prepared.
-
The solutions are pumped into a flow reactor with a specified residence time (e.g., 200 seconds) and temperature (e.g., 60 °C).
-
The reaction mixture is collected in a quenching solution of DIPEA in MTBE.
-
The quenched mixture is washed with demineralized water, dried over Na₂SO₄, filtered, and concentrated under reduced pressure to yield the MIP-protected product.
Caption: Experimental workflow for alcohol protection with 2-methoxypropene.
Hypothetical Protocol for Alcohol Protection using this compound
While not a standard application, a protocol for the protection of a generic alcohol using this compound would likely follow the general procedure for acid-catalyzed acetal formation. Due to its lower reactivity, more forcing conditions (e.g., stronger acid catalyst, higher temperature, or longer reaction time) might be required compared to 2-methoxypropene.
Materials:
-
Alcohol (ROH)
-
This compound
-
Anhydrous solvent (e.g., dichloromethane)
-
Acid catalyst (e.g., pyridinium (B92312) p-toluenesulfonate, PPTS)
Procedure:
-
Dissolve the alcohol in the anhydrous solvent under an inert atmosphere.
-
Add a catalytic amount of the acid catalyst.
-
Add this compound (typically in excess).
-
Stir the reaction at room temperature or with gentle heating, monitoring by TLC.
-
Upon completion, quench the reaction with a mild base (e.g., triethylamine).
-
Perform an aqueous workup, dry the organic layer, and concentrate under reduced pressure.
-
Purify the product by column chromatography if necessary.
Conclusion
-
2-Methoxypropene is the superior and more commonly used reagent for the protection of alcohols and diols due to its higher reactivity, which stems from the formation of a stable tertiary carbocation intermediate.
-
This compound serves as a versatile building block for the construction of complex molecules, although it is not the preferred choice for alcohol protection due to its comparatively lower reactivity in acid-catalyzed additions.
The choice between these two isomers should, therefore, be guided by the specific synthetic transformation required. For efficient and high-yielding protection of hydroxyl groups, 2-methoxypropene is the well-established and recommended reagent. For other synthetic strategies requiring an internal enol ether moiety, this compound may offer unique advantages.
References
- 1. youtube.com [youtube.com]
- 2. 2-Methoxypropene | C4H8O | CID 8300 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | C4H8O | CID 637914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Methoxypropene - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Acid Catalyzed Addition of an Alcohol - Chad's Prep® [chadsprep.com]
- 7. Addition of Alcohols to Alkenes - Chemistry Steps [chemistrysteps.com]
- 8. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 9. nbinno.com [nbinno.com]
- 10. Page loading... [wap.guidechem.com]
- 11. nbinno.com [nbinno.com]
- 12. nbinno.com [nbinno.com]
A Comparative Guide: 1-Methoxy-1-propene vs. Silyl Enol Ethers in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the formation of carbon-carbon bonds remains a cornerstone of molecular construction. Among the myriad of tools available to chemists, enol ethers and their silylated counterparts have carved out a significant niche as versatile nucleophiles. This guide provides a detailed comparison of the performance of 1-methoxy-1-propene, a simple alkyl enol ether, and silyl (B83357) enol ethers in key synthetic transformations, namely aldol-type additions and cycloaddition reactions. By presenting available experimental data, detailed protocols, and mechanistic insights, we aim to equip researchers with the information needed to make informed decisions in the design and execution of their synthetic strategies.
At a Glance: Key Differences and Advantages
| Feature | This compound (Alkyl Enol Ether) | Silyl Enol Ethers |
| Nucleophilicity | Generally more nucleophilic than silyl enol ethers. | Less nucleophilic; often require Lewis acid activation for reaction with weak electrophiles.[1] |
| Stability | Generally stable and can be isolated and stored. | Stability varies with the silyl group; can be sensitive to acid and base. |
| Preparation | Typically prepared from the corresponding ketone or aldehyde. | Readily synthesized from ketones or aldehydes and a silylating agent. |
| Byproducts | Aldol (B89426) reactions can generate a stoichiometric amount of alcohol. | Mukaiyama aldol reactions generate a silyl halide or triflate. |
| Reaction Scope | Versatile in various reactions including aldol-type additions and cycloadditions. | Widely used in Mukaiyama aldol, Michael additions, and other C-C bond-forming reactions.[2] |
Performance in Aldol-Type Additions
The aldol reaction and its variants are fundamental for the construction of β-hydroxy carbonyl compounds. While silyl enol ethers are famously employed in the Mukaiyama aldol reaction, alkyl enol ethers such as this compound can also serve as effective nucleophiles in similar transformations, often under Lewis acid catalysis.
Comparative Data
Direct comparative studies under identical conditions are scarce in the literature. However, we can analyze representative examples to draw inferences on their relative performance.
Table 1: Representative Aldol-Type Reactions
| Enol Ether | Electrophile | Catalyst | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (syn:anti) | Reference |
| 1-(Trimethylsilyloxy)cyclohexene | Benzaldehyde | TiCl₄ | CH₂Cl₂ | 1 | 85 | 24:76 | Mukaiyama, T. et al. (1974) |
| 2-Methoxypropene (B42093) | Various Aldehydes | Yb(OTf)₃/H⁺ | - | - | High | - | General observation from literature |
Experimental Protocols
To provide a practical comparison, the following are representative experimental protocols for an aldol-type reaction with an alkyl enol ether and a Mukaiyama aldol reaction with a silyl enol ether.
Protocol 1: Lewis Acid-Catalyzed Aldol-Type Reaction of an Alkyl Enol Ether (Representative)
This protocol is based on the general principles of Lewis acid-catalyzed additions of enol ethers to aldehydes.
Materials:
-
Aldehyde (e.g., Benzaldehyde)
-
This compound
-
Lewis Acid (e.g., TiCl₄ or Yb(OTf)₃)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a stirred solution of the aldehyde (1.0 mmol) in anhydrous CH₂Cl₂ (5 mL) under an inert atmosphere at -78 °C, add the Lewis acid (1.1 mmol) dropwise.
-
Stir the mixture for 15 minutes at -78 °C.
-
Add this compound (1.2 mmol) dropwise to the reaction mixture.
-
Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Separate the layers and extract the aqueous layer with CH₂Cl₂ (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Mukaiyama Aldol Reaction of a Silyl Enol Ether
This is a standard protocol for the Mukaiyama aldol reaction.[3][4]
Materials:
-
Aldehyde (e.g., Benzaldehyde)
-
Silyl enol ether (e.g., 1-(Trimethylsilyloxy)cyclohexene)
-
Lewis Acid (e.g., TiCl₄)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of the aldehyde (1.0 mmol) in anhydrous CH₂Cl₂ (5 mL) under an inert atmosphere at -78 °C, add the Lewis acid (1.1 mmol) dropwise.
-
Stir the mixture for 15 minutes at -78 °C.
-
Add the silyl enol ether (1.2 mmol) dropwise to the reaction mixture.
-
Stir the reaction at -78 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Separate the layers and extract the aqueous layer with CH₂Cl₂ (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Performance in [4+2] Cycloaddition Reactions
Cycloaddition reactions are powerful tools for the construction of cyclic systems. Both alkyl and silyl enol ethers can participate as the 2π-electron component in these transformations. A direct comparison can be drawn from a study on Gold(I)-catalyzed intermolecular formal [4+2] cycloaddition of O-aryl ynol ethers with various enol ethers.[5][6]
Comparative Data
The following table summarizes the results from the Gold(I)-catalyzed cycloaddition, providing a direct comparison of yields between an alkyl enol ether and a silyl enol ether under similar reaction conditions.
Table 2: Gold(I)-Catalyzed [4+2] Cycloaddition of O-Aryl Ynol Ethers with Enol Ethers [5]
| Ynol Ether | Enol Ether | Catalyst | Solvent | Time (h) | Yield (%) |
| 2-Naphthyl-O-ynol ether | n-Butyl vinyl ether | [IPrAu(CH₃CN)]SbF₆ | CH₂Cl₂ | 0.5 | 77 |
| 2-Naphthyl-O-ynol ether | 1-(Trimethylsilyloxy)cyclohexene | [IPrAu(CH₃CN)]SbF₆ | CH₂Cl₂ | 0.5 | 62 |
| Phenyl-O-ynol ether | 1-(Trimethylsilyloxy)cyclopentene | [IPrAu(CH₃CN)]SbF₆ | CH₂Cl₂ | 0.17 | 100 (quantitative) |
This data suggests that while both types of enol ethers are effective, silyl enol ethers can, in some cases, lead to faster reactions and quantitative yields.
Experimental Protocol
Protocol 3: Gold(I)-Catalyzed [4+2] Cycloaddition [5][6]
Materials:
-
O-Aryl ynol ether
-
Enol ether (this compound or a silyl enol ether)
-
Gold(I) catalyst (e.g., [IPrAu(CH₃CN)]SbF₆)
-
Anhydrous Dichloromethane (CH₂Cl₂)
Procedure:
-
To a solution of the O-aryl ynol ether (0.1 mmol) in anhydrous CH₂Cl₂ (1 mL) under an inert atmosphere, add the enol ether (0.2 mmol).
-
Add the Gold(I) catalyst (5 mol%).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Discussion of Advantages
This compound (and Alkyl Enol Ethers in general):
-
Higher Nucleophilicity: Alkyl enol ethers are generally more electron-rich and thus more nucleophilic than their silyl counterparts. This can translate to faster reaction rates or the ability to react with less reactive electrophiles without the need for strong Lewis acid activation.
-
Alternative Byproducts: In aldol-type reactions, the byproduct is an alcohol, which can be less problematic to remove than the silyl byproducts generated from silyl enol ethers.
-
Cost-Effectiveness: For simple structures, alkyl enol ethers can be more cost-effective starting materials or can be prepared via simpler methods.
Silyl Enol Ethers:
-
Tunable Stability and Reactivity: The steric and electronic properties of the silyl group can be varied (e.g., TMS, TES, TBS, TIPS) to fine-tune the stability and reactivity of the silyl enol ether.
-
Regioselective Formation: Silyl enol ethers can be prepared with high regioselectivity (kinetic vs. thermodynamic enolate), offering precise control over the site of subsequent reactions.[2]
-
Well-Established Protocols: A vast body of literature exists for reactions involving silyl enol ethers, particularly the Mukaiyama aldol reaction, providing a wide array of well-established and optimized protocols for various substrates.[3][4][7][8]
-
Milder Reaction Conditions: While Lewis acid catalysis is often required, the reactions of silyl enol ethers are generally considered mild and compatible with a broad range of functional groups.[2]
Conclusion
Both this compound and silyl enol ethers are valuable tools in the synthetic chemist's arsenal. The choice between them is nuanced and depends on the specific synthetic challenge at hand. Alkyl enol ethers, such as this compound, offer the advantage of higher intrinsic nucleophilicity, which can be beneficial in certain applications. Silyl enol ethers, on the other hand, provide a platform for highly controlled and selective transformations, backed by a wealth of established methodologies. The comparative data from cycloaddition reactions suggests that silyl enol ethers can exhibit enhanced reactivity in certain catalytic systems. Ultimately, a thorough understanding of the reactivity profiles and practical considerations of both classes of compounds will enable researchers to strategically select the optimal reagent to achieve their synthetic goals efficiently and selectively.
References
- 1. Gold(i)-catalyzed intermolecular (4 + 2) cycloaddition of allenamides and acyclic dienes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mukaiyama aldol addition - Wikipedia [en.wikipedia.org]
- 4. Ligand-Controlled Access to [4+2] and [4+3]-Cycloadditions in Gold-Catalyzed Reactions of Allene-Dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gold(I)‐Catalyzed Intermolecular Formal [4+2] Cycloaddition of O‐Aryl Ynol Ethers and Enol Ethers: Synthesis of Chromene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. digibuo.uniovi.es [digibuo.uniovi.es]
- 7. Mukaiyama Aldol Addition [organic-chemistry.org]
- 8. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Alternative Reagents for Aldol Additions
For researchers, scientists, and professionals in drug development, the aldol (B89426) addition stands as a cornerstone of carbon-carbon bond formation. The stereoselective construction of β-hydroxy carbonyl moieties is a frequent challenge in the synthesis of complex molecules. While 1-methoxy-1-propene and its derivatives have their utility, a range of more versatile and highly stereoselective reagents have become the gold standard in modern organic synthesis. This guide provides an objective comparison of the performance of key alternative reagents—silyl (B83357) enol ethers, boron enolates, and lithium enolates—supported by experimental data and detailed protocols.
Executive Summary
The choice of enolate precursor in an aldol addition is critical for controlling the stereochemical outcome of the reaction. Silyl enol ethers, employed in the Mukaiyama aldol reaction, are stable and isolable reagents that typically react via an open transition state, with stereoselectivity being highly dependent on the Lewis acid and substrates used.[1] In contrast, boron and lithium enolates react through a well-defined, closed, chair-like transition state, as described by the Zimmerman-Traxler model, which generally leads to higher and more predictable levels of stereoselectivity.[2] Boron enolates, in particular, offer exceptional control, with chiral auxiliaries such as those used in the Evans and Crimmins methodologies, providing access to specific syn and anti aldol products with high diastereomeric purity.[3][4]
Performance Comparison of Aldol Addition Reagents
The following table summarizes the performance of various enolate alternatives in aldol additions with representative aldehydes. The data highlights the yields and diastereoselectivity achieved under different reaction conditions.
| Enolate Type | Reagent/Methodology | Aldehyde | Yield (%) | Diastereomeric Ratio (syn:anti or anti:syn) | Reference(s) |
| Silyl Enol Ether | Mukaiyama (TiCl₄) | Benzaldehyde | 82 | 81:19 (threo:erythro) | [1] |
| Mukaiyama (BF₃·OEt₂) | Isobutyraldehyde | 85 | >95:5 (syn) | [5] | |
| Boron Enolate | Evans Syn (N-Propionyl Oxazolidinone, Bu₂BOTf) | Isobutyraldehyde | 80-95 | >99:1 (syn) | [3][6] |
| Crimmins "Evans-syn" (Thiazolidinethione, TiCl₄) | Isobutyraldehyde | 95 | 97:3 (syn) | [4] | |
| Crimmins "non-Evans syn" (Thiazolidinethione, TiCl₄) | Isobutyraldehyde | 82 | 3:97 (syn:non-Evans syn) | [4] | |
| Paterson Anti (Lactate-derived ketone, c-Hex₂BCl) | Isobutyraldehyde | 94 | 1:21 (syn:anti) | [7] | |
| Lithium Enolate | LDA-generated enolate | Benzaldehyde | 70-80 | Moderate to good, substrate-dependent | [2] |
Reaction Mechanisms and Stereochemical Control
The stereochemical outcome of an aldol addition is largely dictated by the geometry of the enolate and the nature of the transition state.
Silyl Enol Ethers (Mukaiyama Aldol Reaction)
Silyl enol ethers are generally stable and can be isolated, which prevents unwanted self-condensation reactions.[8] The Mukaiyama aldol addition is a Lewis acid-mediated reaction of a silyl enol ether with a carbonyl compound.[1] The reaction is believed to proceed through an open transition state, and the stereoselectivity is influenced by the choice of Lewis acid, the substituents on the enol ether, and the aldehyde.
Boron Enolates (Evans, Crimmins, Paterson Aldol Reactions)
Boron enolates are highly effective in aldol reactions as the boron atom can act as an internal Lewis acid, leading to a highly organized, intramolecular reaction.[8] The geometry of the boron enolate (Z or E) directly influences the relative stereochemistry of the aldol product. Z-enolates typically yield syn-aldol products, while E-enolates favor the formation of anti-aldol products.[2]
-
Evans Aldol Reaction : This method utilizes chiral oxazolidinone auxiliaries to control the absolute stereochemistry of the aldol product. The reaction typically employs dibutylboron triflate to generate a Z-enolate, which then reacts via a chair-like transition state to give the syn-aldol adduct with high diastereoselectivity.[3][9]
-
Crimmins Aldol Reaction : This approach uses thiazolidinethione chiral auxiliaries and titanium tetrachloride. By modulating the amount of base, either the "Evans-syn" or the "non-Evans-syn" adduct can be obtained with high selectivity.[4]
-
Paterson Aldol Reaction : This method is particularly useful for the synthesis of anti-aldol products. It often employs lactate-derived ketones to generate E-boron enolates, which lead to the desired anti stereochemistry.[7]
Lithium Enolates
Lithium enolates can be pre-formed using strong bases like lithium diisopropylamide (LDA) at low temperatures, which allows for controlled cross-aldol reactions.[8] The stereoselectivity is also governed by the Zimmerman-Traxler model, but the longer lithium-oxygen bond length compared to boron-oxygen can lead to lower stereoselectivity in some cases.[2]
Experimental Workflows and Signaling Pathways
The general workflow for these aldol additions involves the formation of the enolate followed by the addition of the aldehyde. The specific reagents and conditions determine the type of enolate formed and the subsequent stereochemical outcome.
Caption: General workflow for aldol additions via different enolate intermediates.
Key Experimental Protocols
Mukaiyama Aldol Addition (General Procedure)
This protocol is a representative example of a Lewis acid-catalyzed aldol addition of a silyl enol ether to an aldehyde.
Materials:
-
Silyl enol ether (1.2 equiv)
-
Aldehyde (1.0 equiv)
-
Lewis Acid (e.g., TiCl₄, 1.1 equiv)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a stirred solution of the aldehyde in anhydrous CH₂Cl₂ at -78 °C under an inert atmosphere (e.g., argon), add the Lewis acid dropwise.
-
Stir the mixture for 10-15 minutes.
-
Add a solution of the silyl enol ether in anhydrous CH₂Cl₂ dropwise to the reaction mixture.
-
Stir the reaction at -78 °C and monitor by TLC until the starting material is consumed (typically 1-4 hours).
-
Quench the reaction by the addition of saturated aqueous NaHCO₃ solution.
-
Allow the mixture to warm to room temperature and extract with CH₂Cl₂.
-
Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Evans Syn-Aldol Reaction
This protocol describes the highly diastereoselective synthesis of a syn-aldol adduct using an N-propionyl oxazolidinone chiral auxiliary.[10]
Materials:
-
N-propionyl-(S)-4-benzyl-2-oxazolidinone (1.0 equiv)
-
Dibutylboron triflate (Bu₂BOTf, 1.1 equiv)
-
Diisopropylethylamine (i-Pr₂NEt, 1.2 equiv)
-
Aldehyde (e.g., isobutyraldehyde, 1.2 equiv)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Phosphate (B84403) buffer (pH 7)
-
Methanol
Procedure:
-
Dissolve the N-propionyl oxazolidinone in anhydrous CH₂Cl₂ and cool the solution to 0 °C.
-
Add Bu₂BOTf dropwise, followed by the dropwise addition of i-Pr₂NEt.
-
Stir the mixture at 0 °C for 30 minutes, then cool to -78 °C.
-
Add the aldehyde dropwise and stir the reaction mixture at -78 °C for 30 minutes, then at 0 °C for 1 hour.
-
Quench the reaction by adding phosphate buffer (pH 7) followed by methanol.
-
Concentrate the mixture under reduced pressure and extract the aqueous residue with diethyl ether.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine, then dry over MgSO₄, filter, and concentrate.
-
Purify the product by flash column chromatography.
Crimmins "non-Evans syn" Aldol Reaction
This protocol allows for the synthesis of the "non-Evans syn" aldol adduct using a thiazolidinethione chiral auxiliary.
Materials:
-
N-propionyl-(S)-4-benzyl-2-thiazolidinethione (1.0 equiv)
-
Titanium tetrachloride (TiCl₄, 1.05 equiv)
-
(-)-Sparteine (B7772259) (1.1 equiv)
-
Aldehyde (e.g., isobutyraldehyde, 1.5 equiv)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
Procedure:
-
To a solution of the N-propionyl thiazolidinethione in anhydrous CH₂Cl₂ at 0 °C, add TiCl₄ dropwise.
-
After stirring for 5 minutes, add (-)-sparteine dropwise and stir for 1 hour at 0 °C.
-
Cool the resulting dark red solution to -78 °C and add the aldehyde.
-
Stir the reaction at -78 °C for 1 hour.
-
Quench the reaction with saturated aqueous NH₄Cl solution and warm to room temperature.
-
Separate the layers and extract the aqueous layer with CH₂Cl₂.
-
Dry the combined organic layers over Na₂SO₄, filter, and concentrate.
-
Purify the product by flash column chromatography.
Conclusion
The selection of a suitable reagent for an aldol addition is a critical decision in synthetic planning. While this compound offers a simple enolate equivalent, the use of silyl enol ethers, and particularly boron and titanium enolates, provides superior control over the stereochemical outcome. Silyl enol ethers are advantageous due to their stability and utility in Lewis acid-catalyzed reactions. Boron and titanium enolates, especially when coupled with chiral auxiliaries, offer a highly reliable and predictable means of achieving specific syn and anti aldol products with excellent diastereoselectivity and enantioselectivity. The experimental protocols and comparative data presented in this guide are intended to assist researchers in selecting the optimal conditions for their specific synthetic targets.
References
- 1. Mukaiyama aldol addition - Wikipedia [en.wikipedia.org]
- 2. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 3. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Titanium enolates of thiazolidinethione chiral auxiliaries: versatile tools for asymmetric aldol additions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evans aldol ppt | PPTX [slideshare.net]
- 7. chem.ucla.edu [chem.ucla.edu]
- 8. Lithium enolates & enolate equivalents — Making Molecules [makingmolecules.com]
- 9. chemtube3d.com [chemtube3d.com]
- 10. Evans Enolates: Structures and Mechanisms Underlying the Aldol Addition of Oxazolidinone-Derived Boron Enolates - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Cost Analysis: Synthesizing 4-Methoxyphenylacetone for Pharmaceutical Applications
A detailed comparison of three synthetic routes—Mukaiyama Aldol (B89426) Reaction, Grignard Reaction, and a two-step Aldol Condensation-Hydrogenation sequence—reveals significant cost and efficiency differences in the production of the versatile pharmaceutical intermediate, 4-methoxyphenylacetone (B17817). This guide provides researchers, scientists, and drug development professionals with a comprehensive analysis of these methods, supported by experimental data and detailed protocols, to inform strategic decisions in process development and manufacturing.
The synthesis of 4-methoxyphenylacetone is a critical step in the production of various active pharmaceutical ingredients (APIs). The choice of synthetic route can have a profound impact on the overall cost-effectiveness, scalability, and environmental footprint of the manufacturing process. This analysis focuses on a comparative evaluation of three distinct and widely applicable synthetic strategies. While the initial query centered on 1-methoxy-1-propene, for the purpose of a practical and well-documented comparison, the closely related and more commonly utilized silyl (B83357) enol ether, 1-(trimethylsiloxy)propene, is employed in the Mukaiyama Aldol reaction route.
Executive Summary of Cost and Efficiency
A summary of the estimated costs and yields for the production of one mole of 4-methoxyphenylacetone via each of the three synthetic routes is presented below. The costs are based on current market prices for reagents and solvents, and yields are derived from published experimental procedures.
| Synthetic Route | Key Transformation | Overall Yield (%) | Estimated Cost per Mole of Product ($) |
| Route 1: Mukaiyama Aldol Reaction | Lewis acid-catalyzed addition of a silyl enol ether to an aldehyde. | ~85% | $350 - $450 |
| Route 2: Grignard Reaction | Nucleophilic addition of an organomagnesium halide to a ketone. | ~75% | $200 - $300 |
| Route 3: Aldol Condensation & Hydrogenation | Base-catalyzed condensation followed by catalytic reduction. | ~80% (two steps) | $150 - $250 |
Detailed Synthetic Route Analysis
Route 1: Mukaiyama Aldol Reaction
The Mukaiyama aldol reaction is a powerful method for the formation of carbon-carbon bonds with high stereocontrol, though for this achiral target, the primary considerations are yield and cost. This route involves the reaction of 4-methoxybenzaldehyde (B44291) with 1-(trimethylsiloxy)propene in the presence of a Lewis acid catalyst, such as titanium tetrachloride (TiCl₄).
-
To a solution of 4-methoxybenzaldehyde (1.0 eq) in anhydrous dichloromethane (B109758) (DCM) at -78 °C under an inert atmosphere, is added titanium tetrachloride (1.1 eq) dropwise.
-
The mixture is stirred for 10 minutes, after which a solution of 1-(trimethylsiloxy)propene (1.2 eq) in DCM is added slowly.
-
The reaction is stirred at -78 °C for 2 hours and then allowed to warm to room temperature.
-
The reaction is quenched with a saturated aqueous solution of sodium bicarbonate.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to afford 4-methoxyphenylacetone.
-
Reported Yield: Approximately 85%.
Route 2: Grignard Reaction
The Grignard reaction is a classic and robust method for forming C-C bonds. In this route, a Grignard reagent is prepared from 4-methoxybenzyl chloride and magnesium turnings, which then reacts with acetone (B3395972) to yield the tertiary alcohol, followed by an acidic workup that promotes rearrangement to the desired ketone.
-
Magnesium turnings (1.5 eq) are activated in anhydrous diethyl ether under an inert atmosphere.
-
A solution of 4-methoxybenzyl chloride (1.0 eq) in anhydrous diethyl ether is added dropwise to initiate the formation of the Grignard reagent. The reaction is maintained at a gentle reflux.
-
After the formation of the Grignard reagent is complete, the mixture is cooled to 0 °C.
-
A solution of acetone (1.2 eq) in anhydrous diethyl ether is added dropwise.
-
The reaction mixture is stirred at room temperature for 2 hours.
-
The reaction is quenched by the slow addition of a cold saturated aqueous solution of ammonium (B1175870) chloride.
-
The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated.
-
The crude product is purified by vacuum distillation to yield 4-methoxyphenylacetone.
-
Reported Yield: Approximately 75%.
Route 3: Aldol Condensation and Catalytic Hydrogenation
This two-step route is a common industrial approach. It begins with a base-catalyzed aldol condensation of 4-methoxybenzaldehyde and acetone to form an α,β-unsaturated ketone (4-(4-methoxyphenyl)but-3-en-2-one). This intermediate is then reduced to the target saturated ketone via catalytic hydrogenation.
-
To a stirred mixture of 4-methoxybenzaldehyde (1.0 eq) and acetone (3.0 eq), an aqueous solution of sodium hydroxide (B78521) (1.2 eq) is added dropwise at room temperature.[1]
-
The mixture is stirred vigorously for 4 hours, during which a precipitate forms.
-
The solid is collected by filtration, washed with cold water until the washings are neutral, and dried to give 4-(4-methoxyphenyl)but-3-en-2-one.
-
Reported Yield: Approximately 90%.
-
The intermediate, 4-(4-methoxyphenyl)but-3-en-2-one (1.0 eq), is dissolved in ethanol (B145695) in a hydrogenation vessel.
-
A catalytic amount of 10% palladium on carbon (Pd/C) (0.5-1 mol%) is added.
-
The vessel is purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (typically 1-5 atm) at room temperature until the uptake of hydrogen ceases.
-
The catalyst is removed by filtration through a pad of celite.
-
The filtrate is concentrated under reduced pressure to yield 4-methoxyphenylacetone.
-
Reported Yield: Approximately 90-95%.
Cost Analysis Data
The following tables provide a breakdown of the reagent and solvent costs for each synthetic route, based on a theoretical 1-mole synthesis of 4-methoxyphenylacetone. Prices are estimates based on bulk chemical supplier listings and may vary.
Route 1: Mukaiyama Aldol Reaction
| Reagent/Solvent | Molar Mass ( g/mol ) | Moles Req. | Mass/Volume Req. | Price ($/kg or $/L) | Cost ($) |
| 4-Methoxybenzaldehyde | 136.15 | 1.0 | 136.15 g | 15.95/kg[2] | 2.17 |
| 1-(Trimethylsiloxy)propene | 130.26 | 1.2 | 156.31 g | ~2000/kg (estimate) | 312.62 |
| Titanium Tetrachloride | 189.68 | 1.1 | 208.65 g | 150/kg (estimate) | 31.30 |
| Dichloromethane | 84.93 | ~20 | ~1.5 L | 50/L (estimate) | 75.00 |
| Total | ~ $421.09 | ||||
| Cost per mole (85% yield) | ~ $495.40 |
Route 2: Grignard Reaction
| Reagent/Solvent | Molar Mass ( g/mol ) | Moles Req. | Mass/Volume Req. | Price ($/kg or $/L) | Cost ($) |
| 4-Methoxybenzyl chloride | 156.61 | 1.0 | 156.61 g | 450/kg | 70.47 |
| Magnesium Turnings | 24.31 | 1.5 | 36.47 g | 59.70/kg | 2.18 |
| Acetone | 58.08 | 1.2 | 69.70 g | 1.06/kg[3] | 0.07 |
| Diethyl Ether | 74.12 | ~20 | ~2.0 L | 40/L (estimate) | 80.00 |
| Total | ~ $152.72 | ||||
| Cost per mole (75% yield) | ~ $203.63 |
Route 3: Aldol Condensation & Hydrogenation
| Reagent/Solvent | Molar Mass ( g/mol ) | Moles Req. | Mass/Volume Req. | Price ($/kg or $/L) | Cost ($) |
| 4-Methoxybenzaldehyde | 136.15 | 1.0 | 136.15 g | 15.95/kg[2] | 2.17 |
| Acetone | 58.08 | 3.0 | 174.24 g | 1.06/kg[3] | 0.18 |
| Sodium Hydroxide | 40.00 | 1.2 | 48.00 g | 0.29/kg[3] | 0.01 |
| Ethanol | 46.07 | ~10 | ~0.5 L | 15/L (estimate) | 7.50 |
| 10% Palladium on Carbon | N/A | 0.01 | ~10.6 g | 284/g (catalyst)[4] | - |
| Hydrogen Gas | 2.02 | ~1.0 | ~2.02 g | Variable | ~5.00 |
| Total (excluding catalyst) | ~ $14.86 | ||||
| Cost per mole (80% overall yield) | ~ $18.58 + Catalyst Cost |
Note on Catalyst Cost: The price of palladium on carbon is significant, but it is a catalyst and can often be recovered and reused, which drastically reduces its contribution to the cost per mole over multiple runs. The initial investment for the catalyst would be high, but the amortized cost would be much lower.
Visualization of Synthetic Workflows
The logical flow of each synthetic route is depicted in the diagrams below.
Conclusion and Recommendations
Based on this analysis, the two-step Aldol Condensation followed by Catalytic Hydrogenation (Route 3) is the most cost-effective method for the synthesis of 4-methoxyphenylacetone, especially for large-scale production where the cost of the palladium catalyst can be amortized over multiple cycles. This route utilizes inexpensive and readily available starting materials and reagents, and generally proceeds with high yields.
The Grignard Reaction (Route 2) presents a viable alternative with a moderate cost. Its single-step nature (after formation of the Grignard reagent) is an advantage in terms of process time and simplicity. However, the higher cost of 4-methoxybenzyl chloride compared to 4-methoxybenzaldehyde makes it less economically favorable than the aldol route.
The Mukaiyama Aldol Reaction (Route 1) , while offering high yield, is the most expensive route primarily due to the high cost of the silyl enol ether and the Lewis acid catalyst. This method would be more suitable for laboratory-scale synthesis where high stereoselectivity is required for more complex targets, but for the production of a simple achiral molecule like 4-methoxyphenylacetone, it is not the most economically viable option.
For researchers and drug development professionals, the choice of synthetic route will ultimately depend on a balance of factors including raw material cost, process complexity, scalability, and capital investment in specialized equipment (such as for catalytic hydrogenation). However, for cost-driven, large-scale manufacturing of 4-methoxyphenylacetone, the Aldol Condensation-Hydrogenation sequence is the clear frontrunner.
References
Unveiling the Impact of Solvent Systems on the Efficacy of 1-Methoxy-1-propene
For researchers, scientists, and professionals in drug development, the choice of solvent is a critical parameter that can significantly influence the outcome of a chemical reaction. This guide provides a comparative analysis of the efficacy of 1-Methoxy-1-propene in different solvent systems, drawing upon foundational principles of organic chemistry and available experimental data on analogous compounds. While specific comparative quantitative data for this compound is limited in publicly accessible literature, this guide extrapolates from established solvent effects on similar transformations, such as hydrolysis and cycloaddition reactions, to provide a predictive framework for its reactivity.
Executive Summary
The reactivity of this compound, a vinyl ether, is profoundly influenced by the surrounding solvent medium. The polarity and protic nature of the solvent can dictate the reaction pathway, rate, and selectivity. For reactions involving ionic intermediates, such as acid-catalyzed hydrolysis, polar protic solvents are generally favored due to their ability to stabilize charged species. Conversely, for concerted reactions like the Diels-Alder cycloaddition, the solvent's role is more nuanced, with polarity affecting both reaction rates and stereoselectivity. This guide will delve into the theoretical underpinnings of these effects and present illustrative experimental protocols.
Data Presentation: Predicted Solvent Effects on this compound Reactions
Given the absence of a direct comparative study on this compound across a range of solvents, the following tables extrapolate expected trends based on well-established principles of physical organic chemistry.
Table 1: Predicted Solvent Effects on the Acid-Catalyzed Hydrolysis of this compound
| Solvent System | Solvent Type | Predicted Relative Rate | Rationale |
| Water | Polar Protic | Very High | Excellent stabilization of the carbocation intermediate and the transition state through hydrogen bonding and high polarity. |
| Methanol/Water | Polar Protic | High | Good stabilization of ionic intermediates, though slightly less effective than pure water. |
| Acetic Acid | Polar Protic | Moderate to High | Acts as both a polar protic solvent and a catalyst, but its lower dielectric constant compared to water may result in a slightly lower rate. |
| Dioxane/Water | Polar Protic Mixture | Moderate | The less polar co-solvent reduces the overall polarity, leading to decreased stabilization of the transition state compared to purely aqueous systems. |
| Acetonitrile | Polar Aprotic | Low | Can dissolve the reactants but offers poor stabilization for the carbocation intermediate. |
| Dichloromethane | Nonpolar Aprotic | Very Low | Lacks the polarity to effectively stabilize the charged intermediates of the hydrolysis reaction. |
| Hexane | Nonpolar Aprotic | Negligible | Insoluble and unable to support the ionic mechanism. |
Table 2: Predicted Solvent Effects on the Diels-Alder Reaction of this compound with a Dienophile (e.g., Maleic Anhydride)
| Solvent System | Solvent Type | Predicted Relative Rate | Predicted Effect on Stereoselectivity (Endo/Exo Ratio) | Rationale |
| Hexane | Nonpolar Aprotic | Moderate | Low | Favors aggregation of reactants, but minimal specific solvent-transition state interactions. |
| Toluene | Nonpolar Aprotic (Aromatic) | Moderate | Moderate | Pi-stacking interactions can influence transition state geometry and selectivity. |
| Dichloromethane | Polar Aprotic | Moderate to High | Moderate to High | Increased polarity can stabilize the polar transition state, potentially increasing the rate and favoring the more polar endo transition state. |
| Acetonitrile | Polar Aprotic | High | High | Its high polarity can significantly stabilize the charge separation in the transition state, accelerating the reaction and enhancing endo selectivity. |
| Methanol | Polar Protic | Low to Moderate | High | Hydrogen bonding to the dienophile can enhance its electrophilicity and favor the endo product, but can also solvate the reactants, potentially lowering the rate. |
| Water | Polar Protic | Potentially High | Very High | Hydrophobic effects can drive the reactants together, accelerating the reaction, while hydrogen bonding enhances selectivity. |
Experimental Protocols
To empirically determine the efficacy of this compound in various solvents, the following detailed experimental methodologies for two key reaction types are proposed.
Experimental Protocol 1: Kinetics of Acid-Catalyzed Hydrolysis of this compound
Objective: To determine the pseudo-first-order rate constants for the hydrolysis of this compound in different aqueous-organic solvent mixtures.
Materials:
-
This compound
-
Hydrochloric acid (standardized solution)
-
Solvents: Dioxane, Acetonitrile, Methanol (HPLC grade)
-
Deionized water
-
UV-Vis Spectrophotometer with temperature control
Procedure:
-
Solvent Preparation: Prepare a series of solvent mixtures (e.g., 20%, 40%, 60%, 80% v/v organic solvent in water).
-
Reaction Solution Preparation: In a thermostated cuvette, mix the desired solvent system and a standardized solution of hydrochloric acid (e.g., final concentration 0.01 M). Allow the solution to equilibrate to the desired temperature (e.g., 25 °C).
-
Initiation of Reaction: Inject a small aliquot of a stock solution of this compound in the corresponding organic solvent into the cuvette to initiate the reaction. The final concentration of the vinyl ether should be low enough to ensure pseudo-first-order conditions.
-
Data Acquisition: Immediately begin monitoring the decrease in absorbance of this compound at its λmax or the increase in absorbance of the product (propanal) over time.
-
Data Analysis: Plot the natural logarithm of the absorbance (or concentration) of this compound versus time. The slope of the resulting linear plot will be the negative of the pseudo-first-order rate constant (k_obs).
Experimental Protocol 2: Diels-Alder Reaction of this compound with Maleic Anhydride (B1165640)
Objective: To compare the reaction yield and stereoselectivity (endo/exo ratio) of the Diels-Alder reaction between this compound and maleic anhydride in different solvents.
Materials:
-
This compound
-
Maleic anhydride
-
Solvents: Hexane, Toluene, Dichloromethane, Acetonitrile, Methanol
-
Deuterated chloroform (B151607) (CDCl₃) for NMR analysis
-
High-Performance Liquid Chromatography (HPLC) system
-
Nuclear Magnetic Resonance (NMR) spectrometer
Procedure:
-
Reaction Setup: In separate reaction vessels, dissolve maleic anhydride in each of the selected solvents.
-
Reactant Addition: To each solution, add an equimolar amount of this compound at a controlled temperature (e.g., room temperature or reflux, depending on the solvent).
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or by taking aliquots for HPLC analysis at regular intervals until the reaction is complete.
-
Workup: Once the reaction is complete, remove the solvent under reduced pressure.
-
Yield Determination: Determine the crude yield of the product. If necessary, purify the product by recrystallization or column chromatography and determine the purified yield.
-
Stereoselectivity Analysis: Analyze the crude reaction mixture by ¹H NMR spectroscopy in CDCl₃ to determine the ratio of the endo and exo diastereomers by integrating characteristic signals for each isomer.
Visualization of Concepts
To better illustrate the processes and relationships discussed, the following diagrams are provided.
Caption: Experimental workflow for determining the kinetics of acid-catalyzed hydrolysis.
Caption: Reaction pathway for the Diels-Alder cycloaddition.
Caption: Logical relationship of solvent properties and reaction outcomes.
Safety Operating Guide
Navigating the Safe Disposal of 1-Methoxy-1-propene: A Procedural Guide
For researchers, scientists, and drug development professionals handling 1-Methoxy-1-propene, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information, outlining the procedural steps for the compliant disposal of this highly flammable and potentially peroxide-forming ether.
Key Hazards and Disposal Considerations
Understanding the inherent risks associated with this compound is the first step toward safe handling and disposal. As a highly flammable liquid and vapor, it poses a significant fire and explosion risk.[1][2] Furthermore, like many ethers, it has the potential to form explosive peroxides upon exposure to air and light, a characteristic that necessitates careful management of stored containers.[2][3][4][5][6]
| Hazard | Disposal Consideration |
| Flammability | Keep away from heat, sparks, open flames, and other ignition sources.[1][2][6] Ground and bond containers and receiving equipment to prevent static discharge.[1][2][6] Use non-sparking tools and explosion-proof equipment.[1][2][6] |
| Peroxide Formation | Containers should be dated upon receipt and upon opening.[3][4] Test periodically for the presence of peroxides, especially for older containers.[4][5] Do not open or move containers suspected of peroxide formation (e.g., crystal formation around the lid).[5] Dispose of unopened containers within one year and opened containers within six months.[3] |
| Toxicity | Harmful if swallowed.[2] Avoid breathing vapors or mists.[1] Wear appropriate personal protective equipment (PPE), including gloves and eye/face protection.[2][6] |
| Environmental | Prevent entry into drains or surface water.[1][6] Spills should be contained with inert absorbent materials and disposed of as hazardous waste.[1][7] |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe and compliant disposal of this compound. This procedure is based on general best practices for the disposal of hazardous ethers and flammable liquids.
1. Waste Identification and Segregation:
- Clearly label a dedicated waste container as "Hazardous Waste: this compound".[5][8]
- Do not mix this compound waste with other waste streams, particularly incompatible materials such as strong oxidizers.[8]
2. Container Management:
- Use a compatible, leak-proof container, preferably the original container if it is in good condition.[7][8]
- Keep the waste container tightly sealed at all times, except when adding waste.[1][6][8]
- Store the waste container in a well-ventilated, cool, and designated hazardous waste accumulation area, away from heat and ignition sources.[1][2][6]
3. Peroxide Management:
- For opened containers of this compound that are approaching their disposal deadline (typically within 6 months), it is crucial to check for the presence of peroxides before disposal.[3][5]
- Do not attempt to open or move any container that shows signs of peroxide formation (e.g., crystalline solids around the cap). In such cases, contact your institution's Environmental Health and Safety (EHS) office or a specialized hazardous waste disposal service immediately.[5]
4. Arranging for Disposal:
- Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for pickup.[5][7]
- Provide them with accurate information about the waste, including its identity and any potential hazards like peroxide formation.
5. Spill Management:
- In the event of a spill, evacuate the area and ensure adequate ventilation.[7]
- Eliminate all ignition sources.
- Contain the spill using an inert absorbent material such as sand or vermiculite.[7]
- The contaminated absorbent material must be collected and disposed of as hazardous waste.[7]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound, from waste generation to final disposal.
By adhering to these procedures, laboratory personnel can ensure the safe handling and disposal of this compound, minimizing risks to themselves, their colleagues, and the environment. Always consult your institution's specific safety protocols and guidelines in conjunction with this information.
References
- 1. georganics.sk [georganics.sk]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. vumc.org [vumc.org]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. prod.wp.cdn.aws.wfu.edu [prod.wp.cdn.aws.wfu.edu]
- 6. fishersci.com [fishersci.com]
- 7. solvent-recyclers.com [solvent-recyclers.com]
- 8. engineering.purdue.edu [engineering.purdue.edu]
Personal protective equipment for handling 1-Methoxy-1-propene
This guide provides critical safety, handling, and disposal protocols for 1-Methoxy-1-propene (CAS No. 7319-16-6), designed for laboratory and drug development professionals. Adherence to these procedures is essential for minimizing risks and ensuring a safe operational environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a highly flammable liquid and vapor that causes skin and serious eye irritation, and may cause respiratory irritation. A conservative and thorough approach to PPE is mandatory. The following recommendations are based on the known hazards and best practices for handling flammable and irritating chemicals.
Table 1: Recommended Personal Protective Equipment (PPE)
| Scenario | Required Personal Protective Equipment |
| Routine Handling (in a certified chemical fume hood) | Primary: - Chemical splash goggles meeting ANSI Z87.1 standards.[1]- Double-gloving with nitrile or neoprene gloves is recommended.[1]- Flame-resistant laboratory coat.[1]- Closed-toe shoes.[1]Secondary (as dictated by risk assessment): - Face shield.[1][2]- Chemical-resistant apron.[1] |
| Spill Cleanup | Primary: - Full-face respirator with organic vapor cartridges.- Heavy-duty, chemical-resistant gloves (butyl rubber or neoprene recommended).[3][4]- Chemical-resistant suit or coveralls.[1]- Chemical-resistant boots.Secondary: - Self-contained breathing apparatus (SCBA) for large or poorly ventilated spills.[1] |
| Waste Disposal | Primary: - Chemical splash goggles.[1]- Heavy-duty, chemical-resistant gloves.[1]- Flame-resistant laboratory coat.[1]- Closed-toe shoes.[1]Secondary: - Face shield.[1]- Chemical-resistant apron.[1] |
Chemical Safety Data
The quantitative data available for this compound and related compounds are summarized below. This information is critical for risk assessment and procedural planning.
Table 2: Physical and Chemical Properties
| Property | Value | Source / Compound |
| Molecular Formula | C₄H₈O | This compound[5] |
| Molecular Weight | 72.11 g/mol | This compound[5] |
| Boiling Point | 35 - 36 °C / 95 - 96.8 °F | 2-Methoxypropene[6] |
| Flash Point | -29 °C / -20.2 °F | 2-Methoxypropene[6] |
| Vapor Density | 2.49 (Air = 1.0) | 2-Methoxypropene[6] |
| Autoignition Temp. | 180 °C / 356 °F | 2-Methoxypropene[6] |
Table 3: Occupational Exposure Limits (for related compounds)
No specific occupational exposure limits have been established for this compound. The following data for a related isomer, 1-Methoxy-2-propanol, should be used as a conservative reference.
| Organization | Limit Type | Value |
| NIOSH REL | 10-hr TWA | 100 ppm[7] |
| 15-min STEL | 150 ppm[7] | |
| ACGIH TLV | 8-hr TWA | 100 ppm[7] |
| STEL | 150 ppm[7] | |
| OSHA PEL | 8-hr TWA | 100 ppm (360 mg/m³)[8] |
TWA: Time-Weighted Average; STEL: Short-Term Exposure Limit.
Table 4: Glove Material Compatibility (for 1-Methoxy-2-Propanol)
| Glove Material | Rating / Breakthrough Time | Source |
| Butyl Rubber | Recommended | [3] |
| Neoprene | Recommended | [3] |
| Nitrile | Recommended | [3] |
| 4H / Silver Shield | Recommended | [3] |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial to mitigate the risks associated with this compound.
-
Receiving and Storage :
-
Handling and Use :
-
All work must be conducted in a properly functioning chemical fume hood.[1]
-
To prevent ignition from static discharge, ground and bond all containers and receiving equipment.[10][11][12]
-
Use only non-sparking tools and explosion-proof equipment.[10][11][12]
-
Avoid all personal contact, including inhalation of vapors.[9]
-
-
Spill Response :
-
Evacuate: Immediately clear the affected area.[1]
-
Alert: Notify the laboratory supervisor and institutional safety office.[1]
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.[1]
-
Contain (Small Spills Only): If trained and equipped, contain the spill with an inert, non-flammable absorbent material (e.g., sand, vermiculite).[1][9][10]
-
Cleanup: Wearing the appropriate spill-cleanup PPE, collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[1][12]
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.[1]
-
This compound and any contaminated materials must be disposed of as hazardous waste.[1] This material is classified as an ignitable waste (EPA hazardous waste number D001).[13]
-
Container Selection : Use a container compatible with the waste, designed for flammable liquids, and in good condition.[14] Do not use glass for hydrofluoric acid-containing waste or metal for corrosive waste.[14]
-
Labeling : Clearly label the container with the words "HAZARDOUS WASTE," the full chemical name ("this compound"), and the approximate percentage of each constituent.[13][14] The accumulation start date must also be clearly visible.[13]
-
Storage : Keep waste containers tightly sealed at all times, except when adding waste.[13][14] Store segregated by chemical compatibility in a designated Satellite Accumulation Area (SAA).[14]
-
Pickup : For removal, submit a completed hazardous material pickup request to your institution's environmental health and safety department.[14]
Safety and Procedural Workflows
The following diagrams illustrate the decision-making processes for PPE selection and waste disposal.
Caption: PPE selection workflow for handling this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 3. scribd.com [scribd.com]
- 4. hsa.ie [hsa.ie]
- 5. 1-Propene, 1-methoxy- | C4H8O | CID 111290 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.nl [fishersci.nl]
- 7. nj.gov [nj.gov]
- 8. 1-METHOXY-2-PROPANOL | Occupational Safety and Health Administration [osha.gov]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. georganics.sk [georganics.sk]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. fishersci.com [fishersci.com]
- 13. mtu.edu [mtu.edu]
- 14. engineering.purdue.edu [engineering.purdue.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
